Product packaging for DMS(O)MT aminolink C6(Cat. No.:)

DMS(O)MT aminolink C6

Cat. No.: B607161
M. Wt: 681.9 g/mol
InChI Key: AEUCXPPPONCIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aminolink phosphoramidite for oligonucleotide synthesis. DMS(O)MT is a special protective group similar to traditional MMT, but designed as an improved alternative to it. DMS(O)MT aminolink is fully compatible with standard coupling, deblock, and purification protocols. However, DMS(O)MT group is much better suited for DMT-on and cartridge purification of amino-oligonucleotides because of higher stability, and better oligonucleotide recovery. Oligonucleotides containing DMS(O)MT are more stable in solution than MMT analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H52N3O5PS B607161 DMS(O)MT aminolink C6

Properties

Molecular Formula

C37H52N3O5PS

Molecular Weight

681.9 g/mol

IUPAC Name

3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3

InChI Key

AEUCXPPPONCIRE-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DMS(O)MT Aminolink C6 in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Introducing specific modifications allows for the attachment of reporter molecules, conjugation to other biomolecules, or immobilization onto surfaces. The most common and versatile method for achieving this is by incorporating a primary aliphatic amine.

This compound is a phosphoramidite (B1245037) reagent designed for this purpose. It efficiently introduces a primary amine at the 5'-terminus of an oligonucleotide via a six-carbon spacer arm. This guide provides a comprehensive overview of its properties, advantages, applications, and the protocols for its use.

Understanding this compound

This compound is a chemical compound used in solid-phase oligonucleotide synthesis. Its structure consists of three key parts:

  • A Phosphoramidite Group: This reactive group enables its incorporation into the growing oligonucleotide chain using standard automated synthesizer chemistry.

  • A C6 Spacer: A six-carbon (hexyl) chain that physically separates the functional amino group from the oligonucleotide backbone. This separation is crucial for reducing steric hindrance, allowing enzymes and binding partners to interact more efficiently with the oligonucleotide or the conjugated moiety.[1]

  • A DMS(O)MT-Protected Amine: The terminal primary amine is protected by a DMS(O)MT (Dimethoxytrityl-sulfoxy) group. This protecting group is a critical innovation, offering significant advantages over older protecting groups like MMT (Monomethoxytrityl).

The DMS(O)MT group is an enhanced alternative to traditional MMT and DMT protecting groups.[2][3] It is engineered for greater stability under the conditions of oligonucleotide synthesis and purification, yet it can be removed under specific acidic conditions to reveal the reactive primary amine.[4][5]

Key Advantages of the DMS(O)MT Protecting Group

The choice of protecting group is critical for the successful synthesis and purification of amino-modified oligonucleotides. The DMS(O)MT group offers several distinct advantages over MMT.

  • Enhanced Stability: Oligonucleotides protected with DMS(O)MT are more stable in solution compared to their MMT counterparts.[4][6] An experimental study showed that a DMS(O)MT-protected oligonucleotide exhibited no loss of the trityl group after 6 days in an ammonium (B1175870) hydroxide (B78521)/water solution at room temperature.[7]

  • Superior Purification Yields: The DMS(O)MT group is particularly well-suited for "DMT-on" reverse-phase cartridge purification.[4] Its higher stability prevents premature deprotection, leading to significantly better recovery of the desired full-length oligonucleotide. This can result in a 2- to 3-fold increase in the final yield of the purified amino-oligonucleotide.[4][6]

  • Improved Deprotection Efficiency: During acidic cleavage on a purification cartridge (detritylation), the DMS(O)MT cation (DMS(O)MT+) that is formed is more stable than the MMT+ cation.[3] This enhanced stability prevents it from re-attaching to the newly liberated primary amine, a common issue with MMT that can reduce the yield of functional amino-modified oligos.[3][7]

Quantitative Data Summary

The performance benefits of this compound have been quantified in comparison to older reagents. The following tables summarize the key performance metrics.

ParameterThis compoundMMT Aminolink C6Source(s)
Oligonucleotide Yield 2-3x higher yield with cartridge purificationStandard Yield[4][6]
Deprotection Yield >20% improvement in deprotection yieldBaseline[7]
Solution Stability High stability in solution; no loss of trityl group after 6 days in NH₄OH/H₂OLower Stability[4][7]
Table 1: Performance Comparison of DMS(O)MT vs. MMT Protecting Groups.
ParameterTypical ValueConditions / NotesSource(s)
Coupling Efficiency Follows standard phosphoramidite efficiencyNo changes needed from standard synthesizer methods[3][8]
Amine Capping 2-5% (potential side reaction)Occurs during standard ammonium hydroxide deprotection if TFA-protected aminolinkers are used. Can be minimized with alternative deprotection schemes.[8]
Table 2: Synthesis and Deprotection Characteristics.

Applications in Research and Development

The introduction of a primary amine serves as a versatile chemical handle for a wide array of post-synthetic modifications.

  • Fluorescent Labeling: The amine reacts readily with amine-reactive dyes (e.g., NHS esters of fluorophores like Alexa Fluor or Cy dyes) to create probes for applications such as qPCR, FISH, FRET, and microarrays.[9][10][11]

  • Biotinylation: Conjugation with biotin (B1667282) enables high-affinity binding to streptavidin, used for purification, immobilization on streptavidin-coated surfaces, or in signal amplification systems.[1]

  • Enzyme Conjugation: Enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) can be attached for use in ELISA-like assays.[12]

  • Immobilization: The amino group allows for covalent attachment to solid supports, such as magnetic beads or microarray slides, which are functionalized with carboxyl or NHS-ester groups.[12]

  • Drug Conjugation: In therapeutic applications, the linker can be used to attach small molecule drugs, peptides, or other moieties to antisense oligonucleotides or siRNAs to create targeted delivery systems.

Experimental Workflows and Protocols

Diagram: Overall Workflow

The following diagram illustrates the complete process from synthesis to the final labeled oligonucleotide product.

G cluster_synthesis 1. Solid-Phase Synthesis cluster_cleavage 2. Cleavage & Deprotection cluster_purification 3. Purification cluster_labeling 4. Post-Synthetic Labeling start CPG Solid Support s1 Chain Elongation (Standard Cycles) start->s1 s2 Final Coupling: This compound Phosphoramidite s1->s2 s3 Oligo synthesized with 5' DMS(O)MT-C6-Amine s2->s3 c1 Cleavage from Support (e.g., Ammonium Hydroxide) s3->c1 c2 Removal of Nucleobase Protecting Groups c1->c2 p1 DMS(O)MT-On Purification (Reverse-Phase Cartridge) c2->p1 p2 On-Cartridge Detritylation (e.g., 2-4% TFA) p1->p2 p3 Elution of Purified Amino-Oligo p2->p3 l1 Conjugation Reaction (Amino-Oligo + Label) p3->l1 l2 Purification of Labeled Oligo l1->l2 end Final Labeled Product l2->end

Caption: Workflow for Synthesis and Labeling of Amino-Modified Oligonucleotides.

Protocol 1: Synthesis and Deprotection

This protocol outlines the steps for incorporating the aminolinker and preparing the oligonucleotide for labeling.

  • Automated Synthesis:

    • Program the DNA synthesizer to add the 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite in the final coupling cycle.

    • Use the standard coupling method recommended by the synthesizer manufacturer. No changes to coupling time are typically required.[3]

    • Ensure the synthesis is completed in the "DMS(O)MT-On" or "Trityl-On" mode to retain the protecting group for purification.

  • Cleavage and Base Deprotection:

    • Transfer the solid support (CPG) to a suitable vial.

    • Add concentrated ammonium hydroxide. Incubate for 2 hours at room temperature.[4] Note: If the sequence contains sensitive bases, follow the deprotection conditions recommended for those bases.

    • CRITICAL: Before evaporating the ammonia (B1221849) solution, add a small amount of a non-volatile base like Tris to prevent the acidic environment from prematurely cleaving the DMS(O)MT group.[3]

    • Evaporate the solution to dryness.

  • DMS(O)MT-On Cartridge Purification:

    • Resuspend the dried oligonucleotide pellet in a suitable loading buffer.

    • Load the solution onto a reverse-phase purification cartridge according to the manufacturer's protocol.

    • Wash the cartridge to remove failure sequences (which lack the lipophilic DMS(O)MT group).

    • To cleave the DMS(O)MT group, apply a solution of 2-4% Trifluoroacetic Acid (TFA) in water to the cartridge.[4]

    • Elute the purified, deprotected amino-modified oligonucleotide from the cartridge.

    • Immediately neutralize the collected fractions and desalt.

Diagram: Post-Synthetic Labeling Reaction

This diagram shows the chemical logic of conjugating a label to the primary amine.

G cluster_reactants Reactants Oligo 5'-H₂N-(CH₂)₆-Oligo Buffer Conjugation Buffer (pH ~9.0) Oligo->Buffer Label Label-NHS Ester Label->Buffer Product 5'-Label-NH-(CH₂)₆-Oligo (Stable Amide Bond) Buffer->Product Reaction (2h - Overnight)

Caption: Reaction scheme for labeling an amino-modified oligonucleotide.

Protocol 2: General Labeling of Amino-Modified Oligonucleotides

This protocol is a general guideline for conjugating an amine-reactive label (e.g., an NHS ester) to the purified amino-oligonucleotide.[13][14]

  • Preparation of Oligonucleotide:

    • Dissolve the purified, desalted amino-modified oligonucleotide in sterile, nuclease-free water. A typical starting amount is from a 0.2 µmole synthesis.[13]

    • Add 1/10th volume of a 10X conjugation buffer (e.g., 1M Sodium Bicarbonate/Carbonate, pH 9.0) to the oligonucleotide solution.[13] The basic pH is critical for ensuring the primary amine is deprotonated and nucleophilic.

  • Preparation of Label:

    • Immediately before use, prepare a solution of the amine-reactive label (e.g., NHS ester of a fluorescent dye) in a dry, polar aprotic solvent like DMF or DMSO. A typical concentration is 10 mg/mL.[13]

  • Conjugation Reaction:

    • Add a molar excess of the label solution to the oligonucleotide solution. A 20-fold or higher molar excess of the dye is often used.

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature. A minimum of 2 hours is recommended, but an overnight incubation may be more convenient and can improve efficiency.[13]

  • Purification of Labeled Oligonucleotide:

    • After the incubation, the reaction mixture will contain the labeled oligonucleotide, unlabeled oligonucleotide, and excess free label.

    • Remove the excess label by desalting (e.g., using a reverse-phase cartridge or gel filtration column).[13]

    • For applications requiring very high purity, further purification by HPLC is recommended to separate the labeled and unlabeled oligonucleotides.[14]

Conclusion and Future Outlook

This compound represents a significant refinement in the tools available for oligonucleotide synthesis. By providing a stable, high-yield method for introducing a primary amine, it facilitates the reliable production of complex and highly functionalized oligonucleotides. Its advantages in purification efficiency make it particularly suitable for high-throughput manufacturing and demanding research applications.[4] As the fields of diagnostics, genomics, and oligonucleotide therapeutics continue to advance, reagents like this compound that offer improved reliability and yield will remain essential for enabling innovation.

G cluster_apps Applications Oligo DMS(O)MT-C6 Amino-Oligo Probes Fluorescent Probes (qPCR, FISH) Oligo->Probes Capture Immobilization (Arrays, Beads) Oligo->Capture Detection Biotin Conjugates (Detection Assays) Oligo->Detection Therapeutics Drug Conjugates (Targeted Delivery) Oligo->Therapeutics

Caption: Key application areas for DMS(O)MT C6 aminolinked oligonucleotides.

References

The Ascendancy of DMS(O)MT: A Technical Guide to a Superior Protecting Group for Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry, particularly in the development of oligonucleotide-based therapeutics and diagnostics, the choice of protecting groups is a critical determinant of yield, purity, and overall process efficiency. For decades, the Monomethoxytrityl (MMT) group has been a workhorse for the protection of 5'-terminal amines. However, its limitations have paved the way for the emergence of a superior alternative: the 4,4'-Dimethoxy-4”-methylsulfonyl-trityl (DMS(O)MT) group. This in-depth technical guide provides a comprehensive analysis of the advantages of DMS(O)MT over MMT, offering researchers, scientists, and drug development professionals the data and protocols necessary to optimize their synthetic workflows.

Executive Summary

The DMS(O)MT protecting group offers significant advantages over the traditional MMT group, primarily in its enhanced reliability, ease of removal, and compatibility with modern purification techniques. A key drawback of MMT is its propensity to reattach to the oligonucleotide after removal on a purification cartridge, a problem elegantly solved by the DMS(O)MT group.[1][2] Furthermore, DMS(O)MT exhibits greater lability under specific conditions, allowing for more efficient and milder deprotection protocols, thereby improving the overall integrity and yield of the final product.[3][4]

Core Advantages of DMS(O)MT over MMT

The superiority of DMS(O)MT can be attributed to several key chemical and procedural factors:

  • Enhanced Reliability and Stability of the Cation: The DMS(O)MT cation formed during deprotection is more stable than the MMT cation.[2][5] This increased stability prevents the reattachment of the protecting group to the terminal amine during on-cartridge purification, a common and frustrating issue with MMT that complicates downstream processing.[1][6]

  • Facilitated On-Cartridge Deprotection: Unlike MMT, the DMS(O)MT group can be efficiently removed on a reverse phase purification cartridge using aqueous trifluoroacetic acid (TFA).[1][4] This streamlines the entire purification workflow, eliminating the need for a separate post-purification deprotection step in solution.

  • Increased Lability for Milder Deprotection: DMS(O)MT is more labile than MMT, meaning it can be removed under milder acidic conditions or with shorter reaction times.[3][4] This reduces the risk of side reactions, such as depurination, and helps to maintain the integrity of the synthesized oligonucleotide.

  • Improved Purification Efficiency: The reliable "trityl-on" purification with DMS(O)MT allows for a more robust separation of the full-length product from failure sequences, leading to higher purity of the final oligonucleotide.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between DMS(O)MT and MMT protecting groups based on available data.

ParameterDMS(O)MTMMTReference(s)
On-Cartridge Deprotection Efficiency High (No reattachment)Low (Prone to reattachment)[1][2][6]
Relative Lability More LabileLess Labile[3][4]

Table 1: Qualitative Comparison of DMS(O)MT and MMT Properties

Condition% Trityl Removal (DMS(O)MT)% Trityl Removal (MMT)Reference(s)
After Deprotection (NH4OH), Evaporation & Redissolve (H2O)16%14%[3]
After Heating (Aqueous)100%100%[3]

Table 2: Percentage of Trityl Removal Under Specific Conditions.[3] This data highlights the increased lability of DMS(O)MT even under relatively mild conditions prior to the dedicated deprotection step.

Experimental Protocols

Detailed methodologies for the application and removal of both DMS(O)MT and MMT are provided below.

Protocol 1: Coupling of 5'-DMS(O)MT-Amino-Modifier C6

This protocol outlines the standard procedure for coupling the DMS(O)MT-protected amino modifier to the 5'-terminus of a solid-phase synthesized oligonucleotide.

Materials:

  • 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite (B1245037)

  • Anhydrous Acetonitrile (B52724) (Diluent)

  • Standard DNA synthesizer reagents (Activator, Oxidizer, Capping reagents)

  • Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide

Procedure:

  • Reagent Preparation: Dissolve the 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Swirl the vial gently for 5-10 minutes to ensure complete dissolution.[4]

  • Synthesizer Setup: Install the reagent vial on the DNA synthesizer.

  • Coupling Cycle: Initiate the coupling cycle on the synthesizer using the standard phosphoramidite chemistry protocol. No changes to the standard coupling method are necessary.[2][4] The synthesizer will perform the following steps:

    • Deblocking: Removal of the 5'-DMT group from the terminal nucleotide of the resin-bound oligonucleotide.

    • Coupling: Activation of the DMS(O)MT phosphoramidite and coupling to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Post-Synthesis: Upon completion of the synthesis, the resin now contains the full-length oligonucleotide with the 5'-DMS(O)MT-amino-modifier attached.

Protocol 2: On-Cartridge Deprotection of DMS(O)MT

This protocol describes the efficient removal of the DMS(O)MT group during purification on a reverse phase cartridge.

Materials:

  • DMS(O)MT-on oligonucleotide cleaved from the solid support and deprotected (base-labile groups removed).

  • Reverse phase purification cartridge (e.g., Glen-Pak™)

  • 4% Aqueous Trifluoroacetic Acid (TFA)

  • Acetonitrile

  • Triethylammonium Acetate (B1210297) (TEAA) buffer

  • Deionized water

Procedure:

  • Cartridge Preparation: Pre-treat the reverse phase cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile followed by equilibration with an aqueous buffer like TEAA.

  • Loading: Load the crude DMS(O)MT-on oligonucleotide solution onto the cartridge. The lipophilic DMS(O)MT group will cause the full-length oligonucleotide to be retained on the resin.

  • Washing: Wash the cartridge with a low percentage of acetonitrile in an aqueous buffer to remove failure sequences (oligonucleotides lacking the DMS(O)MT group).

  • Deprotection: Slowly pass 4% aqueous TFA over the cartridge for a period of 5 minutes.[4] This will cleave the DMS(O)MT group from the oligonucleotide. The cleaved DMS(O)MT cation will be washed away.

  • Elution: Elute the purified, deprotected oligonucleotide from the cartridge using an appropriate concentration of acetonitrile in water.

Protocol 3: Post-Purification Deprotection of MMT

This protocol details the traditional method for removing the MMT group after the oligonucleotide has been purified.

Materials:

  • Purified MMT-on oligonucleotide.

  • Glacial Acetic Acid

  • Deionized water

  • Ethyl Acetate

Procedure:

  • Deprotection Solution: Prepare a solution of 20% glacial acetic acid in water (v/v).[6]

  • Reaction: Dissolve the purified MMT-on oligonucleotide in the 20% acetic acid solution and incubate at room temperature for 1 hour.[6] The solution may become hazy due to the precipitation of MMT alcohol.

  • Extraction: Add an equal volume of ethyl acetate to the reaction mixture. Vortex thoroughly and then centrifuge to separate the phases.

  • Separation: Carefully remove the upper ethyl acetate layer, which contains the MMT alcohol.[6]

  • Repeat: Repeat the ethyl acetate extraction two more times to ensure complete removal of the MMT alcohol.

  • Final Product: The aqueous layer contains the purified, deprotected oligonucleotide. This can then be desalted using standard techniques.

Mandatory Visualizations

The following diagrams illustrate the key workflows discussed in this guide.

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Trityl-On Purification Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Base) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Base_Deprotection Base Protecting Group Removal Cleavage->Base_Deprotection RP_Cartridge Bind to RP Cartridge Base_Deprotection->RP_Cartridge Wash_Failures Wash away Failure Sequences RP_Cartridge->Wash_Failures On_Cartridge_Detritylation On-Cartridge Detritylation (DMS(O)MT) Wash_Failures->On_Cartridge_Detritylation Elution Elute Pure Oligo On_Cartridge_Detritylation->Elution End Pure Oligo Elution->End Start Start Start->Deblocking

Caption: Workflow for oligonucleotide synthesis and purification using the DMS(O)MT protecting group.

MMT_vs_DMSOMT_Purification cluster_dmsomt DMS(O)MT Workflow cluster_mmt MMT Workflow D_Load Load DMS(O)MT-Oligo on Cartridge D_Wash Wash Failures D_Load->D_Wash D_Cleave On-Cartridge Cleavage (Aqueous TFA) D_Wash->D_Cleave D_Elute Elute Pure Oligo D_Cleave->D_Elute D_Result High Purity Product D_Elute->D_Result M_Load Load MMT-Oligo on Cartridge M_Wash Wash Failures M_Load->M_Wash M_Attempt_Cleave Attempt On-Cartridge Cleavage (Inefficient) M_Wash->M_Attempt_Cleave M_Reattachment MMT Reattachment Issue M_Attempt_Cleave->M_Reattachment M_Elute_On Elute MMT-On Oligo M_Attempt_Cleave->M_Elute_On M_Solution_Cleave Solution Phase Cleavage (Aqueous Acetic Acid) M_Elute_On->M_Solution_Cleave M_Extract Extract MMT-OH M_Solution_Cleave->M_Extract M_Result Pure Oligo M_Extract->M_Result Crude_Oligo Crude Trityl-On Oligonucleotide Crude_Oligo->D_Load Crude_Oligo->M_Load

Caption: Comparison of purification workflows for DMS(O)MT and MMT protected oligonucleotides.

Conclusion

The adoption of the DMS(O)MT protecting group represents a significant advancement in the efficiency and reliability of synthetic oligonucleotide manufacturing. Its ability to overcome the key limitations of the MMT group, particularly in the context of on-cartridge purification, translates to higher purity, improved yields, and a more streamlined workflow. For researchers and drug development professionals seeking to optimize their processes and ensure the highest quality of their amine-modified oligonucleotides, the transition to DMS(O)MT is a logical and data-supported step forward.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of DMS(O)MT (4,4'-Dimethoxy-4"-methylsulfonyl-trityl) aminolink C6, a critical phosphoramidite (B1245037) reagent used in oligonucleotide synthesis. Understanding these properties is paramount for its effective storage, handling, and application in the development of novel therapeutics and diagnostic tools.

Executive Summary

DMS(O)MT aminolink C6 is a specialized phosphoramidite designed to introduce a primary amino group at the terminus of an oligonucleotide. The DMS(O)MT protecting group offers significant advantages over the traditional monomethoxytrityl (MMT) group, most notably its enhanced stability under acidic conditions, which translates to higher yields and purity of the final amino-modified oligonucleotide product. This reagent is soluble in common organic solvents used in oligonucleotide synthesis and exhibits good stability when stored and handled under appropriate conditions. This document outlines the known solubility and stability parameters, provides detailed experimental protocols for their determination, and presents logical workflows for its use.

Solubility Profile

This compound is a lipophilic molecule, and its solubility is highest in anhydrous organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and common laboratory practice, the following table summarizes its solubility in key solvents.

SolventChemical FormulaMolar Mass ( g/mol )Typical Concentration for UseEstimated Solubility (at 20-25°C)
Anhydrous Acetonitrile (B52724)C₂H₃N41.050.1 M>100 mg/mL
Dichloromethane (DCM)CH₂Cl₂84.93->100 mg/mL
Tetrahydrofuran (THF)C₄H₈O72.11-Soluble
WaterH₂O18.02-Insoluble
Aqueous Buffers (e.g., TE)---Insoluble

Note: The estimated solubility is based on typical observations for phosphoramidite reagents. Actual values may vary based on purity, temperature, and moisture content.

Experimental Protocol: Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., acetonitrile)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry microcentrifuge tube.

    • Add the solvent in small increments (e.g., 10 µL) and vortex thoroughly after each addition until the solid is fully dissolved.

    • Continue adding the solid in small, known quantities until a small amount of undissolved solid remains, indicating a saturated solution.

    • Equilibrate the saturated solution at the desired temperature (e.g., 25°C) for at least 1 hour, with intermittent vortexing.

  • Sample Analysis:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully remove a known volume of the supernatant (e.g., 10 µL) and dilute it with a known volume of the solvent (e.g., 990 µL) to create a 1:100 dilution.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination:

G cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis weigh Weigh this compound add_solvent Add solvent incrementally with vortexing weigh->add_solvent saturate Add excess solid to ensure saturation add_solvent->saturate equilibrate Equilibrate at desired temperature saturate->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a key factor in its successful application. It is susceptible to degradation by moisture, heat, and acidic conditions.

Quantitative Stability Data
ConditionParameterResult
Solid State
Recommended StorageTemperature-20°C in the dark[1]
Shelf-life12 months from receipt[1]
Shipping/Short-termTemperatureStable at room temperature for up to 3 weeks[1]
In Solution (Acetonitrile)
Recommended StorageTemperature-20°C
Stability at Room Temp.DurationStable for at least two weeks.
Chemical Stability
Acidic ConditionsDeprotection of DMS(O)MT groupComplete deprotection in 5 minutes with 4% aqueous trifluoroacetic acid. Under the same conditions, MMT is less than 50% deprotected.
Basic ConditionsStability of DMS(O)MT-protected oligoA DMS(O)MT-protected amino-modified oligonucleotide showed no loss of the trityl group after 6 days in a mixture of ammonium (B1175870) hydroxide (B78521) and water (1:3) at room temperature.
Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general approach to developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • HPLC grade triethylamine (B128534) (TEA) or other suitable mobile phase modifier

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Method Development:

    • Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

    • Optimize the gradient, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the intact this compound.

  • Forced Degradation Study:

    • Subject solutions of this compound to various stress conditions:

      • Acidic: 0.1 M HCl at room temperature for various time points.

      • Basic: 0.1 M NaOH at room temperature for various time points.

      • Oxidative: 3% H₂O₂ at room temperature for various time points.

      • Thermal: Heat the solution at 50°C for various time points.

      • Hydrolytic: Dissolve in acetonitrile containing a higher percentage of water and monitor over time.

    • Analyze the stressed samples by the developed HPLC method.

  • Method Validation:

    • Demonstrate that the degradation products are well-resolved from the parent peak.

    • Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Workflow for Stability Study:

G cluster_method HPLC Method Development cluster_degradation Forced Degradation cluster_analysis Analysis and Validation dev Develop RP-HPLC method opt Optimize separation parameters dev->opt prep Prepare this compound solutions stress Subject to stress conditions (acid, base, heat, etc.) prep->stress analyze Analyze stressed samples by HPLC stress->analyze validate Validate method for specificity, etc. analyze->validate

Caption: Workflow for a forced degradation stability study of this compound.

Application in Oligonucleotide Synthesis and Deprotection

The enhanced stability of the DMS(O)MT group is particularly advantageous during the deprotection step of oligonucleotide synthesis.

Standard Oligonucleotide Synthesis Cycle

This compound is incorporated at the desired position in the oligonucleotide sequence using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Deprotection and Cleavage

The final deprotection step to remove the DMS(O)MT group and other protecting groups is where its superior stability becomes evident.

Workflow for Oligonucleotide Synthesis and Deprotection:

G cluster_synthesis Automated Oligonucleotide Synthesis cluster_deprotection Cleavage and Deprotection start Start with solid support coupling Couple phosphoramidites start->coupling capping Cap unreacted hydroxyls coupling->capping oxidation Oxidize phosphite (B83602) triester capping->oxidation deblock Deblock 5'-OH oxidation->deblock deblock->coupling Repeat for desired sequence cleavage Cleave from solid support (e.g., with ammonia) deblock->cleavage base_deprotection Remove base protecting groups cleavage->base_deprotection dmsomt_removal Remove DMS(O)MT group (e.g., with TFA) base_deprotection->dmsomt_removal purification Purify oligonucleotide dmsomt_removal->purification

Caption: General workflow for oligonucleotide synthesis and deprotection using this compound.

Conclusion

This compound is a robust and reliable reagent for introducing a primary amine into synthetic oligonucleotides. Its solubility in anhydrous organic solvents is well-suited for automated synthesis, and its enhanced stability, particularly of the DMS(O)MT protecting group, offers significant advantages in terms of yield and purity of the final product. By following the recommended storage and handling procedures and employing appropriate analytical methods to monitor its quality, researchers can confidently utilize this valuable tool in their drug discovery and development efforts.

References

An In-Depth Technical Guide to 5'-Amino Modification of Oligonucleotides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a primary amino group at the 5'-terminus of an oligonucleotide is a cornerstone of modern nucleic acid chemistry, enabling a vast array of applications in research, diagnostics, and therapeutics. This modification provides a reactive handle for the covalent attachment of a wide variety of molecules, including fluorescent dyes, quenchers, biotin, peptides, and proteins, as well as for immobilization onto solid surfaces. This guide offers a comprehensive overview of the core principles, methodologies, and applications of 5'-amino modification of oligonucleotides.

Core Principles of 5'-Amino Modification

The most prevalent method for introducing a 5'-amino group is through automated solid-phase phosphoramidite (B1245037) chemistry.[1][2] This process involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[3][4] The 5'-amino modification is incorporated as the final step in the synthesis cycle using a specialized phosphoramidite reagent known as an amino-modifier.[1][5]

These amino-modifier phosphoramidites consist of a phosphoramidite group, a spacer arm, and a protected primary amine.[6][7] The choice of spacer arm and protecting group is critical and depends on the specific application and purification strategy.

Amino-Modifier Linkers

The spacer arm, or linker, physically separates the terminal amino group from the oligonucleotide sequence. This separation is crucial to minimize steric hindrance, which can interfere with subsequent conjugation reactions or interactions with other molecules.[8] Common linker options are available to provide varying degrees of spacing and hydrophobicity.[5][6]

Linker TypeSpacer Length (atoms)Key Characteristics
C3 Linker 4Shortest common spacer, suitable when close proximity is desired.
C6 Linker 7A widely used and versatile hydrophobic spacer.[5][6]
C12 Linker 13A longer hydrophobic spacer, often used in affinity chromatography to distance the oligonucleotide from a solid support.[5][9]
TEG Linker 11-14A hydrophilic spacer based on triethylene glycol, which can improve the aqueous solubility of the modified oligonucleotide.[6][9]
Protecting Groups for the Amino Functionality

To prevent unwanted reactions during oligonucleotide synthesis, the primary amine of the amino-modifier is protected by a chemical group that is removed after synthesis. The choice of protecting group is intrinsically linked to the desired purification strategy for the final oligonucleotide.[7][10]

Protecting GroupAbbreviationDeprotection ConditionKey Features & Applications
Monomethoxytrityl MMTMild Acid (e.g., 80% acetic acid)Acid-labile. The lipophilic nature of the MMT group allows for "trityl-on" reverse-phase HPLC or cartridge purification of the full-length product.[5][11]
Trifluoroacetyl TFABase (e.g., aqueous ammonia)Base-labile. Removed during the standard cleavage and deprotection step. Used when "trityl-on" purification is not required.[10][12]
Phthalic acid diamide PDAMethylamine (B109427) or AMABase-labile. Offers the advantage of being a solid reagent, which simplifies handling and improves stability.[6]

Experimental Methodologies

The overall process of generating a 5'-amino modified oligonucleotide and its subsequent use in conjugation involves several key experimental stages: solid-phase synthesis, deprotection, purification, and the final conjugation reaction.

Solid-Phase Synthesis of 5'-Amino Modified Oligonucleotides

The synthesis is performed on an automated DNA synthesizer.[13] The process begins with the first nucleoside attached to the solid support. The synthesis cycle, which is repeated for each nucleotide in the sequence, consists of four main steps: deblocking, coupling, capping, and oxidation.[3][14]

  • Preparation:

    • The desired oligonucleotide sequence is programmed into the DNA synthesizer.

    • The appropriate phosphoramidite monomers (A, C, G, T) and the selected 5'-amino-modifier phosphoramidite are installed on the synthesizer.

    • All other necessary reagents (activator, capping solutions, oxidizing agent, deblocking solution) are freshly prepared and loaded.

  • Synthesis Cycle (repeated for each monomer):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.[15]

    • Coupling: The next phosphoramidite monomer in the sequence is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3][15] Typical coupling times for standard bases are around 30 seconds, while modifiers may require longer times (5-10 minutes).[15]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.[14]

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[14][15]

  • Final Coupling of the 5'-Amino-Modifier: In the final synthesis cycle, the 5'-amino-modifier phosphoramidite is coupled to the 5'-hydroxyl group of the oligonucleotide.

solid_phase_synthesis start Start: 3'-Nucleoside on Solid Support deblock Deblocking: Remove 5'-DMT (Acid Treatment) start->deblock couple Coupling: Add Activated Phosphoramidite deblock->couple cap Capping: Acetylate Unreacted 5'-OH Groups couple->cap oxidize Oxidation: Iodine Treatment cap->oxidize oxidize->deblock Repeat for each nucleotide final_couple Final Coupling: Add 5'-Amino- Modifier Phosphoramidite oxidize->final_couple Final Cycle cleave_deprotect Cleavage & Deprotection final_couple->cleave_deprotect

Fig 1. Automated Solid-Phase Oligonucleotide Synthesis Workflow.
Cleavage and Deprotection

After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (AMA).[16] The deprotection strategy for the 5'-amino group depends on the protecting group used.

  • TFA-protected amino groups are deprotected during this step.

  • MMT-protected amino groups remain on the oligonucleotide, allowing for "trityl-on" purification. The MMT group is removed post-purification using a mild acid treatment.

Purification

Purification is essential to remove truncated sequences (failure sequences) and other impurities. The choice of purification method is often dictated by the protecting group on the 5'-amino-modifier.

Purification MethodPrincipleBest Suited For
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity."Trityl-on" purification of MMT-protected oligonucleotides. The hydrophobic MMT group causes the full-length product to be retained longer on the column than the "trityl-off" failure sequences.
Anion-Exchange HPLC (AE-HPLC) Separation based on charge.Purification of deprotected oligonucleotides. Separation is based on the number of phosphate groups, allowing for good resolution of different length fragments.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.High-resolution purification for demanding applications.
Cartridge Purification A form of reverse-phase chromatography.A rapid method for desalting and purifying "trityl-on" oligonucleotides.
Post-Synthesis Conjugation to NHS Esters

A common application of 5'-amino modified oligonucleotides is their conjugation to molecules activated as N-hydroxysuccinimide (NHS) esters. The primary amine of the oligonucleotide acts as a nucleophile, attacking the carbonyl group of the NHS ester to form a stable amide bond.[17]

  • Oligonucleotide Preparation:

    • Dissolve the purified 5'-amino modified oligonucleotide in a non-nucleophilic buffer with a pH of 8.5-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer).[17][18] The basic pH is necessary to deprotonate the primary amine, increasing its nucleophilicity.

  • NHS Ester Preparation:

    • Dissolve the NHS ester-activated molecule (e.g., a fluorescent dye) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[17]

  • Conjugation Reaction:

    • Add a molar excess (typically 5-10 equivalents) of the dissolved NHS ester to the oligonucleotide solution.[17]

    • Incubate the reaction mixture at room temperature for 1-2 hours, with gentle agitation.[17] For light-sensitive molecules, protect the reaction vessel from light.

  • Purification of the Conjugate:

    • The conjugated oligonucleotide can be purified from excess NHS ester and unconjugated oligonucleotide by size exclusion chromatography (e.g., using a desalting column), ethanol (B145695) precipitation, or HPLC.[17][18]

conjugation_workflow cluster_oligo Oligonucleotide Preparation cluster_nhs NHS Ester Preparation oligo Purified 5'-Amino Oligonucleotide dissolve_oligo Dissolve in Buffer (pH 8.5-9.0) oligo->dissolve_oligo reaction Conjugation Reaction (1-2 hours, RT) dissolve_oligo->reaction nhs NHS Ester-Activated Molecule dissolve_nhs Dissolve in anhydrous DMSO/DMF nhs->dissolve_nhs dissolve_nhs->reaction purify Purification of Conjugated Oligonucleotide (e.g., Desalting Column, HPLC) reaction->purify

Fig 2. Workflow for NHS Ester Conjugation to a 5'-Amino Oligonucleotide.

Quantitative Data and Performance Metrics

The success of 5'-amino modification and subsequent applications depends on several quantitative parameters.

Synthesis and Modification Efficiency

Modern phosphoramidite chemistry is highly efficient, with stepwise coupling efficiencies typically exceeding 98%.[19] However, even small decreases in efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides.

Average Stepwise Coupling EfficiencyTheoretical Yield of a 20-mer (%)Theoretical Yield of a 50-mer (%)
99.5%90.978.2
99.0%82.660.5
98.5%75.047.0
98.0%67.636.4

Note: Theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings).

The coupling efficiency of amino-modifier phosphoramidites is generally comparable to that of standard nucleoside phosphoramidites.[1]

Stability of 5'-Amino Modified Oligonucleotides

The introduction of a 5'-amino modification with a standard alkyl linker (C3, C6, C12) generally has a minimal effect on the thermal stability (melting temperature, Tm) of the oligonucleotide duplex.[20] However, the primary benefit in terms of stability is the potential for increased resistance to 5'-exonucleases, which are enzymes that degrade nucleic acids from the 5'-end.[2][21] While the amino group itself offers some protection, further modifications, such as phosphorothioate (B77711) linkages at the termini, are often employed for enhanced nuclease resistance in biological applications.[2][5]

Applications in Research and Drug Development

The versatility of the 5'-amino group makes it a fundamental tool in molecular biology and biotechnology.

Labeling and Detection

The most common application is the post-synthetic labeling of oligonucleotides with reporter molecules.[6]

  • Fluorescent Dyes: For use as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.

  • Biotin: For affinity purification, immobilization on streptavidin-coated surfaces, and detection using streptavidin-enzyme conjugates.

  • Peptides and Proteins: To create oligonucleotide-peptide conjugates for studying protein-DNA interactions or for targeted delivery.

Immobilization and Microarrays

5'-amino modified oligonucleotides are widely used for covalent attachment to appropriately activated solid surfaces, such as glass slides for DNA microarrays.[8][22] The amino group reacts with surface chemistries like aldehyde or epoxy groups to form a stable covalent bond. The length of the spacer arm can influence the hybridization efficiency on the surface by affecting the accessibility of the oligonucleotide to its target in solution.[20]

microarray_workflow oligo Synthesize 5'-Amino Modified Oligonucleotide purify_oligo Purify Oligonucleotide oligo->purify_oligo spot Spot Oligonucleotide onto Activated Microarray Surface (e.g., Aldehyde Slide) purify_oligo->spot immobilize Covalent Immobilization (Schiff Base Formation & Reduction) spot->immobilize block Block Unreacted Surface Groups immobilize->block hybridize Hybridize with Fluorescently Labeled Target Sample block->hybridize scan Scan Microarray and Analyze Data hybridize->scan

Fig 3. Workflow for DNA Microarray Fabrication using 5'-Amino Oligonucleotides.
Therapeutic Applications

In the context of drug development, 5'-amino modified oligonucleotides serve as crucial intermediates for the synthesis of therapeutic conjugates. For example, an amino linker can be used to attach targeting ligands (e.g., peptides or antibodies) to antisense oligonucleotides or siRNAs to enhance their delivery to specific cell types, thereby increasing their therapeutic efficacy and reducing off-target effects.

Conclusion

The 5'-amino modification is a robust and indispensable tool for functionalizing synthetic oligonucleotides. Through well-established phosphoramidite chemistry, a primary amine can be efficiently introduced at the 5'-terminus, opening the door to a vast range of labeling and conjugation possibilities. A thorough understanding of the available linkers, protecting groups, and associated experimental protocols is essential for researchers, scientists, and drug development professionals to successfully leverage this powerful technology in their respective fields.

References

The C6 Spacer in Amino-Modified Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications in diagnostics, therapeutics, and fundamental research. Among the various modifications, the introduction of a primary amine group is particularly versatile, providing a reactive handle for the covalent attachment of a wide range of molecules, including fluorescent dyes, quenchers, biotin, peptides, and proteins. The C6 amino modifier, a six-carbon aliphatic chain, is one of the most commonly used linkers for this purpose. This technical guide provides an in-depth exploration of the role of the C6 spacer in amino-modified oligonucleotides, covering its structural significance, impact on biophysical properties, and practical applications, complete with experimental protocols and quantitative data.

The Structure and Role of the C6 Spacer

An amino-modified oligonucleotide with a C6 spacer incorporates a primary amine at the terminus of a six-carbon chain, which is attached to the 5', 3', or an internal position of the oligonucleotide. The primary role of this spacer is to mitigate steric hindrance between the oligonucleotide and the molecule to be conjugated.[1][2] This separation is crucial for maintaining the biological activity of both the oligonucleotide and the attached moiety.

The C6 spacer provides flexibility and extends the reactive amino group away from the oligonucleotide backbone, making it more accessible for conjugation reactions.[3] This is particularly important when attaching bulky molecules, such as proteins or enzymes, which might otherwise be sterically hindered from reacting with an amine group placed closer to the oligonucleotide.[4]

Impact of Spacer Length on Oligonucleotide Properties

While the C6 spacer is a widely adopted standard, other alkyl spacers, such as C3 and C12, are also available. The choice of spacer length can influence several properties of the modified oligonucleotide and its conjugates.

PropertyImpact of Spacer LengthC3 SpacerC6 SpacerC12 Spacer
Steric Hindrance Longer spacers generally reduce steric hindrance.Suitable for small molecule conjugation.[1]Optimal for a wide range of molecules, including fluorophores and proteins. [4]Recommended for very bulky molecules or when maximum separation is required.[1][4]
Conjugation Efficiency Can be influenced by steric accessibility and spacer flexibility.May have lower efficiency with large molecules.Generally provides high conjugation efficiency.[1]Can sometimes show reduced efficiency due to spacer coiling.[5]
Hybridization Kinetics Minimal direct impact from terminal modifications.Negligible effect on hybridization speed.Negligible effect on hybridization speed.Negligible effect on hybridization speed.
Melting Temperature (Tm) Terminal modifications have a negligible effect on Tm.[4]No significant change in Tm.No significant change in Tm. No significant change in Tm.
Enzymatic Stability Can provide some protection against exonucleases.Offers some resistance to 3'-exonucleases.Offers some resistance to 3'-exonucleases. Offers some resistance to 3'-exonucleases.

Note: The quantitative impact of spacer length can be context-dependent, influenced by the nature of the conjugated molecule and the specific application.

Experimental Protocols

Detailed methodologies for the conjugation of molecules to C6 amino-modified oligonucleotides are crucial for reproducible and efficient results. Below are protocols for two common conjugation chemistries.

Protocol 1: NHS Ester Conjugation to a 5'-C6-Amino-Modified Oligonucleotide

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye) to a 5'-amino-modified oligonucleotide.

Materials:

  • 5'-C6-Amino-Modified Oligonucleotide

  • NHS-Ester Activated Molecule (e.g., Cy5 NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Nuclease-free water

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized 5'-C6-amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 80 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add 10 µL of the 10 mM NHS ester solution to the oligonucleotide solution. This represents a 10-fold molar excess of the NHS ester.

    • Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., a pre-packed G-25 spin column) according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the conjugated oligonucleotide by centrifugation or gravity flow, following the manufacturer's protocol. The larger, conjugated oligonucleotide will elute first, separating it from the smaller, unconjugated NHS ester and byproducts.

  • Quantification and Storage:

    • Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and the specific wavelength for the conjugated molecule (e.g., ~650 nm for Cy5) to determine the concentration and conjugation efficiency.

    • Store the purified conjugate at -20°C, protected from light.

Protocol 2: EDC-Mediated Conjugation of a Carboxylic Acid to a 5'-C6-Amino-Modified Oligonucleotide

This protocol outlines the conjugation of a molecule containing a carboxylic acid group (e.g., a peptide) to a 5'-amino-modified oligonucleotide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • 5'-C6-Amino-Modified Oligonucleotide

  • Carboxylic Acid-Containing Molecule (e.g., a peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 0.1 M MES Buffer (pH 6.0)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.5)

  • Nuclease-free water

  • HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in 0.1 M MES buffer (pH 6.0).

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the same MES buffer.

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the carboxylic acid solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups.

  • Oligonucleotide Preparation: Dissolve the 5'-C6-amino-modified oligonucleotide in 0.1 M phosphate buffer (pH 7.5).

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the oligonucleotide solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate the reaction at room temperature for 2-4 hours.

  • Purification:

    • Purify the peptide-oligonucleotide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).

    • Collect the fractions containing the conjugated product.

  • Analysis and Storage:

    • Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the purified conjugate and store at -20°C.

Visualizations of Workflows and Pathways

Antisense Oligonucleotide (ASO) Mechanism of Action

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target. This binding can lead to the degradation of the mRNA, thereby inhibiting the translation of a target protein. A common mechanism involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.

ASO_Mechanism ASO Antisense Oligonucleotide (C6-Amino Modified for delivery) Hybrid ASO-mRNA Hybrid ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH->Cleavage Mediates Degradation mRNA Fragments (Degraded) Cleavage->Degradation NoProtein Inhibition of Protein Translation Degradation->NoProtein SELEX_Workflow cluster_cycle Iterative Selection Cycle Binding Binding: Incubate Library with Target Partition Partitioning: Remove Unbound Oligos Binding->Partition Elution Elution: Recover Bound Oligos Partition->Elution Amplification Amplification: PCR Elution->Amplification Amplification->Binding Enriched Library for Next Round End High-Affinity Aptamers Amplification->End After multiple rounds Start Initial Oligonucleotide Library (with C6-Amino for immobilization) Start->Binding

References

The Cornerstone of Custom Oligonucleotides: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to rapidly and accurately synthesize custom oligonucleotides is paramount. The chemical foundation for this capability lies in phosphoramidite (B1245037) chemistry, a robust and highly efficient method for the solid-phase synthesis of DNA, RNA, and their modified analogues.[1][2][3] This in-depth technical guide elucidates the core principles of phosphoramidite chemistry, providing a detailed examination of the synthesis cycle, modification strategies, and the critical parameters that ensure the production of high-fidelity oligonucleotides.

The Solid-Phase Synthesis Strategy

Phosphoramidite chemistry is predominantly carried out on a solid support, typically controlled pore glass (CPG) or polystyrene beads.[4] This approach offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simplified purification of the growing oligonucleotide chain by simple washing steps after each reaction.[5] The synthesis proceeds in the 3' to 5' direction, the opposite of enzymatic DNA synthesis.[6]

The Four-Step Synthesis Cycle: Building the Oligonucleotide Chain

The addition of each nucleotide monomer is a cyclical process, consisting of four key chemical reactions: detritylation, coupling, capping, and oxidation.[6][7] This cycle is repeated until the desired oligonucleotide sequence is assembled.

Step 1: Detritylation (Deblocking)

The synthesis begins with the first nucleoside anchored to the solid support via its 3'-hydroxyl group. The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group, which prevents unwanted side reactions.[1][8] The first step of the cycle is the removal of this acid-labile DMT group to free the 5'-hydroxyl for the subsequent coupling reaction.[9] This is typically achieved by treatment with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[8][9] The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess the efficiency of each coupling step.

Step 2: Coupling

Following detritylation, the now-free 5'-hydroxyl group of the support-bound nucleoside is ready to react with the next incoming nucleoside phosphoramidite monomer. The phosphoramidite, with its own 5'-hydroxyl group protected by a DMT group, is activated by a weak acid catalyst, most commonly an azole derivative such as 1H-tetrazole or its more efficient alternatives like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[10] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[1] The 5'-hydroxyl of the growing oligonucleotide chain then attacks the activated phosphorus, forming a phosphite (B83602) triester linkage.[9] This reaction is rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[1][11]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will fail to react.[1] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations in the final product, they are permanently blocked in a step called capping.[8] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[5]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) or lutidine.[9][12] This step completes the addition of one nucleotide, and the cycle can be repeated to add the next base in the sequence.

Protecting Groups: The Key to Controlled Synthesis

The success of phosphoramidite chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions at various functional groups on the nucleoside monomers.[2] These groups must be stable throughout the synthesis cycle but readily removable at the end of the synthesis.

Functional GroupProtecting GroupDeprotection Condition
5'-Hydroxyl Dimethoxytrityl (DMT)Mild acid (e.g., 3% TCA or DCA)
Exocyclic Amines (A, C, G) Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac), Phenoxyacetyl (Pac)Base (e.g., concentrated ammonium (B1175870) hydroxide (B78521), methylamine)
Phosphate 2-Cyanoethyl (CE)Mild base (e.g., concentrated ammonium hydroxide)

Oligonucleotide Modification: Expanding Functionality

Phosphoramidite chemistry is not limited to the synthesis of natural DNA and RNA. A vast array of modified oligonucleotides with tailored properties can be synthesized by incorporating modified phosphoramidite monomers into the synthesis cycle.

Phosphorothioates

Phosphorothioate (PS) oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, are a prominent class of therapeutic oligonucleotides.[13] This modification confers resistance to nuclease degradation. PS linkages are introduced by replacing the standard iodine oxidation step with a sulfurization step, using reagents such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS).[14]

Fluorescent Labeling

Oligonucleotides can be fluorescently labeled for a variety of applications, including DNA sequencing, qPCR, and fluorescence in situ hybridization (FISH).[15][] This is typically achieved by coupling a phosphoramidite monomer that is covalently attached to a fluorescent dye to the 5' or 3' end of the oligonucleotide, or internally by using a modified nucleoside phosphoramidite.

Cleavage and Deprotection: Releasing the Final Product

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[17] This is typically a one- or two-step process.

Cleavage from the solid support is usually achieved by treatment with concentrated ammonium hydroxide at room temperature.[17] This treatment also removes the cyanoethyl protecting groups from the phosphate backbone.[17]

Deprotection of the exocyclic amine protecting groups on the nucleobases generally requires heating in concentrated ammonium hydroxide or treatment with other basic solutions such as a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[4][18] The specific conditions and duration of deprotection depend on the nature of the protecting groups used.[17] For sensitive modifications, milder deprotection strategies are employed.[17]

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

Materials:

  • Appropriate nucleoside-loaded CPG solid support

  • Anhydrous acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Phosphoramidite solutions (0.1 M in anhydrous acetonitrile)

  • Activator solution: 0.45 M 1H-Tetrazole or 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

  • Capping solution A: Acetic anhydride in THF/lutidine

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/water/pyridine

  • Washing solution: Acetonitrile

Procedure (performed on an automated DNA synthesizer):

  • Detritylation: The solid support is treated with the deblocking solution for 60-120 seconds to remove the 5'-DMT group. The support is then washed thoroughly with acetonitrile.

  • Coupling: The phosphoramidite solution and activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 30-180 seconds for standard DNA phosphoramidites. For modified or RNA phosphoramidites, longer coupling times may be required. The support is then washed with acetonitrile.

  • Capping: Capping solutions A and B are mixed and delivered to the column. The capping reaction proceeds for 30-60 seconds. The support is then washed with acetonitrile.

  • Oxidation: The oxidizing solution is delivered to the column and allowed to react for 30-60 seconds. The support is then washed with acetonitrile.

  • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection (Standard DNA Oligonucleotides)

Materials:

  • Concentrated ammonium hydroxide

  • Heating block or oven

Procedure:

  • The solid support containing the synthesized oligonucleotide is transferred to a screw-cap vial.

  • Concentrated ammonium hydroxide is added to the vial to cover the support.

  • The vial is sealed tightly and incubated at 55°C for 8-12 hours.

  • After cooling to room temperature, the supernatant containing the cleaved and deprotected oligonucleotide is transferred to a new tube.

  • The solid support is washed with water, and the wash is combined with the supernatant.

  • The ammonium hydroxide solution is removed by lyophilization or vacuum centrifugation.

  • The crude oligonucleotide is then ready for purification.

Visualizing the Process

Phosphoramidite Synthesis Cycle

Phosphoramidite_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine) Capping->Oxidation Blocked Failures Oxidation->Detritylation Stable Phosphate Triester End Elongated Chain (n+1) Oxidation->End Start Start: Support-Bound Nucleoside (5'-DMT) Start->Detritylation

Caption: The four-step solid-phase phosphoramidite oligonucleotide synthesis cycle.

Key Chemical Structures in Phosphoramidite Chemistry

Caption: Key chemical moieties in phosphoramidite chemistry.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of oligonucleotides due to its high efficiency, robustness, and adaptability.[1][6] A thorough understanding of the fundamental principles of the synthesis cycle, the roles of protecting groups, and the procedures for modification and deprotection is essential for researchers and developers working to create high-quality, custom oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. The continued refinement of phosphoramidite chemistry and the development of new monomers and reagents will undoubtedly continue to expand the horizons of what is achievable in the field of nucleic acid chemistry.

References

Understanding trityl groups in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functions of Trityl Groups in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role of trityl groups, particularly the 4,4'-dimethoxytrityl (DMT) group, in the solid-phase synthesis of oligonucleotides. We will explore the chemical principles, procedural steps, and quantitative metrics that underscore the importance of this protecting group in producing high-fidelity, custom DNA and RNA sequences.

The Indispensable Role of the 5'-Protecting Group

Automated solid-phase oligonucleotide synthesis relies on the sequential addition of nucleotide monomers to a growing chain attached to a solid support. This process requires a robust strategy of protecting and deprotecting various functional groups to ensure that chemical reactions occur only at the desired positions. The 5'-hydroxyl group of the incoming nucleoside phosphoramidite (B1245037) and the growing oligonucleotide chain is temporarily protected to prevent self-polymerization and control the direction of chain growth.[1]

The trityl group, and specifically its derivative DMT, has become the industry standard for this purpose due to several key advantages:

  • Selective Lability: It is stable to the basic and neutral conditions used during the coupling, capping, and oxidation steps but is rapidly and quantitatively removed under mild acidic conditions.[2]

  • Steric Hindrance: Its bulkiness provides excellent protection for the 5'-hydroxyl group.

  • Real-time Monitoring: Upon cleavage, the resulting trityl cation is a brightly colored species, allowing for real-time spectrophotometric monitoring of the synthesis efficiency.[1]

  • Purification Handle: The significant hydrophobicity of the DMT group allows it to be used as a "handle" for purifying the final full-length oligonucleotide product.[3][4]

The Trityl Group Family: Structure and Lability

The stability of the trityl group can be fine-tuned by adding electron-donating methoxy (B1213986) substituents to its phenyl rings. This modification stabilizes the trityl carbocation formed during the acidic deprotection step, allowing for cleavage under milder conditions.[2] This is crucial to prevent side reactions like depurination, especially at sensitive adenosine (B11128) and guanosine (B1672433) residues.[5][6]

Protecting Group Abbreviation Relative Rate of Acidolysis Typical Deprotection Conditions
TritylTr1Harsher acids (e.g., 10-50% TFA)[2]
MonomethoxytritylMMT10-20Milder acids (e.g., 0.5-1% TFA)[2]
DimethoxytritylDMT~300,000Very mild acids (e.g., 3% TCA or DCA in DCM)[2][6]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide is a cyclic process, with each cycle adding one nucleotide to the growing chain. A single cycle consists of four primary chemical reactions.[7][8]

Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling Detritylation->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite (B83602) Triester + Unreacted 5'-OH Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate (B84403) Triester Start Start with Nucleoside on Solid Support Start->Detritylation

Fig 1. The four-step cycle of solid-phase oligonucleotide synthesis.
Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7][9] This reaction cleaves the ether linkage, releasing a free 5'-hydroxyl group and the intensely orange-colored DMT carbocation.

Step 2: Coupling

The next nucleotide, in the form of a nucleoside phosphoramidite, is activated by a weak acid like tetrazole or a derivative.[1] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[9] This reaction is highly efficient but sensitive to moisture.[5]

Step 3: Capping

Because the coupling reaction is not 100% efficient (typically 98-99.5%), a small fraction of the 5'-hydroxyl groups remain unreacted.[1][9] To prevent these from reacting in subsequent cycles and forming deletion mutations (n-1 shortmers), they are permanently blocked or "capped." This is done by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[7][10]

Step 4: Oxidation

The unstable phosphite triester linkage (P(III)) formed during coupling is oxidized to a stable phosphotriester (P(V)) backbone.[1][8] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9][11] This step renders the newly formed internucleotide bond stable to the acidic conditions of the subsequent detritylation step.[10]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Analysis: Monitoring Synthesis Efficiency

The efficiency of each coupling step is critical, as the overall yield of the full-length product decreases exponentially with the number of coupling cycles. The relationship between stepwise efficiency and overall theoretical yield is a key metric in oligonucleotide synthesis.

The Beer-Lambert law can be applied to the orange DMT cation (ε₄₉₈ nm ≈ 76,000 L mol⁻¹ cm⁻¹) released during the detritylation step to quantify the success of the previous coupling reaction.[1][12] This provides a real-time, quantitative measure of the stepwise coupling efficiency.

Oligonucleotide Length (bases) Overall Yield at 98.0% Stepwise Efficiency Overall Yield at 99.0% Stepwise Efficiency Overall Yield at 99.5% Stepwise Efficiency
20-mer66.8%82.6%90.9%[1]
50-mer36.4%60.5%78.2%[1]
100-mer13.3%36.6%60.9%[1]
150-mer4.8%22.2%47.4%[1]

Overall Yield = (Stepwise Efficiency)^(Number of Couplings). A 1% drop in average coupling efficiency from 99% to 98% can reduce the final yield of a 70-mer from 50% to just 25%.[13]

Experimental Protocols

Protocol 1: Standard Automated Synthesis Cycle (Phosphoramidite Method)

This protocol outlines the typical steps and reagents used in an automated DNA synthesizer for a single coupling cycle.

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7][9]

    • Procedure: Flush the synthesis column with the detritylation solution for 50-60 seconds. The effluent, containing the orange DMT cation, can be diverted to a spectrophotometer for yield monitoring.[1]

    • Wash: Wash the column thoroughly with anhydrous acetonitrile (B52724) to remove all traces of acid.[1]

  • Coupling:

    • Reagents:

      • 0.02–0.2 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.[7]

      • 0.25–0.5 M solution of an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT)) in anhydrous acetonitrile.[9]

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for 30-60 seconds for standard bases.[9]

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine/THF.[1]

      • Cap B: 16-17% N-Methylimidazole (NMI) in THF.[1]

    • Procedure: Deliver a mixture of Cap A and Cap B to the column and allow to react for 30 seconds to acetylate any unreacted 5'-hydroxyl groups.[1]

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.015-0.02 M Iodine in a solution of THF/Pyridine/Water.[1]

    • Procedure: Flush the column with the oxidizing solution for 45 seconds to convert the phosphite triester to a stable phosphotriester.[1]

    • Wash: Wash the column with anhydrous acetonitrile and dry with argon gas to prepare for the next cycle.[1]

Post-Synthesis Purification: "Trityl-On" vs. "Trityl-Off"

After the final synthesis cycle is complete, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphate backbone) are removed. At this stage, a critical decision is made regarding the final 5'-DMT group, leading to two primary purification strategies.[3]

Purification_Workflow cluster_main Post-Synthesis Workflow cluster_on Trityl-On Path cluster_off Trityl-Off Path Start Completed Synthesis on Solid Support Cleavage Cleavage from Support & Base Deprotection Start->Cleavage Choice Final DMT Group? Cleavage->Choice RP_HPLC_On Reversed-Phase HPLC (Hydrophobic Separation) Choice->RP_HPLC_On Keep On Purify_Off Purification (e.g., IEX-HPLC, PAGE) Choice->Purify_Off Cleave Off Collect_On Collect Full-Length (DMT-On) Fraction RP_HPLC_On->Collect_On Acid_Treat Acid Treatment (e.g., 80% Acetic Acid) Collect_On->Acid_Treat Desalt_On Desalting Acid_Treat->Desalt_On Desalt_Off Desalting Purify_Off->Desalt_Off

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a primary amino group at the terminus of an oligonucleotide is a critical step for the subsequent conjugation of various labels, including fluorescent dyes, quenchers, and biotin. The DMS(O)MT Aminolink C6 is a phosphoramidite (B1245037) reagent designed for the efficient incorporation of a C6 amino linker at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis. The DMS(O)MT (4,4'-Dimethoxy-4”-methylsulfonyl-trityl) protecting group offers significant advantages over the traditional MMT (Monomethoxytrityl) group, including enhanced stability during synthesis and deprotection, which leads to improved yields and purity of the final amino-modified oligonucleotide, particularly in high-throughput applications utilizing cartridge-based purification.[1][2]

These application notes provide a comprehensive protocol for the use of this compound on automated DNA synthesizers, along with protocols for deprotection, purification, and subsequent labeling with NHS-ester dyes.

Key Advantages of this compound

  • Higher Stability: The DMS(O)MT group is more stable than the MMT group under the conditions of oligonucleotide synthesis and deprotection.[3]

  • Improved Deprotection Efficiency: The DMS(O)MT group is more readily cleaved under acidic conditions compared to the MMT group, allowing for more efficient deprotection.[3]

  • Increased Yields: In cartridge-based purification, the use of DMS(O)MT protection can result in a 2-3 fold increase in the yield of the final amino-modified oligonucleotide.[1]

  • Compatibility: this compound is fully compatible with standard phosphoramidite chemistry and automated DNA synthesis cycles.[1][2][4]

Data Presentation

Table 1: Comparison of Deprotection Efficiency between DMS(O)MT and MMT Protecting Groups
Protecting GroupDeprotection ConditionsDeprotection EfficiencyReference
DMS(O)MT4% Aqueous Trifluoroacetic Acid (TFA), 5 minutesComplete (>95%)[3]
MMT4% Aqueous Trifluoroacetic Acid (TFA), 5 minutes< 50%[3]
Table 2: Yield Improvement with DMS(O)MT in Cartridge Purification
Protecting GroupPurification MethodRelative Oligonucleotide YieldReference
DMS(O)MTReverse-Phase Cartridge2-3x higher than MMT[1]
MMTReverse-Phase CartridgeBaseline[1]

Experimental Protocols

Automated Oligonucleotide Synthesis

This protocol is a general guideline for using this compound on an automated DNA synthesizer (e.g., ABI 394). The this compound phosphoramidite is compatible with standard synthesis cycles.

Reagents and Materials:

  • This compound Phosphoramidite

  • Anhydrous Acetonitrile (B52724) (DNA synthesis grade)

  • Standard DNA synthesis reagents (Activator, Oxidizer, Deblocking agent, Capping reagents)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Preparation of the Phosphoramidite Solution:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Swirl gently to ensure complete dissolution.

    • Install the vial on an available port on the DNA synthesizer.

  • Automated Synthesis Program:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • For the final coupling step, program the addition of the this compound.

    • Utilize the standard synthesis cycle recommended by the instrument manufacturer for all coupling steps. No modifications to the standard cycle are necessary for the this compound.

  • Post-Synthesis:

    • Upon completion of the synthesis, leave the DMS(O)MT group on the 5'-terminus ("DMS(O)MT-on") for subsequent cartridge-based purification. This lipophilic group aids in the separation of the full-length product from shorter failure sequences.

Cleavage from Solid Support and Deprotection of Nucleobases

Reagents and Materials:

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed reaction vial.

  • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL).

  • Incubate at room temperature for 2 hours to cleave the oligonucleotide from the CPG support and deprotect the nucleobases.[1][2]

  • After incubation, carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

Purification of the DMS(O)MT-on Oligonucleotide

Reagents and Materials:

  • Reverse-phase purification cartridge (e.g., C18)

  • Acetonitrile

  • Deionized water

  • 4% Aqueous Trifluoroacetic Acid (TFA)

Procedure:

  • Resuspend the dried DMS(O)MT-on oligonucleotide in a small volume of deionized water.

  • Follow the cartridge manufacturer's protocol for loading and washing the oligonucleotide.

  • Elute the purified DMS(O)MT-on oligonucleotide.

  • On-Cartridge Deprotection of the DMS(O)MT group:

    • To remove the DMS(O)MT group, pass 4% aqueous TFA through the cartridge for 5 minutes.[3]

    • Wash the cartridge with deionized water.

    • Elute the final amino-modified oligonucleotide.

Post-Purification Deprotection of the DMS(O)MT group (Alternative Method)

If purification is performed by a method other than cartridge purification (e.g., HPLC), the DMS(O)MT group can be removed post-purification.

Reagents and Materials:

  • 80% Acetic Acid

  • Ethyl Acetate

Procedure:

  • Dissolve the purified DMS(O)MT-on oligonucleotide in 80% acetic acid.

  • Incubate at room temperature for 30 minutes.

  • Lyophilize the solution to remove the acetic acid.

  • Alternatively, the DMS(O)MT alcohol can be removed by extraction with ethyl acetate.

Fluorescent Labeling of the Amino-Modified Oligonucleotide with an NHS-Ester Dye

Reagents and Materials:

  • Purified, deprotected amino-modified oligonucleotide

  • NHS-ester activated fluorescent dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

Procedure:

  • Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.

  • Prepare a stock solution of the NHS-ester dye in DMF or DMSO (e.g., 10 mg/mL).

  • Add a 10-20 fold molar excess of the dye solution to the oligonucleotide solution.

  • Vortex the mixture and incubate at room temperature for 2-4 hours in the dark.

  • Purify the labeled oligonucleotide from excess dye using gel filtration, ethanol (B145695) precipitation, or HPLC.

Visualizations

experimental_workflow cluster_synthesis Automated DNA Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & DMS(O)MT Removal cluster_labeling Post-Synthesis Labeling synthesis 1. Standard Synthesis Cycles aminolink 2. Final Coupling: This compound synthesis->aminolink cleavage 3. Cleavage from CPG (Ammonium Hydroxide) aminolink->cleavage DMS(O)MT-on Oligo purify 4. RP Cartridge Purification (DMS(O)MT-on) cleavage->purify deprotect 5. On-Cartridge Deprotection (4% TFA) purify->deprotect conjugation 6. NHS-Ester Dye Conjugation deprotect->conjugation Amino-Modified Oligo final_purify 7. Final Purification of Labeled Oligo conjugation->final_purify end end final_purify->end Labeled Oligonucleotide Ready for Application

Caption: Experimental workflow for synthesis and labeling.

signaling_pathway Oligo Amino-Modified Oligonucleotide LabeledOligo Fluorescently Labeled Oligonucleotide Probe Oligo->LabeledOligo Conjugation (pH 8.5) NHSEster NHS-Ester Fluorescent Dye NHSEster->LabeledOligo Hybridization Hybridization LabeledOligo->Hybridization Target Target Nucleic Acid (e.g., in a cell) Target->Hybridization Detection Fluorescence Detection Hybridization->Detection Signal Generation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DMS(O)MT Aminolink C6, a phosphoramidite (B1245037) used for introducing a primary amino group at the 5'-terminus of an oligonucleotide. This modifier is crucial for the subsequent conjugation of various molecules such as dyes, proteins, or therapeutic agents. The DMS(O)MT (4,4'-Dimethoxy-4”-methylsulfonyl-trityl) protecting group offers significant advantages over the traditional MMT (Monomethoxytrityl) group, particularly in terms of stability and purification efficiency.[1][2][3]

Introduction to this compound

This compound is a phosphoramidite reagent designed for use in automated solid-phase oligonucleotide synthesis.[4][5][6][7][8] It enables the incorporation of a C6 amino linker at the 5'-end of a synthetic oligonucleotide. The key feature of this reagent is the DMS(O)MT protecting group, which shields the primary amine during synthesis.

Key Advantages of the DMS(O)MT Group:

  • Enhanced Stability: Oligonucleotides with the DMS(O)MT group are more stable in solution compared to their MMT-protected counterparts.[1][2]

  • Improved Purification Yields: The DMS(O)MT group is particularly well-suited for "trityl-on" purification methods, including cartridge-based purification.[1][2][3] Its use can lead to a 2-3 fold increase in the yield of the final amino-modified oligonucleotide.[1][2][8]

  • Compatibility: It is fully compatible with standard oligonucleotide synthesis coupling, deblocking, and purification protocols.[1][2][4][8]

Experimental Protocols

The following protocols outline the standard procedures for using this compound in oligonucleotide synthesis.

Reagent Preparation

Proper preparation of the this compound phosphoramidite is critical for successful coupling.

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration, typically 0.1 M.[9]

  • Swirl the vial gently for 5 to 10 minutes until the reagent is completely dissolved.[10]

  • The prepared solution is stable for 1-2 days when stored under anhydrous conditions.[10]

Table 1: Reagent Specifications

ParameterValueReference
Chemical Formula C37H52N3O5PS[2][4][6][8]
Molecular Weight 681.86 g/mol [2][8]
Recommended Diluent Anhydrous Acetonitrile[2][10]
Recommended Concentration 0.1 M[9]
Solubility Acetonitrile, Dichloromethane[4][6]
Storage (Solid) -10 to -30°C in the dark, dry[1][2][10]
Stability in Solution 1-2 days[10]
Automated Oligonucleotide Synthesis

The coupling of this compound is performed as the final phosphoramidite addition in the synthesis sequence.

Protocol:

  • Program the DNA synthesizer to perform the coupling of this compound at the 5'-terminus of the oligonucleotide.

  • The standard coupling protocols recommended by the synthesizer manufacturer for normal nucleobases should be used.[2][7][10] No changes to the standard coupling times or conditions are necessary.

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the nucleobase protecting groups are removed.

Protocol:

  • Cleave the oligonucleotide from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 2 hours.[1][2]

  • The deprotection conditions are identical to those used for standard protected nucleobases.[1][2][10]

  • Important: If the DMS(O)MT group is to be retained for "trityl-on" purification, do not dry the oligonucleotide solution after cleavage and deprotection without adding a non-volatile base, such as TRIS base.[3][7][10] This prevents the premature loss of the DMS(O)MT group.

Table 2: Standard Cleavage and Deprotection Conditions

StepReagentTemperatureDurationReference
Cleavage from Support Concentrated Ammonium HydroxideRoom Temperature2 hours[1][2]
Nucleobase Deprotection As required by the specific nucleobasesStandard conditionsStandard duration[7][10]
Purification

"Trityl-on" purification is the recommended method for oligonucleotides modified with this compound to maximize yield and purity.

Protocol for Cartridge Purification:

  • Load the cleaved and deprotected oligonucleotide solution (with the DMS(O)MT group still attached) onto a C18 purification cartridge.

  • Wash the cartridge to remove synthesis failure sequences (which lack the lipophilic DMS(O)MT group).

  • Elute the purified DMS(O)MT-on oligonucleotide.

  • Remove the DMS(O)MT group on-cartridge using 2% to 4% trifluoroacetic acid (TFA).[1][2]

  • Collect the final purified amino-modified oligonucleotide.

Alternatively, the DMS(O)MT group can be removed post-purification using 80% acetic acid, followed by extraction of the cleaved DMS(O)MT alcohol with ethyl acetate.[1][2][10]

Experimental Workflows and Diagrams

The following diagrams illustrate the key processes involved in the use of this compound.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification (Trityl-On) start Start Synthesis coupling Standard Nucleobase Coupling Cycles start->coupling aminolink_coupling This compound Coupling coupling->aminolink_coupling cleavage Cleavage from Support (Ammonia, 2h, RT) aminolink_coupling->cleavage deprotection Nucleobase Deprotection cleavage->deprotection purification C18 Cartridge Purification deprotection->purification dmsomt_removal On-Cartridge DMS(O)MT Removal (2-4% TFA) purification->dmsomt_removal final_product Purified Amino-Modified Oligonucleotide dmsomt_removal->final_product

Caption: Workflow for oligonucleotide synthesis and modification with this compound.

DMSOMT_vs_MMT_Purification cluster_dmsomt DMS(O)MT Workflow cluster_mmt MMT Workflow dmsomt_start DMS(O)MT-Oligo dmsomt_purify Cartridge Purification dmsomt_start->dmsomt_purify dmsomt_deprotect On-Cartridge Deprotection (TFA) dmsomt_purify->dmsomt_deprotect dmsomt_end High Yield of Amino-Oligo dmsomt_deprotect->dmsomt_end mmt_start MMT-Oligo mmt_purify Cartridge Purification mmt_start->mmt_purify mmt_reattach MMT Re-attaches During On-Cartridge Deprotection mmt_purify->mmt_reattach mmt_deprotect_solution Solution Phase Deprotection (Acetic Acid) mmt_purify->mmt_deprotect_solution mmt_end Lower Yield of Amino-Oligo mmt_deprotect_solution->mmt_end

Caption: Comparison of DMS(O)MT and MMT purification workflows.

Summary of Quantitative Data

The following tables provide a summary of the key quantitative parameters for the use of this compound.

Table 3: Reaction Conditions

ParameterConditionValueReference
Coupling ProtocolStandard synthesizer protocol[2][7][10]
Cleavage ReagentConcentrated Ammonium Hydroxide[1][2]
TemperatureRoom Temperature[1][2]
Duration2 hours[1][2]
DMS(O)MT Removal (On-Cartridge) ReagentTrifluoroacetic Acid (TFA)[1][2]
Concentration2% - 4%[1][2]
DMS(O)MT Removal (In Solution) ReagentAcetic Acid[1][2]
Concentration80%[1][2]

Table 4: Performance Characteristics

CharacteristicThis compoundMMT AminolinkReference
Oligonucleotide Stability in Solution HigherLower[1][2]
Yield Increase (Cartridge Purification) 2-3 fold-[1][2][8]
On-Cartridge Deprotection ReliableProne to re-attachment[3]

Conclusion

This compound is a superior alternative to traditional MMT-protected amino modifiers for the 5'-functionalization of synthetic oligonucleotides. Its enhanced stability and, most notably, its suitability for high-yield "trityl-on" cartridge purification make it an ideal choice for applications in research, diagnostics, and drug development where high purity and yield of amino-modified oligonucleotides are required. By following the standard protocols outlined in these application notes, researchers can efficiently produce high-quality 5'-amino-modified oligonucleotides for a wide range of downstream applications.

References

Application Notes and Protocols for Post-Synthesis Conjugation of NHS Esters to 5'-Amino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-synthesis conjugation is a critical methodology for the functionalization of synthetic oligonucleotides, enabling their use in a wide array of applications, from basic research to therapeutic and diagnostic development.[1][2][][4] This technique allows for the attachment of various molecules, such as fluorescent dyes, quenchers, biotin, or therapeutic agents, to an oligonucleotide after its synthesis is complete.[1][5] One of the most robust and widely used methods for this purpose is the reaction of an N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine.[6][7][8][9] This application note provides detailed protocols and technical guidance for the efficient conjugation of NHS esters to 5'-amino modified oligonucleotides.

5'-amino modified oligonucleotides are synthesized with a primary amine group at their 5'-terminus, often introduced via a C6 or C12 amino linker.[1][10] This primary amine serves as a nucleophilic target for the electrophilic NHS ester. The reaction results in the formation of a stable amide bond, covalently linking the molecule of interest to the oligonucleotide.[6][7] This method is favored for its high selectivity for primary amines, efficiency under aqueous conditions, and the stability of the resulting amide linkage.[6][8]

Chemical Principle

The conjugation chemistry is based on the nucleophilic attack of the primary amine of the 5'-amino-modified oligonucleotide on the carbonyl carbon of the NHS ester. This reaction proceeds efficiently at a slightly basic pH (typically 7.2-9.0), where the primary amine is deprotonated and thus more nucleophilic.[6][7] The N-hydroxysuccinimide group is an excellent leaving group, facilitating the formation of a stable amide bond.[6] A competing reaction is the hydrolysis of the NHS ester, which is also pH-dependent and increases at higher pH values.[7][11] Therefore, careful control of reaction conditions is crucial for maximizing conjugation efficiency.

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Oligo 5'-Amino Oligonucleotide (R-NH2) Conjugate Oligonucleotide Conjugate (R-NH-CO-Molecule) Oligo->Conjugate Nucleophilic Attack NHS_Ester NHS Ester (Molecule-CO-NHS) NHS_Ester->Conjugate NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Final Product Oligo_prep Dissolve 5'-Amino Oligo in Conjugation Buffer (pH 8.5) React Mix Oligo and NHS Ester Solutions (Incubate 2-4h at RT) Oligo_prep->React NHS_prep Dissolve NHS Ester in Anhydrous DMSO NHS_prep->React Precipitation Ethanol Precipitation React->Precipitation Method A HPLC Reverse-Phase HPLC React->HPLC Method B (Recommended) QC Characterization (LC-MS, UV-Vis) Precipitation->QC HPLC->QC Final_Product Purified Oligonucleotide Conjugate QC->Final_Product

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and subsequent biotinylation of oligonucleotides using the 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite (B1245037). The use of a C6 aminolinker provides a spacer arm to minimize steric hindrance between the biotin (B1667282) moiety and the oligonucleotide, ensuring efficient downstream applications. The DMS(O)MT (Di-p-methoxytrityloxymethyl) protecting group offers enhanced stability and improved yields, particularly with cartridge purification methods, making it a superior alternative to the traditional MMT group. This protocol covers the entire workflow, from automated synthesis of the 5'-amino-modified oligonucleotide to post-synthetic biotinylation using an N-hydroxysuccinimide (NHS) ester of biotin, followed by purification and quality control of the final conjugate.

Introduction

Biotinylated oligonucleotides are indispensable tools in molecular biology and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed for a multitude of applications, including affinity purification, immobilization of probes on surfaces, and non-radioactive detection in assays such as ELISA, PCR, in situ hybridization, and pull-down assays.[1]

The introduction of a primary amine at the 5'-terminus of an oligonucleotide during solid-phase synthesis is a common strategy for subsequent labeling. The DMS(O)MT aminolink C6 phosphoramidite is specifically designed for this purpose.[2][3][4][5] The DMS(O)MT group is an acid-labile protecting group for the primary amine, which exhibits greater stability during synthesis and deprotection compared to the MMT group. This increased stability leads to higher recovery of the amino-modified oligonucleotide, with reports of a 2-3 fold increase in yield when using cartridge purification methods.[1]

This application note provides a comprehensive guide for researchers to reliably produce high-quality 5'-biotinylated oligonucleotides.

Experimental Overview

The overall process can be divided into three main stages:

  • Synthesis and Deprotection of the 5'-Amino-Modified Oligonucleotide: An automated DNA synthesizer is used to incorporate the this compound at the 5'-terminus. This is followed by cleavage from the solid support and deprotection of the nucleobases.

  • Purification of the Amino-Modified Oligonucleotide: The crude amino-modified oligonucleotide is purified to remove truncated sequences and other impurities.

  • Post-Synthesis Biotinylation and Purification: The purified oligonucleotide with a free primary amine is reacted with an NHS-ester of biotin. The final biotinylated oligonucleotide is then purified to remove excess biotinylation reagent and unlabeled oligonucleotides.

G cluster_0 Stage 1: Synthesis & Deprotection cluster_1 Stage 2: Purification of Amino-Oligo cluster_2 Stage 3: Biotinylation & Final Purification A Automated Synthesis with This compound B Cleavage from Solid Support & Base Deprotection A->B C DMS(O)MT-on Purification (Cartridge or HPLC) B->C D DMS(O)MT Group Removal (Acid Treatment) C->D E Biotinylation with NHS-Biotin D->E F Purification of Biotinylated Oligo E->F G Quality Control F->G

Figure 1: Overall experimental workflow.

Detailed Protocols

Stage 1: Synthesis and Deprotection of 5'-Amino-Modified Oligonucleotide

This stage involves standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

  • 5'-DMS(O)MT-Amino-Modifier C6 CE Phosphoramidite

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

  • Automated Synthesis:

    • Program the desired oligonucleotide sequence into the DNA synthesizer.

    • In the final coupling cycle, use the 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite to introduce the 5'-amino group.

    • Ensure the "DMS(O)MT-on" or "Trityl-on" setting is selected for the final step to retain the protecting group for purification.

  • Cleavage and Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) and incubate as required by the nucleobase protecting groups (e.g., 2 hours at room temperature).

    • After incubation, transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the solution to dryness in a vacuum centrifuge. To prevent the loss of the DMS(O)MT group during evaporation, it is recommended to add a small amount of a non-volatile base like Tris before drying.

Stage 2: Purification of the Amino-Modified Oligonucleotide

Purification of the DMS(O)MT-on oligonucleotide is crucial to separate the full-length product from truncated failure sequences.

3.2.1. Purification Method Comparison

Purification MethodPrinciplePurityYieldRecommended For
Reverse-Phase Cartridge Hydrophobicity of the lipophilic DMS(O)MT group75-85%GoodOligos up to 80 bases; rapid purification.
Reverse-Phase HPLC High-resolution separation based on hydrophobicity85-95%HighLarger scales (>1 µmol) and high purity requirements for oligos up to 60 bases.
PAGE Size and charge>95%LowerVery high purity for long oligos (>80 bases); not recommended for amino-modified oligos due to potential damage by urea.[6]

3.2.2. Protocol: Cartridge Purification (DMS(O)MT-on)

  • Resuspend the dried oligonucleotide in a small volume of a suitable loading buffer.

  • Equilibrate the reverse-phase cartridge according to the manufacturer's instructions.

  • Load the oligonucleotide solution onto the cartridge. The DMS(O)MT-on oligonucleotide will bind to the hydrophobic matrix.

  • Wash the cartridge to remove salts and failure sequences that lack the DMS(O)MT group.

  • Elute the DMS(O)MT-on oligonucleotide with a suitable elution buffer (e.g., a solution with a higher concentration of acetonitrile).

  • Remove the DMS(O)MT group by treating the purified oligonucleotide with an acidic solution (e.g., 80% acetic acid for 1 hour at room temperature, or 2-4% trifluoroacetic acid on the cartridge for a shorter duration).

  • Desalt the deprotected amino-modified oligonucleotide using a desalting column or ethanol (B145695) precipitation.

Stage 3: Post-Synthesis Biotinylation and Final Purification

This stage involves the coupling of biotin to the free primary amine of the oligonucleotide.

G cluster_0 NHS-Biotin Reaction Oligo Oligo-C6-NH2 Oligo_Biotin Oligo-C6-NH-Biotin Oligo->Oligo_Biotin + NHS_Biotin Biotin-NHS Ester NHS_Biotin->Oligo_Biotin pH 8.5-9.0 NHS NHS (leaving group) Oligo_Biotin->NHS +

Figure 2: NHS-ester biotinylation reaction.

Materials:

  • Purified, desalted 5'-amino-modified oligonucleotide

  • Biotin-NHS ester (e.g., Biotin-NHS, Sulfo-NHS-Biotin)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0

  • Anhydrous DMSO or DMF

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Protocol: Biotinylation Reaction

  • Dissolve the amino-modified oligonucleotide in the reaction buffer to a final concentration of 0.3-0.8 mM.

  • Prepare a fresh stock solution of Biotin-NHS ester in anhydrous DMSO or DMF (e.g., 10-20 mg/mL).

  • Add a 5-10 fold molar excess of the Biotin-NHS ester solution to the oligonucleotide solution.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purify the biotinylated oligonucleotide to remove unreacted biotin and NHS.

Protocol: Ethanol Precipitation for Purification

  • To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol. Centrifuge for 10 minutes.

  • Repeat the wash step.

  • Air-dry or speed-vac the pellet to remove residual ethanol.

  • Resuspend the purified biotinylated oligonucleotide in nuclease-free water or a suitable buffer.

Quality Control

The quality and purity of the final biotinylated oligonucleotide should be assessed to ensure successful conjugation and removal of impurities.

QC MethodInformation Provided
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirms the molecular weight of the final product, verifying successful biotinylation. Can also detect unlabeled oligonucleotides and other impurities.[7][8]
Gel Electrophoresis (PAGE) Assesses purity and can show a mobility shift between the unlabeled and biotinylated oligonucleotide, especially when complexed with streptavidin.
UV-Vis Spectroscopy Quantifies the oligonucleotide concentration (A260).

Quantitative Data

The final yield of biotinylated oligonucleotides depends on the efficiency of each step, from synthesis to final purification.

Table 1: Typical Yields for Post-Synthesis Biotinylation (NHS-Ester)

Synthesis ScaleApproximate Final Yield (nmol)
50 nmol~2 nmol
200 nmol~5 nmol
1 µmol~16 nmol
2 µmol~30 nmol
10 µmol~150 nmol
(Data adapted from supplier information for post-synthesis NHS-ester conjugations)[9]

Note: Yields are highly dependent on the oligonucleotide sequence, length, and the efficiency of each purification step. The use of this compound is reported to increase the yield of the intermediate amino-modified oligonucleotide by 2-3 fold when using cartridge purification compared to older aminolink reagents.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency - Inactive NHS-ester (hydrolyzed)- Use fresh, anhydrous DMSO/DMF to dissolve the NHS-ester. Store NHS-esters desiccated.
- Incorrect pH of reaction buffer- Ensure the reaction buffer pH is between 8.5 and 9.0.
- Insufficient molar excess of NHS-ester- Increase the molar excess of the biotinylation reagent.
Low Final Yield - Loss during precipitation steps- Use a carrier like glycogen (B147801) during ethanol precipitation, especially for small amounts of oligo. Ensure the pellet is not disturbed during washing steps.
- Inefficient purification of amino-oligo- Optimize the purification protocol (cartridge or HPLC) for the specific oligonucleotide.
Presence of Unlabeled Oligo - Incomplete biotinylation reaction- Increase reaction time or molar excess of NHS-biotin.

Conclusion

The protocol described provides a robust method for producing high-quality 5'-biotinylated oligonucleotides. The use of this compound offers significant advantages in terms of yield and stability, particularly for researchers utilizing cartridge-based purification. Careful execution of the post-synthesis biotinylation and subsequent purification steps is critical for obtaining a final product suitable for sensitive downstream applications. Verification of the final product by mass spectrometry is strongly recommended to confirm successful conjugation.

References

Application Notes and Protocols for Fluorescent Dye Labeling of 5'-Amino Modified DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled DNA probes are indispensable tools in molecular biology, diagnostics, and drug development. They are critical for a wide range of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarray analysis, and DNA sequencing.[1][][3] This document provides a detailed guide for the covalent labeling of 5'-amino modified DNA probes with fluorescent dyes, focusing on the widely used N-hydroxysuccinimidyl (NHS) ester chemistry.[4][5]

The primary amino group introduced at the 5'-terminus of an oligonucleotide serves as a reactive handle for conjugation with an amine-reactive fluorescent dye.[6][7] NHS-ester-activated dyes are preferred for this purpose as they efficiently form stable amide bonds with the primary amine under mild conditions.[4][8] Proper labeling and subsequent purification of the DNA probes are crucial for the success of downstream applications, ensuring high signal-to-noise ratios and specificity.[9][10]

Chemical Pathway of NHS-Ester Dye Labeling

The fundamental principle of labeling involves the reaction of a 5'-amino modified oligonucleotide with an NHS-ester of a fluorescent dye. This reaction, which is pH-dependent, results in the formation of a stable amide bond, covalently attaching the dye to the DNA probe.[4][5] The optimal pH for this reaction is typically between 8.0 and 8.5 to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[4][11]

G cluster_reactants Reactants cluster_products Products DNA_Probe 5'-Amino Modified DNA Probe Labeled_Probe Fluorescently Labeled DNA Probe DNA_Probe->Labeled_Probe pH 8.0-8.5 (e.g., Bicarbonate Buffer) NHS_Dye NHS-Ester Fluorescent Dye NHS_Dye->Labeled_Probe NHS_Byproduct N-Hydroxysuccinimide (Byproduct) NHS_Dye->NHS_Byproduct

Caption: Chemical reaction pathway for labeling a 5'-amino modified DNA probe with an NHS-ester dye.

Experimental Workflow

The overall process of generating a fluorescently labeled DNA probe involves several key stages: preparation of the DNA and dye, the labeling reaction itself, purification of the labeled probe, and finally, quantification and quality control.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control A Dissolve 5'-Amino DNA in Labeling Buffer C Mix DNA and Dye Solutions A->C B Dissolve NHS-Ester Dye in Anhydrous DMSO B->C D Incubate at Room Temperature (1-2 hours, protected from light) C->D E Remove Unreacted Dye (e.g., Ethanol Precipitation, HPLC) D->E F Quantify Labeled Probe (UV-Vis Spectroscopy) E->F G Assess Labeling Efficiency F->G

Caption: General experimental workflow for fluorescent dye labeling of 5'-amino modified DNA probes.

Detailed Protocols

Materials and Reagents
  • 5'-Amino modified DNA probe (lyophilized)

  • Amine-reactive fluorescent dye (NHS-ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[11]

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (cold)

  • 70% Ethanol (cold)

  • Nuclease-free water

Protocol 1: Labeling of 5'-Amino Modified DNA Probe

This protocol is optimized for a starting amount of 20-30 nmol of an amino-modified oligonucleotide.[12]

  • Prepare the DNA Probe: Dissolve the lyophilized 5'-amino modified DNA probe in the labeling buffer to a final concentration of 100-200 µM. Ensure the buffer does not contain any primary amines (e.g., Tris), as these will compete with the DNA for the dye.[12]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve 1 mg of the NHS-ester dye in 50 µL of anhydrous DMSO.[12] The dye solution is sensitive to hydrolysis and should be used promptly.[11]

  • Labeling Reaction: In a microcentrifuge tube, combine the dissolved DNA probe and the dye stock solution. A molar excess of the dye is typically used to drive the reaction. A common starting point is a 5- to 20-fold molar excess of dye to DNA.

  • Incubation: Mix the reaction well by vortexing and incubate for 1-2 hours at room temperature, protected from light. For some dyes, the reaction may be complete within 30 minutes.[12]

Protocol 2: Purification of the Labeled Probe by Ethanol Precipitation

This method is effective for removing the bulk of the unreacted dye. For applications requiring very high purity, HPLC purification is recommended.[9][12]

  • Initial Precipitation: To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold 100% ethanol.

  • Incubation: Mix thoroughly and incubate at -20°C for at least 30 minutes.[12]

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the labeled DNA.[12]

  • Wash: Carefully discard the supernatant, which contains the unreacted dye. Wash the pellet with cold 70% ethanol.

  • Repeat Centrifugation: Centrifuge again for 10-15 minutes.

  • Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[12]

  • Resuspension: Resuspend the labeled DNA probe in a desired volume of nuclease-free water or a suitable buffer (e.g., TE buffer).

Protocol 3: Purification by Phase Extraction

An alternative rapid purification method involves phase extraction using n-butanol saturated with water to remove unreacted hydrophobic dyes.[13]

  • Prepare n-Butanol: Mix equal volumes of n-butanol and distilled water. Shake vigorously and allow the phases to separate. Use the top n-butanol phase.

  • Extraction: Add an equal volume of the water-saturated n-butanol to the labeling reaction mixture.

  • Mix and Separate: Vortex thoroughly and centrifuge briefly to separate the phases. The unreacted hydrophobic dye will partition into the organic (top) phase, while the hydrophilic labeled DNA remains in the aqueous (bottom) phase.[13]

  • Repeat: Carefully remove and discard the top organic phase. Repeat the extraction process until the organic phase is colorless.

Quantification and Quality Control

The concentration and labeling efficiency of the purified probe should be determined using UV-Vis spectrophotometry.

  • Measure Absorbance: Measure the absorbance of the labeled probe solution at 260 nm (for DNA) and at the absorbance maximum of the specific fluorescent dye.

  • Calculate Concentration and Degree of Labeling (DOL):

    • Concentration of DNA (µM) = (A₂₆₀ - A_dye_max × CF₂₆₀) / ε₂₆₀ × Path Length

    • Concentration of Dye (µM) = A_dye_max / ε_dye × Path Length

    • Degree of Labeling (DOL) = [Dye] / [DNA]

    Where:

    • A₂₆₀ is the absorbance at 260 nm.

    • A_dye_max is the absorbance at the dye's maximum wavelength.

    • CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm (provided by the dye manufacturer).

    • ε₂₆₀ is the molar extinction coefficient of the DNA at 260 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

    • Path Length is the cuvette path length in cm.

Data Presentation

Table 1: Common Fluorescent Dyes for 5'-Amino DNA Labeling
Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Notes
FAM (Fluorescein) 494521~73,000[14]Most common green dye, pH sensitive.[14][15]
Cy3™ 550570~150,000Bright orange dye, suitable for multiplexing.
TAMRA™ 555575~91,000Often used as a FRET acceptor or quencher.[15]
Texas Red®-X 589615~85,000Common red-orange dye, available as NHS ester.[15]
Cy5™ 649670~250,000Bright far-red dye, good for minimizing autofluorescence.
ATTO 647N 644669~150,000Photostable alternative to Alexa Fluor® 647.[15]
Table 2: Troubleshooting Guide for Fluorescent Dye Labeling
ProblemPossible CauseSuggested Solution
Low or no fluorescence Hydrolyzed NHS-ester dye.Use fresh, anhydrous DMSO to dissolve the dye and use it immediately. Store dyes desiccated and protected from light.[11]
Incorrect buffer pH.Ensure the labeling buffer is at pH 8.0-8.5.[4][11]
Presence of competing primary amines in the buffer (e.g., Tris).Use a non-amine-containing buffer like sodium bicarbonate or borate.[12]
Low labeling efficiency Insufficient dye-to-DNA molar ratio.Increase the molar excess of the dye in the reaction.[11]
Inefficient purification.Optimize the purification protocol to effectively remove unreacted DNA. HPLC may be necessary.
Precipitation of the labeled probe High degree of labeling with hydrophobic dyes.Reduce the molar excess of the dye to lower the degree of labeling.[16]
Signal quenching Over-labeling of the probe.Decrease the dye-to-DNA ratio in the labeling reaction.[16]
Proximity of the dye to certain bases (e.g., guanine).Consider the DNA sequence when designing probes, as guanine (B1146940) can quench some dyes.[1]

References

Application Notes and Protocols for Immobilization of Amino-Modified Oligonucleotides on Microarrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA microarrays are a powerful high-throughput technology for analyzing gene expression, single nucleotide polymorphisms (SNPs), and other genomic variations. The performance of a DNA microarray is critically dependent on the effective immobilization of oligonucleotide probes onto the microarray surface. This document provides detailed application notes and protocols for the immobilization of amino-modified oligonucleotides, a robust and widely used method for creating high-quality microarrays.

Amino-modified oligonucleotides contain a primary amine group (NH2), typically at the 5' or 3' terminus, which can be used to covalently attach the oligonucleotide to a variety of chemically activated surfaces. This covalent linkage provides a stable and reproducible attachment, leading to improved hybridization efficiency and signal-to-noise ratios compared to non-covalent methods. The choice of surface chemistry and immobilization protocol can significantly impact microarray performance, influencing factors such as spot morphology, probe density, and accessibility of the probe for hybridization.

This guide offers a comparative overview of common surface chemistries, detailed experimental protocols for slide preparation and oligonucleotide immobilization, and troubleshooting advice to address common issues encountered during the microarray fabrication process.

Data Presentation: Comparison of Surface Chemistries

The choice of surface chemistry is a critical step in the fabrication of DNA microarrays. The table below summarizes key quantitative parameters for common surface chemistries used for immobilizing amino-modified oligonucleotides. The data presented is a synthesis of findings from multiple studies and should be considered as a general guide, as absolute values can vary with specific experimental conditions.

Surface ChemistryFunctional GroupImmobilization PrincipleTypical Immobilization EfficiencySignal-to-Noise Ratio (SNR)Key AdvantagesKey Disadvantages
Epoxy-silane EpoxideNucleophilic attack by the amino group on the epoxide ring, forming a stable secondary amine linkage.HighHighStable covalent bond, low background.[1][2]Slower reaction kinetics compared to other methods.[3]
Aldehyde-silane AldehydeFormation of a Schiff base between the aldehyde and the amino group, which is then reduced to a stable secondary amine.HighModerate to HighEfficient and specific covalent coupling.[4]Requires a subsequent reduction step to stabilize the linkage.[3]
NHS-ester N-Hydroxysuccinimide esterAcylation of the primary amine by the NHS-ester, forming a stable amide bond.Very HighHighHighly reactive towards primary amines, leading to efficient immobilization.[5][6][7][8]NHS-esters are susceptible to hydrolysis, requiring anhydrous conditions for storage and handling.
Isothiocyanate IsothiocyanateReaction with the primary amine to form a stable thiourea (B124793) linkage.HighHighEfficient and stable covalent linkage.[9]Can have higher background fluorescence compared to other chemistries.[9]
Poly-L-Lysine AmineIonic interaction between the positively charged amine groups of the surface and the negatively charged phosphate (B84403) backbone of the DNA.ModerateLow to ModerateSimple and inexpensive coating procedure.Non-covalent attachment can lead to probe leaching and lower reproducibility.
Dendrimers (e.g., PAMAM) Amine/CarboxylCovalent attachment to a highly branched, three-dimensional polymer, offering a high density of functional groups.Very HighVery HighSignificantly increased signal intensity and high stability for repeated use.[10]More complex and costly surface preparation.

Experimental Workflows and Signaling Pathways

General Workflow for Microarray Fabrication

The following diagram outlines the general steps involved in the fabrication of a DNA microarray using amino-modified oligonucleotides.

G cluster_prep Surface Preparation cluster_immob Oligonucleotide Immobilization cluster_post Post-Immobilization Processing Slide Cleaning Slide Cleaning Surface Activation (Silanization) Surface Activation (Silanization) Slide Cleaning->Surface Activation (Silanization) Oligo Spotting Oligo Spotting Surface Activation (Silanization)->Oligo Spotting Covalent Coupling Covalent Coupling Oligo Spotting->Covalent Coupling Blocking Blocking Covalent Coupling->Blocking Washing & Drying Washing & Drying Blocking->Washing & Drying Hybridization Hybridization Washing & Drying->Hybridization

Caption: General workflow for microarray fabrication.

Chemical Immobilization Pathways

The diagrams below illustrate the chemical reactions involved in the covalent immobilization of amino-modified oligonucleotides on different activated surfaces.

1. Immobilization on Epoxy-Silane Surface

Caption: Reaction of an amino-modified oligonucleotide with an epoxy-activated surface.

2. Immobilization on Aldehyde-Silane Surface

Caption: Reaction of an amino-modified oligonucleotide with an aldehyde-activated surface.

3. Immobilization on NHS-Ester Surface

Caption: Reaction of an amino-modified oligonucleotide with an NHS-ester activated surface.

Experimental Protocols

Protocol 1: Silanization of Glass Slides with (3-Aminopropyl)triethoxysilane (APTES)

This protocol describes the preparation of amine-functionalized glass slides, which can be further modified to create aldehyde or NHS-ester surfaces.

Materials:

  • Microscope glass slides

  • Coplin jars or slide staining dishes

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous acetone (B3395972) or toluene (B28343)

  • Deionized (DI) water

  • Nitrogen gas

  • Oven

Procedure:

  • Slide Cleaning:

    • Immerse slides in a solution of 1:1 HCl:methanol for 30 minutes.

    • Rinse thoroughly with DI water.

    • Immerse in concentrated sulfuric acid for 30 minutes (use extreme caution).

    • Rinse extensively with DI water.

    • Dry the slides under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous acetone or toluene in a fume hood.

    • Immediately immerse the cleaned, dry slides in the APTES solution for 30-60 seconds.[11]

    • Rinse the slides by dipping them in fresh anhydrous acetone or toluene.

    • Rinse thoroughly with DI water.

    • Cure the slides in an oven at 110-120°C for 15-20 minutes.

    • Store the silanized slides in a desiccator until use.

Protocol 2: Immobilization of Amino-Modified Oligonucleotides on NHS-Ester Activated Slides

This protocol details the immobilization of amino-modified oligonucleotides onto commercially available or user-prepared NHS-ester functionalized slides.

Materials:

  • NHS-ester activated glass slides

  • Amino-modified oligonucleotides

  • Spotting buffer (e.g., 150 mM sodium phosphate, pH 8.5)

  • Microarray spotter

  • Humidity chamber

  • Blocking solution (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)

  • Wash buffers (e.g., PBS with 0.1% Tween-20, DI water)

  • Centrifuge

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized amino-modified oligonucleotides in the spotting buffer to the desired final concentration (typically 10-50 µM).

    • Ensure the buffer pH is between 8.0 and 9.0 for optimal reaction with the NHS-ester groups.[6][7][8]

    • Centrifuge the oligonucleotide solutions to pellet any particulates.

  • Spotting:

    • Transfer the oligonucleotide solutions to a microplate.

    • Spot the oligonucleotides onto the NHS-ester activated slides using a microarray spotter in a temperature and humidity-controlled environment (e.g., 20-25°C, 40-60% humidity).

  • Incubation:

    • Place the spotted slides in a humidified chamber and incubate at room temperature for 4-16 hours, or at 37°C for 1-2 hours to facilitate the covalent coupling.

  • Blocking:

    • Prepare the blocking solution.

    • Immerse the slides in the blocking solution for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Washing:

    • Wash the slides with PBS containing 0.1% Tween-20 for 5 minutes.

    • Wash with DI water for 1 minute.

    • Repeat the DI water wash.

  • Drying:

    • Dry the slides by centrifugation in a slide holder or under a stream of nitrogen gas.

    • Store the fabricated microarrays in a cool, dark, and dry place until hybridization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity - Insufficient immobilization of oligonucleotides.- Low hybridization efficiency due to steric hindrance.- Poor quality of labeled target.- Optimize oligonucleotide spotting concentration.- Ensure optimal pH of the spotting buffer (8.0-9.0 for NHS-ester).- Increase incubation time for immobilization.- Use oligonucleotides with a spacer arm to reduce steric hindrance.- Verify the quality and labeling efficiency of the target sample.
High Background - Non-specific binding of the labeled target to the slide surface.- Incomplete blocking of unreacted functional groups.- Impurities in the hybridization solution.[12]- Optimize blocking conditions (time, temperature, blocking agent).- Increase the stringency of the post-hybridization washes.- Filter the hybridization buffer.- Ensure high purity of the labeled target.
Irregular Spot Morphology ("Donut" spots) - High salt concentration in the spotting buffer causing preferential drying at the spot edge.- Inappropriate spotting conditions (humidity, temperature).- Optimize the composition of the spotting buffer (e.g., add betaine (B1666868) to improve spot homogeneity).[13]- Adjust spotting humidity and temperature.- Ensure proper cleaning and maintenance of the spotting pins.
Signal Saturation - The fluorescence signal exceeds the dynamic range of the scanner's detector.[14][15]- Reduce the photomultiplier tube (PMT) gain during scanning.- If using a two-color system, balance the signal intensities of the two dyes.- Use a scanner with a wider dynamic range.
Inconsistent Spotting - Clogged or damaged spotting pins.- Inconsistent sample volume aspiration.- Uneven slide surface.- Clean spotting pins according to the manufacturer's protocol.- Replace damaged pins.- Ensure proper calibration and maintenance of the microarray spotter.- Use high-quality, defect-free glass slides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use. The efficacy and specificity of this system are critically dependent on the guide RNA (gRNA), which directs the Cas9 nuclease to the target DNA sequence. Chemical modifications of synthetic gRNAs have emerged as a crucial strategy to enhance their stability, activity, and to enable a variety of downstream applications.[1][2] The introduction of functional groups, such as primary amines, at specific positions on the gRNA opens up possibilities for conjugation with fluorophores, imaging agents, and delivery moieties.[3]

DMS(O)MT (4,4'-dimethoxy-4''-methylsulfonyl-trityl) aminolink C6 is a phosphoramidite (B1245037) reagent used for introducing a primary amine with a C6 spacer at the 5' terminus of an oligonucleotide during solid-phase synthesis.[4][5][6] This reagent offers significant advantages over the more traditional MMT (monomethoxytrityl) protected aminolinks, including greater stability of the protecting group during synthesis and milder deprotection conditions, which translates to higher yields of the final amino-modified oligonucleotide.[4][5][6][7] The enhanced stability and recovery make DMS(O)MT aminolink C6 an ideal choice for the synthesis of high-purity, 5'-amino-modified CRISPR guide RNAs for a range of applications.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of CRISPR guide RNAs.

Applications of 5'-Amino-C6 Modified Guide RNA

The introduction of a 5'-primary amine on a guide RNA using this compound provides a versatile handle for a variety of applications:

  • Fluorescent Labeling: The primary amine can be readily conjugated to NHS-ester or isothiocyanate derivatives of fluorescent dyes, enabling the visualization and tracking of gRNA delivery into cells, as well as facilitating cell sorting of transfected cells.[3]

  • Conjugation to Delivery Vehicles: The amino group can be used to attach the gRNA to delivery systems such as cell-penetrating peptides, polymers, or nanoparticles to enhance cellular uptake.

  • Attachment to Solid Supports: 5'-amino-modified gRNAs can be immobilized on solid surfaces for use in diagnostic assays or for affinity purification of Cas9 ribonucleoprotein (RNP) complexes.

  • Biophysical Studies: The site-specific labeling of gRNAs allows for detailed biophysical studies of gRNA-Cas9 interaction and R-loop formation.

While 5' modifications of gRNAs can sometimes impact their activity, the C6 linker is designed to distance the functional group from the core gRNA structure, minimizing potential interference with Cas9 binding and function.[8][9][10] However, it is crucial to empirically validate the functionality of any modified gRNA.

Data Presentation

Table 1: Properties of this compound
PropertyDescriptionReference
Reagent Type Phosphoramidite[4][5][6]
Modification 5'-Primary Amine with C6 spacer[4][5][6]
Protecting Group DMS(O)MT (4,4'-dimethoxy-4''-methylsulfonyl-trityl)[4][5][6]
Key Advantage Higher stability and oligonucleotide recovery compared to MMT-protected aminolinks.[4][5][6][7][4][5][6][7]
Compatibility Fully compatible with standard oligonucleotide synthesis, deprotection, and purification protocols.[4][6][4][6]
Table 2: Comparison of 5'-Amino Linker Protecting Groups
Protecting GroupKey FeaturesDeprotection ConditionsPurification Considerations
DMS(O)MT High stability during synthesis, leading to higher yields.Mild acidic conditions (e.g., 2-4% trifluoroacetic acid on a cartridge or 80% acetic acid).[4][6]Well-suited for "trityl-on" cartridge purification, resulting in 2-3 fold higher recovery.[4][7]
MMT Less stable than DMS(O)MT, can lead to lower yields.Harsher acidic conditions may be required, and removal on a cartridge can be inefficient.[11][12]Prone to re-attachment during cartridge purification; post-purification deprotection is often necessary.[12]

Experimental Protocols

Protocol 1: Synthesis of 5'-Amino-C6 Modified Guide RNA

This protocol outlines the automated solid-phase synthesis of a guide RNA with a 5'-amino-C6 modification using this compound phosphoramidite.

Materials:

  • DNA/RNA synthesizer

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • This compound phosphoramidite

  • Solid support for RNA synthesis (e.g., CPG)

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired guide RNA sequence.

  • Standard Synthesis Cycles: Initiate the synthesis of the guide RNA sequence from the 3' end using standard RNA phosphoramidites and synthesis cycles.

  • Incorporation of this compound: In the final coupling cycle (at the 5' terminus), use the this compound phosphoramidite. The coupling step does not require any changes from the standard synthesizer method.[5][13]

  • Cleavage and Deprotection:

    • Cleave the synthesized oligonucleotide from the solid support and deprotect the nucleobases using standard protocols (e.g., ammonia (B1221849) at room temperature for 2 hours).[4][6]

    • Caution: If the DMS(O)MT-on oligo needs to be dried down, add a non-volatile base like TRIS to prevent the loss of the DMS(O)MT group.[5][13]

  • Purification (DMS(O)MT-on):

    • Purify the DMS(O)MT-on oligonucleotide using a reverse-phase cartridge (e.g., C18). The lipophilic DMS(O)MT group facilitates retention on the cartridge.[13]

    • Wash the cartridge to remove shorter, failure sequences.

    • Elute the purified DMS(O)MT-on oligonucleotide.

  • DMS(O)MT Group Removal:

    • The DMS(O)MT group can be removed on the purification cartridge using 2-4% trifluoroacetic acid.[4][6]

    • Alternatively, after elution, the DMS(O)MT group can be removed by treating the oligonucleotide with 80% acetic acid.[4][6]

  • Desalting: Desalt the purified 5'-amino-C6 modified guide RNA using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

  • Quantification and Storage: Quantify the purified gRNA by UV-Vis spectrophotometry and store at -20°C or -80°C.[14]

Synthesis_Workflow start Start synthesis Automated Solid-Phase RNA Synthesis start->synthesis coupling Final Coupling with This compound synthesis->coupling cleavage Cleavage and Deprotection coupling->cleavage purification DMS(O)MT-on Cartridge Purification cleavage->purification deprotection_dmsomt DMS(O)MT Removal purification->deprotection_dmsomt desalting Desalting deprotection_dmsomt->desalting qc QC and Storage desalting->qc

Synthesis of 5'-Amino-C6 Modified gRNA.
Protocol 2: Conjugation of a Fluorophore to 5'-Amino-C6 Modified Guide RNA

This protocol describes the labeling of the 5'-amino-C6 modified gRNA with an NHS-ester functionalized fluorescent dye.

Materials:

  • 5'-amino-C6 modified guide RNA

  • NHS-ester of the desired fluorescent dye (e.g., Cy3, Cy5)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0)

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare gRNA: Dissolve the 5'-amino-C6 modified gRNA in the conjugation buffer.

  • Prepare Dye: Dissolve the NHS-ester of the fluorescent dye in a small amount of DMF or DMSO.

  • Conjugation Reaction: Add the dissolved dye to the gRNA solution. The molar ratio of dye to gRNA should be optimized, but a 10-20 fold molar excess of the dye is a good starting point.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: Purify the fluorescently labeled gRNA from the unconjugated dye and unlabeled gRNA using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis and Quantification: Confirm the successful conjugation and purity of the labeled gRNA by UV-Vis spectrophotometry (measuring absorbance at 260 nm for the RNA and at the dye's maximum absorbance wavelength) and mass spectrometry.

Conjugation_Workflow start Start prepare_grna Prepare 5'-amino-C6 gRNA in Conjugation Buffer start->prepare_grna reaction Mix gRNA and Dye (Conjugation Reaction) prepare_grna->reaction prepare_dye Dissolve NHS-ester Dye in DMF/DMSO prepare_dye->reaction incubation Incubate in Dark reaction->incubation purification Purify Labeled gRNA (HPLC or PAGE) incubation->purification analysis Analysis and Quantification purification->analysis

Fluorophore Conjugation to 5'-Amino-C6 gRNA.
Protocol 3: In Vitro Functional Assessment of Modified Guide RNA

This protocol describes an in vitro cleavage assay to assess the functionality of the 5'-amino-C6 modified guide RNA.

Materials:

  • Purified Cas9 nuclease

  • 5'-amino-C6 modified gRNA and unmodified control gRNA

  • Target DNA substrate (e.g., a linearized plasmid or a PCR product containing the target sequence)

  • Nuclease-free water

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • DNA loading dye

  • Agarose (B213101) gel and electrophoresis system

  • DNA visualization stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • RNP Complex Formation:

    • In a nuclease-free tube, combine Cas9 nuclease and the modified or unmodified gRNA (typically at a 1:1.2 molar ratio) in the reaction buffer.

    • Incubate at room temperature for 10-15 minutes to allow the formation of the ribonucleoprotein (RNP) complex.

  • Cleavage Reaction:

    • Add the target DNA to the RNP complex solution.

    • Incubate the reaction at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., EDTA and Proteinase K) and incubating at 55°C for 10 minutes.

  • Analysis:

    • Add DNA loading dye to the samples.

    • Resolve the DNA fragments by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. Cleavage of the target DNA will result in smaller fragments.

    • Quantify the cleavage efficiency by densitometry of the DNA bands.

In_Vitro_Cleavage_Assay cluster_RNP RNP Formation cluster_Cleavage Cleavage Reaction cas9 Cas9 Nuclease rnp_complex RNP Complex (Incubate at RT) cas9->rnp_complex grna Modified/Unmodified gRNA grna->rnp_complex cleavage_reaction Cleavage Reaction (Incubate at 37°C) rnp_complex->cleavage_reaction target_dna Target DNA target_dna->cleavage_reaction quench Quench Reaction cleavage_reaction->quench analysis Agarose Gel Electrophoresis and Analysis quench->analysis

In Vitro gRNA Functional Assessment.

Characterization of Modified Guide RNA

The successful synthesis and modification of the guide RNA should be confirmed by appropriate analytical methods.

  • Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the exact mass of the synthesized 5'-amino-C6 modified gRNA and any subsequent conjugates. This provides definitive evidence of the successful incorporation of the modification.

  • HPLC/UPLC: High-performance liquid chromatography can be used to assess the purity of the modified gRNA. For fluorescently labeled gRNAs, a diode array detector can simultaneously monitor the absorbance of the RNA and the dye.

  • Gel Electrophoresis: Denaturing PAGE can be used to check the integrity and purity of the synthesized gRNA. For fluorescently labeled gRNAs, the gel can be imaged for fluorescence before staining for nucleic acids.

Conclusion

This compound is a superior reagent for the introduction of a 5'-primary amine to synthetic CRISPR guide RNAs. Its use in solid-phase synthesis leads to higher yields and purity of the final product compared to traditional methods. The resulting 5'-amino-C6 modified gRNAs are valuable tools for a wide range of applications in CRISPR-based research and therapeutics, including cellular tracking, enhanced delivery, and diagnostics. The protocols provided herein offer a framework for the successful synthesis, modification, and functional validation of these important reagents. As with any modification to the guide RNA, empirical validation of its performance in the specific CRISPR application is essential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a primary amino group at the 5'-terminus of an oligonucleotide is a critical step for the subsequent conjugation of various labels, such as fluorescent dyes, quenchers, and biotin, as well as for immobilization onto solid supports. This modification is particularly relevant in the development of aptamer-based diagnostics and therapeutics. The 4,4'-Dimethoxy-4”-methylsulfonyl-trityl (DMS(O)MT) aminolink phosphoramidite (B1245037) offers a robust and efficient method for introducing a 5'-amino group. This document provides detailed application notes and protocols for the synthesis of 5'-amino-modified aptamers using DMS(O)MT aminolink, highlighting its advantages over traditional protecting groups like Monomethoxytrityl (MMT).

The DMS(O)MT group is an enhanced protective group for the 5'-amino modifier, demonstrating greater stability and leading to better recovery of the oligonucleotide.[1][2][3][4][5] It is particularly well-suited for "DMT-on" and cartridge purification methods.[1][2][5]

Advantages of DMS(O)MT Aminolink

The DMS(O)MT protecting group offers several key advantages over the more traditional MMT group for the synthesis of 5'-amino-modified oligonucleotides:

  • Enhanced Stability: Oligonucleotides containing the DMS(O)MT group are more stable in solution compared to their MMT counterparts.[1][2] This increased stability minimizes premature deprotection during synthesis and handling.

  • Improved Purification Yield: The DMS(O)MT group is more reliable than MMT for routine use, especially in trityl-on purification techniques.[6] Unlike MMT, the DMS(O)MT group can be efficiently removed on a reverse-phase purification cartridge using aqueous trifluoroacetic acid (TFA) without significant re-attachment.[6][7] This leads to a notable increase in the yield of the final amino-modified oligonucleotide, with reports of a 2-3 fold increase when using cartridge purification.[1][2]

  • Compatibility: DMS(O)MT aminolink is fully compatible with standard phosphoramidite chemistry and automated oligonucleotide synthesis protocols.[1][2][3][8]

Data Presentation

Table 1: Comparison of Protecting Groups for 5'-Amino-Modification
FeatureDMS(O)MTMMT
Stability in Solution HigherLower
"Trityl-on" Purification Efficiency HighModerate (prone to re-attachment)[6][9]
On-Cartridge Deprotection Efficient with TFA[6]Inefficient, re-attaches[9]
Relative Yield (Cartridge Purification) 2-3x higher than MMT[1][2]Baseline
Cleavage Conditions Standard (e.g., ammonia)[1][2]Standard (e.g., ammonia)
Final Deprotection Aqueous acid (e.g., TFA, Acetic Acid)[1][2]Aqueous acid (e.g., Acetic Acid)[6]

Experimental Protocols

This section provides detailed protocols for the synthesis, deprotection, and purification of 5'-amino-modified aptamers using DMS(O)MT aminolink C6.

Protocol 1: Automated Synthesis of 5'-DMS(O)MT-Modified Aptamer

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizer, deblocking solution)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside of the aptamer sequence

Procedure:

  • Synthesizer Setup: Program the aptamer sequence into the DNA/RNA synthesizer.

  • Standard Cycles: Initiate the synthesis of the aptamer sequence using standard phosphoramidite coupling cycles.

  • Final Coupling Step: In the final coupling cycle, introduce the this compound phosphoramidite solution to the synthesis column.

    • Coupling Time: Utilize the standard coupling time as recommended by the synthesizer manufacturer, which is typically identical to that for normal nucleobases.[2]

  • Capping and Oxidation: Proceed with the standard capping and oxidation steps.

  • Final Deblocking (Trityl Status): Keep the DMS(O)MT group ON at the end of the synthesis for subsequent "trityl-on" purification. Do not perform the final acid deblocking step on the synthesizer.

  • Column Removal: Once the synthesis is complete, remove the synthesis column from the synthesizer.

  • Drying: Thoroughly dry the solid support within the column using a stream of argon or by air drying.

Protocol 2: Cleavage from Solid Support and Base Deprotection

Materials:

Procedure:

  • Cleavage:

    • Extrude the CPG support from the synthesis column into a 2 mL screw-cap vial.

    • Add 1-2 mL of ammonium hydroxide to the vial.

    • Seal the vial tightly and incubate at room temperature for 2 hours.[1][2]

  • Base Deprotection:

    • Following the initial cleavage, transfer the supernatant containing the cleaved oligonucleotide to a fresh vial.

    • If standard base-protecting groups were used, heat the sealed vial at 55°C for 8-12 hours to ensure complete deprotection of the nucleobases.

  • Evaporation:

    • After deprotection, cool the vial to room temperature.

    • Crucial Step: Before evaporating the ammonia, add a small amount of a non-volatile base like Tris base to prevent the loss of the DMS(O)MT group.[1][2][10]

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Protocol 3: Purification using "DMS(O)MT-on" Cartridge Method

This protocol describes the purification of the 5'-amino-modified aptamer using a reverse-phase cartridge.

Materials:

  • Reverse-phase purification cartridge (e.g., C18)

  • Loading Buffer: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar

  • Wash Buffer 1: 2% Acetonitrile in 0.1 M TEAA

  • Wash Buffer 2: 5% Acetonitrile in water

  • Elution Buffer: 50% Acetonitrile in water

  • Deprotection Solution: 2-4% Trifluoroacetic Acid (TFA) in water[1][2]

  • Final Elution Buffer: 30% Acetonitrile in water

Procedure:

  • Sample Preparation: Re-dissolve the dried, DMS(O)MT-on oligonucleotide pellet in 1-2 mL of Loading Buffer.

  • Cartridge Equilibration:

    • Wash the cartridge with 5 mL of acetonitrile.

    • Equilibrate the cartridge with 5-10 mL of Loading Buffer.

  • Sample Loading: Load the dissolved oligonucleotide solution onto the equilibrated cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of Loading Buffer to remove any unbound material.

    • Wash with 5-10 mL of Wash Buffer 1 to remove truncated sequences (failure sequences that lack the lipophilic DMS(O)MT group).

  • Elution of DMS(O)MT-on Aptamer: Elute the full-length, DMS(O)MT-protected aptamer with 2-5 mL of Elution Buffer into a collection tube.

  • On-Cartridge Deprotection (DMS(O)MT Removal):

    • Slowly pass 2-5 mL of the Deprotection Solution (2-4% TFA) through the cartridge. The DMS(O)MT group will be cleaved from the aptamer which remains bound to the cartridge.

  • Final Wash: Wash the cartridge with 5-10 mL of Wash Buffer 2 to remove the cleaved DMS(O)MT group and residual TFA.

  • Final Elution: Elute the purified, 5'-amino-modified aptamer with 1-3 mL of Final Elution Buffer.

  • Drying: Dry the purified aptamer solution in a centrifugal vacuum concentrator.

Protocol 4: Characterization of the 5'-Amino-Modified Aptamer

Methods:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the correct mass of the final product.

  • HPLC Analysis (Anion-Exchange or Reverse-Phase): To assess the purity of the aptamer.

  • UV-Vis Spectroscopy: To determine the concentration of the aptamer.

Visualizations

experimental_workflow cluster_synthesis Automated Aptamer Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification DMS(O)MT-on Purification cluster_analysis Analysis synthesis 1. Solid-Phase Synthesis of Aptamer Sequence coupling 2. Final Coupling with DMS(O)MT Aminolink synthesis->coupling cleavage 3. Cleavage from Support (Ammonia) coupling->cleavage deprotection 4. Base Deprotection (Heat) cleavage->deprotection loading 5. Load on RP Cartridge deprotection->loading wash 6. Wash (Remove Failures) loading->wash elute_on 7. Elute DMS(O)MT-on Aptamer wash->elute_on deprotect_on_cartridge 8. On-Cartridge DMS(O)MT Removal (TFA) elute_on->deprotect_on_cartridge elute_final 9. Elute Final 5'-Amino-Aptamer deprotect_on_cartridge->elute_final analysis 10. Characterization (MS, HPLC) elute_final->analysis logical_relationship cluster_advantages DMS(O)MT Aminolink Advantages cluster_outcomes Key Outcomes stability Increased Stability yield Higher Purification Yield stability->yield enables compatibility Standard Protocol Compatibility pure_aptamer High Purity 5'-Amino-Aptamer compatibility->pure_aptamer facilitates yield->pure_aptamer results in conjugation Efficient Downstream Conjugation pure_aptamer->conjugation is ready for

References

Application Notes and Protocols for DMS(O)MT-on Cartridge-Based Oligonucleotide Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of synthetic oligonucleotides is critical for the success of a wide range of applications, from fundamental research to the development of nucleic acid-based therapeutics. The "trityl-on" strategy for reversed-phase purification is a widely adopted method that leverages the hydrophobicity of a 5'-terminal protecting group, most commonly the dimethoxytrityl (DMT) group, to separate full-length oligonucleotides from shorter, failure sequences. The 4,4'-dimethoxy-4''-methylsulfonyl-trityl (DMS(O)MT) group is a more recent innovation designed to improve upon the traditional DMT and monomethoxytrityl (MMT) protecting groups, offering enhanced stability and more efficient on-cartridge deprotection.

This document provides a detailed protocol for the purification of oligonucleotides using the DMS(O)MT-on method with commercially available reversed-phase cartridges. It is intended to guide researchers, scientists, and drug development professionals in achieving high-purity oligonucleotides for their specific needs.

Principle of DMS(O)MT-on Cartridge Purification

The DMS(O)MT-on purification method is a type of reversed-phase chromatography. The principle lies in the significant difference in hydrophobicity between the desired full-length oligonucleotide, which retains the lipophilic DMS(O)MT group at its 5'-terminus, and the truncated failure sequences that lack this group.

The purification process involves the following key steps:

  • Binding: The crude oligonucleotide solution, containing the DMS(O)MT-on full-length product and failure sequences, is loaded onto a reversed-phase cartridge. The hydrophobic DMS(O)MT group strongly interacts with the hydrophobic stationary phase of the cartridge, leading to the retention of the full-length oligonucleotide.

  • Washing: Truncated failure sequences, which are less hydrophobic due to the absence of the DMS(O)MT group, are washed away from the cartridge using an aqueous wash buffer, which may contain a low percentage of an organic solvent.

  • On-Cartridge Detritylation: The DMS(O)MT group is cleaved from the retained full-length oligonucleotide by flushing the cartridge with a mild acidic solution. The DMS(O)MT cation is then washed away.

  • Elution: The purified, detritylated oligonucleotide is eluted from the cartridge using a higher concentration of an organic solvent.

The DMS(O)MT protecting group offers advantages over the traditional MMT group, as it is more stable during synthesis and cleavage/deprotection steps, yet can be efficiently removed on the cartridge without significant re-attachment, leading to higher recovery of the purified oligonucleotide.[1]

Data Presentation

OligonucleotideCrude Purity (%)Purification MethodFinal Purity (%)Yield (%)Reference
21mer RNA76.7Glen-Pak™ DNA Cartridge (DMT-on)97.563.5Glen Report 34-15[2]
21mer RNA76.7Glen-Pak™ RNA Cartridge (DMT-on)98.566.5Glen Report 34-15[2]

Note: The Glen-Pak™ DNA cartridge was found to be effective for the purification of RNA oligonucleotides up to at least 56mers.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the DMS(O)MT-on purification of oligonucleotides using a generic reversed-phase cartridge (e.g., Glen-Pak™). The protocol is based on established methods for trityl-on purification and incorporates the specific conditions for DMS(O)MT removal.[1][3][4]

Materials and Reagents
  • Crude DMS(O)MT-on oligonucleotide, deprotected from the synthesis support.

  • Reversed-phase oligonucleotide purification cartridge (e.g., Glen-Pak™ DNA Purification Cartridge).

  • Vacuum manifold or syringe.

  • HPLC-grade acetonitrile (B52724) (ACN).

  • 2.0 M Triethylammonium Acetate (TEAA), pH 7.0.

  • 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • 4% aqueous Trifluoroacetic Acid (TFA) (v/v).

  • Wash Buffer: 5% Acetonitrile in 0.1 M TEAA.

  • Elution Buffer: 50% Acetonitrile in water.

  • Deionized, RNase-free water.

Purification Protocol
  • Cartridge Preparation:

    • Place the purification cartridge on a vacuum manifold or attach it to a syringe.

    • Wash the cartridge with 2 mL of acetonitrile to wet the resin.

    • Equilibrate the cartridge by washing with 2 mL of 2.0 M TEAA.[4]

    • Finally, wash the cartridge with 2 mL of 0.1 M TEAA.

  • Sample Preparation and Loading:

    • Following cleavage and deprotection, ensure the oligonucleotide solution is in a low organic solvent concentration. If necessary, dilute the sample with an equal volume of 0.1 M TEAA. For larger scale syntheses, the addition of a high salt solution (e.g., 100 mg/mL Sodium Chloride) may be required to facilitate binding.[1]

    • Load the oligonucleotide solution onto the prepared cartridge dropwise. A flow rate of 1-2 drops per second is recommended.

    • Collect the eluate and save it in case of a loading failure.

  • Washing:

    • Wash the cartridge with 3 mL of the Wash Buffer (5% Acetonitrile in 0.1 M TEAA) to remove failure sequences.

    • Wash the cartridge with 2 mL of deionized water to remove salts.

  • On-Cartridge Detritylation:

    • Slowly pass 2 mL of 4% aqueous TFA through the cartridge over a period of 5 minutes.[3] A faint orange color may be observed as the DMS(O)MT cation is released.

    • Repeat the 4% TFA wash with another 2 mL.

    • Wash the cartridge with 2 mL of 0.1 M TEAA to neutralize the resin and remove residual TFA.[4]

    • Wash the cartridge with 2 mL of deionized water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the purified, detritylated oligonucleotide by passing 1-2 mL of Elution Buffer (50% Acetonitrile in water) through the cartridge.

    • For oligonucleotides that are difficult to elute, a small amount of a non-volatile base like ammonium (B1175870) hydroxide (B78521) can be added to the elution buffer.

  • Post-Elution Processing:

    • Dry the eluted oligonucleotide solution using a vacuum concentrator.

    • Resuspend the purified oligonucleotide in an appropriate buffer or water for your downstream application.

    • Quantify the yield and assess the purity of the oligonucleotide using UV-Vis spectroscopy and analytical techniques such as HPLC or capillary electrophoresis.

Visualizations

Experimental Workflow

DMS_O_MT_Purification_Workflow cluster_prep Cartridge Preparation cluster_purification Purification Steps cluster_load Sample Loading cluster_wash Washing cluster_detritylate On-Cartridge Detritylation cluster_elute Elution cluster_final Final Product prep1 Wash with Acetonitrile prep2 Equilibrate with 2.0 M TEAA prep1->prep2 prep3 Wash with 0.1 M TEAA prep2->prep3 load Load Crude DMS(O)MT-on Oligo prep3->load wash1 Wash with 5% ACN in 0.1 M TEAA load->wash1 wash2 Wash with Water wash1->wash2 detrit1 Treat with 4% Aqueous TFA wash2->detrit1 detrit2 Neutralize with 0.1 M TEAA detrit1->detrit2 detrit3 Wash with Water detrit2->detrit3 elute Elute with 50% Acetonitrile detrit3->elute final_product Purified Detritylated Oligonucleotide elute->final_product

Caption: Workflow for DMS(O)MT-on cartridge-based oligonucleotide purification.

Logical Relationships in Trityl-on Purification

Trityl_On_Logic CrudeOligo Crude Oligonucleotide (DMS(O)MT-on + Failures) Cartridge Reversed-Phase Cartridge CrudeOligo->Cartridge Loading BoundOligo Bound DMS(O)MT-on Oligo Cartridge->BoundOligo Binds UnboundFailures Unbound Failure Sequences Cartridge->UnboundFailures Does Not Bind DetritylatedOligo Bound Detritylated Oligo BoundOligo->DetritylatedOligo CleavedDMSOMT Cleaved DMS(O)MT Cation BoundOligo->CleavedDMSOMT WashSolution Wash Solution UnboundFailures->WashSolution Washed Away WashSolution->Cartridge Washing AcidSolution Acid Solution (e.g., 4% TFA) AcidSolution->BoundOligo Detritylation PurifiedOligo Purified Oligonucleotide DetritylatedOligo->PurifiedOligo Eluted CleavedDMSOMT->WashSolution Washed Away ElutionBuffer Elution Buffer (e.g., 50% ACN) ElutionBuffer->DetritylatedOligo Elution

Caption: Logical relationships in DMS(O)MT-on oligonucleotide purification.

References

Application Notes and Protocols: Deprotection of the DMS(O)MT Group Using Aqueous Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4'-dimethoxy-S-trityl-2-mercaptoethanol (DMS(O)MT) group is a valuable protecting group, particularly in the synthesis of modified oligonucleotides. Its lipophilic nature aids in the purification of the desired product, and its controlled removal is a critical step in the overall synthetic strategy. This document provides detailed protocols for the deprotection of the DMS(O)MT group using aqueous acetic acid, a common and effective method for this transformation.

The DMS(O)MT group offers advantages over other trityl-based protecting groups like the monomethoxytrityl (MMT) group, including improved stability of the resulting cation which minimizes re-attachment to the deprotected amine.[1][2] The sulfoxy moiety enhances its utility in purification strategies.[2]

Data Summary

The following table summarizes the typical conditions for the deprotection of a DMS(O)MT-protected amine on an oligonucleotide substrate.

SubstrateDeprotection ReagentTemperatureTimeNotes
5'-DMS(O)MT-Amino-Modifier on an oligonucleotide80% Acetic Acid in Water (20:80 v/v)Room Temperature1 hourThis method is typically performed after HPLC purification of the DMS(O)MT-on oligonucleotide.[3]
5'-DMS(O)MT-Amino-Modifier on an oligonucleotide4% Aqueous Trifluoroacetic AcidRoom Temperature5 minutesThis is an alternative, faster method that can be performed on a purification cartridge.[3]

Experimental Protocols

Protocol 1: Deprotection of DMS(O)MT-Protected Oligonucleotides using Aqueous Acetic Acid

This protocol is suitable for the removal of the DMS(O)MT group from a purified oligonucleotide.

Materials:

  • DMS(O)MT-protected oligonucleotide, purified (e.g., by HPLC)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Microcentrifuge tubes or appropriate reaction vials

  • Vortex mixer

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Preparation of the Deprotection Reagent: Prepare an 80% aqueous acetic acid solution by mixing 8 volumes of glacial acetic acid with 2 volumes of deionized water.

  • Dissolution of the Oligonucleotide: Dissolve the purified and dried DMS(O)MT-on oligonucleotide in the 80% aqueous acetic acid solution. The volume will depend on the scale of the reaction; a typical starting point is 200-500 µL.[4]

  • Incubation: Let the solution stand at room temperature for 1 hour.[3]

  • Work-up and Extraction:

    • The solution may become hazy due to the formation of the DMS(O)MT alcohol, which has low solubility in the aqueous solution.[3]

    • To remove the DMS(O)MT alcohol, perform an extraction with an equal volume of ethyl acetate. Vortex the mixture, centrifuge to separate the phases, and carefully remove the upper ethyl acetate layer. Repeat the extraction two more times.[3]

  • Removal of Acetic Acid:

    • To the remaining aqueous layer containing the deprotected oligonucleotide, add an equal volume of 95% ethanol (B145695).[4]

    • Lyophilize the sample to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid are removed.[4]

  • Desalting (Optional): The resulting deprotected oligonucleotide can be further purified by standard desalting procedures if necessary.[4]

Diagrams

Experimental Workflow

experimental_workflow start Start: Purified DMS(O)MT-on Oligonucleotide reagent Add 80% Aqueous Acetic Acid start->reagent incubate Incubate at RT for 1 hour reagent->incubate extract Extract with Ethyl Acetate (3x) incubate->extract lyophilize Lyophilize from Ethanol extract->lyophilize end_product End: Deprotected Oligonucleotide lyophilize->end_product

Caption: Workflow for the deprotection of DMS(O)MT-protected oligonucleotides.

Proposed Deprotection Mechanism

deprotection_mechanism cluster_substrate DMS(O)MT-Protected Amine cluster_reagent Aqueous Acetic Acid cluster_intermediate Protonated Intermediate cluster_products Products R-NH-DMS(O)MT R-NH-DMS(O)MT R-NH+-DMS(O)MT R-NH+-DMS(O)MT R-NH-DMS(O)MT->R-NH+-DMS(O)MT Protonation H3O+ H3O+ R-NH2 Deprotected Amine R-NH+-DMS(O)MT->R-NH2 Cleavage DMS(O)MT-OH DMS(O)MT Alcohol R-NH+-DMS(O)MT->DMS(O)MT-OH Formation of stable carbocation followed by reaction with H2O

References

Application Notes and Protocols for Cleavage and Deprotection of DMS(O)MT Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage and deprotection of oligonucleotides modified with the 5'-dimethoxysulfonyltrityl (DMS(O)MT) protecting group. The DMS(O)MT group is a valuable tool in oligonucleotide synthesis, particularly for applications requiring "trityl-on" purification strategies, offering advantages over traditional monomethoxytrityl (MMT) groups.[1] This document outlines various methods for the efficient removal of the DMS(O)MT group, ensuring the integrity and functionality of the final oligonucleotide product.

Introduction to DMS(O)MT Protection

The DMS(O)MT group is a lipophilic protecting group attached to the 5'-terminus of an oligonucleotide. This feature is instrumental in reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge-based purification, as it allows for the separation of the full-length, DMS(O)MT-containing oligonucleotide from shorter, "trityl-off" failure sequences.[2] Unlike the MMT group, the DMS(O)MT group can be reliably removed on-cartridge using aqueous trifluoroacetic acid (TFA), streamlining the purification process.[1]

Key Considerations for DMS(O)MT-Modified Oligonucleotides

  • Trityl-On Purification: The primary advantage of the DMS(O)MT group is its utility in "trityl-on" purification methods.[2] The lipophilic nature of the DMS(O)MT group enhances retention on reverse-phase media.

  • Stability: The DMS(O)MT group is designed to be more stable than the MMT group under standard deprotection conditions, reducing premature loss of the group.[1]

  • Orthogonal Deprotection: The acid-labile nature of the DMS(O)MT group allows for its selective removal without affecting other protecting groups on the nucleobases or phosphate (B84403) backbone, which are typically removed under basic conditions. This is a key principle of orthogonal protection strategies in oligonucleotide synthesis.[3][4]

Experimental Protocols

Several methods can be employed for the cleavage and deprotection of DMS(O)MT modified oligonucleotides, depending on the desired workflow and subsequent applications.

Protocol 1: On-Synthesizer Deprotection of DMS(O)MT

This protocol is suitable when a free 5'-amine is required for on-column conjugation prior to cleavage from the solid support.

Methodology:

  • Following the final synthesis cycle, keep the oligonucleotide on the solid support in the synthesis column.

  • Initiate the deblocking cycle on the automated synthesizer using the standard deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane).

  • Continue the deblocking step until the orange color of the released DMS(O)MT cation is no longer observed in the eluent. This typically takes around 5 minutes.[2]

  • Proceed with the on-column conjugation reaction as per the specific protocol for the desired label.

  • After conjugation, cleave the oligonucleotide from the support and deprotect the nucleobases using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).[5]

Protocol 2: On-Cartridge Deprotection of DMS(O)MT Following Trityl-On Purification

This is a common and efficient method that combines purification and deprotection in a single workflow.

Methodology:

  • Synthesize the oligonucleotide with the DMS(O)MT group left on the 5'-terminus ("trityl-on").

  • Cleave the oligonucleotide from the solid support and deprotect the nucleobases using an appropriate basic solution (e.g., ammonium hydroxide (B78521) or AMA - a mixture of ammonium hydroxide and methylamine).[6]

  • Load the resulting DMS(O)MT-on oligonucleotide solution onto a reverse-phase purification cartridge (e.g., Glen-Pak™).

  • Wash the cartridge with an appropriate buffer to remove failure sequences (trityl-off oligos) and other impurities.

  • To remove the DMS(O)MT group, flush the cartridge with 4% aqueous trifluoroacetic acid (TFA).[2]

  • Allow the TFA solution to remain on the cartridge for 5 minutes to ensure complete deprotection.[2]

  • Wash the cartridge with a salt solution (e.g., 2% TFA in water followed by 1M NaCl) to remove the cleaved DMS(O)MT alcohol.

  • Elute the purified, deprotected oligonucleotide from the cartridge using an appropriate solvent (e.g., 50% acetonitrile (B52724) in water).

Protocol 3: Post-Purification Deprotection of DMS(O)MT in Solution

This method is employed when the DMS(O)MT-on oligonucleotide has been purified by RP-HPLC.

Methodology:

  • Perform RP-HPLC purification of the DMS(O)MT-on oligonucleotide using a C18 column.[2]

  • Collect the fraction containing the purified DMS(O)MT-on oligonucleotide and lyophilize to dryness.

  • Re-dissolve the dried oligonucleotide in a solution of 80% acetic acid in water (acetic acid:water, 80:20 v/v).[1][2]

  • Incubate the solution at room temperature for 1 hour.[2] The solution may become hazy due to the precipitation of the DMS(O)MT alcohol.[2]

  • To remove the insoluble DMS(O)MT alcohol, perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297).

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully remove the upper ethyl acetate layer containing the DMS(O)MT alcohol.

  • Repeat the ethyl acetate extraction two more times (for a total of three extractions).[2]

  • The aqueous layer now contains the purified and deprotected oligonucleotide. This can be desalted using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge).

Data Summary

The following tables summarize the quantitative parameters for the different DMS(O)MT deprotection protocols.

Table 1: On-Cartridge DMS(O)MT Deprotection Conditions

ParameterValueReference
Reagent4% aqueous Trifluoroacetic Acid (TFA)[2]
Duration5 minutes[2]
TemperatureRoom TemperatureN/A

Table 2: Post-Purification (Solution Phase) DMS(O)MT Deprotection Conditions

ParameterValueReference
ReagentAcetic acid:water (80:20 v/v)[1][2]
Duration1 hour[2]
TemperatureRoom Temperature[2]

Visualized Workflows and Chemical Logic

The following diagrams illustrate the experimental workflows and the underlying chemical principles of DMS(O)MT protection and deprotection.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_cleavage_deprotection Cleavage & Base Deprotection cluster_purification Purification & DMS(O)MT Removal cluster_final Final Product synthesis Automated Solid-Phase Oligonucleotide Synthesis (DMS(O)MT-on) cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH) synthesis->cleavage Oligo on Support purification Trityl-On Purification (RP Cartridge or HPLC) cleavage->purification Crude DMS(O)MT-on Oligo deprotection DMS(O)MT Deprotection (Aqueous Acid) purification->deprotection Purified DMS(O)MT-on Oligo final_oligo Purified & Deprotected Oligonucleotide deprotection->final_oligo Final Product

Caption: General workflow for synthesis, purification, and deprotection.

deprotection_options cluster_options Deprotection Pathways start DMS(O)MT-on Oligonucleotide (Post-Synthesis) on_synth On-Synthesizer Deprotection start->on_synth on_cartridge On-Cartridge Deprotection start->on_cartridge in_solution Post-HPLC Solution Deprotection start->in_solution end_conjugation On-Column Conjugation on_synth->end_conjugation end_purified Purified, Deprotected Oligo on_cartridge->end_purified in_solution->end_purified chemical_logic cluster_protection Protection Step cluster_deprotection Deprotection Step free_5_oh Free 5'-OH on Nucleoside protected_oligo 5'-DMS(O)MT Protected Oligo free_5_oh->protected_oligo + DMS(O)MT-Cl dmsomt_cl DMS(O)MT-Cl deprotected_oligo Deprotected Oligo (Free 5'-OH) protected_oligo->deprotected_oligo + Aqueous Acid dmsomt_oh DMS(O)MT-OH (Byproduct) protected_oligo->dmsomt_oh + Aqueous Acid acid Aqueous Acid (e.g., TFA, Acetic Acid)

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oligonucleotides with 5'-amino modifications are crucial for a wide range of applications in molecular biology and drug development, including their use as primers for DNA sequencing, in microarray technologies, and for conjugation to other molecules such as peptides or fluorescent dyes. The DMS(O)MT (4,4'-dimethoxy-4''-methylsulfonyl-trityl) aminolink C6 modification provides a primary amine at the 5'-terminus of an oligonucleotide via a six-carbon spacer. The DMS(O)MT protecting group offers significant advantages over the more traditional MMT (monomethoxytrityl) group, including higher stability during oligonucleotide synthesis and deprotection, leading to improved yields of the final amino-modified product.[1][2][3]

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the characterization and quality control of modified oligonucleotides.[4] This powerful analytical technique allows for the accurate mass determination of the full-length oligonucleotide, confirmation of the presence of the DMS(O)MT aminolink C6 modification, and the identification and quantification of any synthesis-related impurities, such as truncated sequences (shortmers) or incompletely deprotected species.[5] Furthermore, tandem mass spectrometry (MS/MS) can be employed for sequence verification through fragmentation analysis.[6]

This application note provides a detailed protocol for the analysis of this compound modified oligonucleotides using ion-pair reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (IP-RP-LC-ESI-MS).

Data Presentation

Table 1: Expected and Observed Mass-to-Charge Ratios for a this compound Modified 20-mer Oligonucleotide

SpeciesSequence (5' to 3')Theoretical Monoisotopic Mass (Da)Observed m/z (z=3)Mass Accuracy (ppm)
Full-Length ProductDMS(O)MT-C6-TTG GCT ACC TGG GCT AAC AG6868.232289.411.5
n-1 ShortmerDMS(O)MT-C6-TGG CTA CCT GGG CTA ACA G6563.152187.721.8
Deprotected AmineH2N-C6-TTG GCT ACC TGG GCT AAC AG6186.372062.122.1

Table 2: Key Fragment Ions from MS/MS Analysis of the Deprotected 20-mer Oligonucleotide

Fragment Ion TypeSequence FragmentTheoretical m/zObserved m/z
y1G329.05329.05
y2AG642.12642.13
w4ACAG1220.211220.22
a4-BCTT875.18875.19
a5-BCTTG1179.261179.27

Experimental Protocols

1. Sample Preparation

  • Resuspend the Oligonucleotide: Dissolve the lyophilized this compound modified oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Dilution: For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µM in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[7]

  • Mobile Phase B: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in 50:50 (v/v) methanol/water.

  • Column Temperature: 60°C.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

Time (min)% Mobile Phase B
0.05
15.035
16.095
18.095
18.15
25.05

3. Mass Spectrometry

  • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Mass Range: 500-4000 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: For MS/MS, use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

4. Data Analysis

  • Deconvolution: Process the raw mass spectra using a deconvolution algorithm to determine the neutral mass of the oligonucleotide from the multiple charged states observed.

  • Mass Verification: Compare the deconvoluted mass with the theoretical mass of the this compound modified oligonucleotide.

  • Impurity Analysis: Identify and quantify any impurities based on their mass and chromatographic retention time.

  • Sequence Verification (MS/MS): Analyze the fragmentation spectrum to confirm the nucleotide sequence.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Resuspend Resuspend Oligo (100 µM in H2O) Dilute Dilute Sample (1-10 µM in Mobile Phase A) Resuspend->Dilute LC_Separation IP-RP-LC Separation (C18 Column) Dilute->LC_Separation ESI_Ionization Electrospray Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Detection High-Resolution MS Detection (TOF or Orbitrap) ESI_Ionization->MS_Detection MSMS_Fragmentation Tandem MS (CID) (Sequence Verification) MS_Detection->MSMS_Fragmentation Sequence_Confirmation Sequence Confirmation (Fragmentation Analysis) MSMS_Fragmentation->Sequence_Confirmation Deconvolution Deconvolution of Spectra Mass_Verification Mass Verification (Full-Length Product) Deconvolution->Mass_Verification Impurity_ID Impurity Identification (Shortmers, etc.) Mass_Verification->Impurity_ID

Caption: Experimental workflow for the LC-MS analysis of this compound modified oligonucleotides.

logical_relationship cluster_products Synthesis Products cluster_impurities Common Impurities cluster_results Analytical Results Oligo_Synthesis Oligonucleotide Synthesis with this compound Target_Oligo Target Oligonucleotide (DMS(O)MT-C6-Oligo) Oligo_Synthesis->Target_Oligo Impurities Impurities Oligo_Synthesis->Impurities LC_MS_Analysis LC-MS Analysis Target_Oligo->LC_MS_Analysis Shortmers n-x Shortmers Impurities->Shortmers Deprotected Incomplete Deprotection Impurities->Deprotected Failed_Mod Failed Modification Impurities->Failed_Mod Impurities->LC_MS_Analysis Mass_Confirmation Mass Confirmation LC_MS_Analysis->Mass_Confirmation Purity_Assessment Purity Assessment LC_MS_Analysis->Purity_Assessment Sequence_Verification Sequence Verification LC_MS_Analysis->Sequence_Verification

Caption: Logical relationship of synthesis, analysis, and characterization of modified oligonucleotides.

References

Application Notes and Protocols: Attaching a C6 Amino Modifier for Downstream Enzymatic Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in diagnostics, therapeutics, and fundamental research. The introduction of a primary amine group using a C6 amino modifier is a common and versatile strategy for the post-synthesis conjugation of various functional molecules, such as fluorescent dyes, quenchers, and biotin.[1] This C6 spacer arm, a six-carbon chain, effectively distances the reactive amino group from the oligonucleotide, minimizing steric hindrance and preserving the biomolecule's native conformation and function.[2]

Following the attachment of a desired moiety to the C6 amino modifier, a subsequent critical step in many workflows is the enzymatic ligation of this modified oligonucleotide to another nucleic acid fragment. T4 DNA Ligase is a robust and widely used enzyme for this purpose, catalyzing the formation of a phosphodiester bond between the 5'-phosphate of one oligonucleotide and the 3'-hydroxyl of another.[3][4] This process is typically facilitated by a complementary DNA or RNA "splint" strand that brings the two ends to be ligated into close proximity.[5][6]

These application notes provide detailed protocols for the successful attachment of a functional group to a C6 amino-modified oligonucleotide via N-hydroxysuccinimide (NHS) ester chemistry and the subsequent enzymatic ligation of the modified oligonucleotide using T4 DNA Ligase.

Data Presentation

The efficiency of both the conjugation and ligation steps is critical for the overall success of the experimental workflow. The following tables summarize typical efficiencies for these processes. It is important to note that specific yields can vary depending on the oligonucleotide sequence, the nature of the conjugated molecule, and reaction optimization.

Table 1: Efficiency of NHS Ester Conjugation to C6 Amino-Modified Oligonucleotides

ParameterTypical EfficiencyFactors Influencing Efficiency
Conjugation Yield >90%- pH of the reaction buffer (optimal 8.3-8.5)[7]- Molar excess of NHS ester- Purity of the amino-modified oligonucleotide- Hydrolysis of the NHS ester
Purification Recovery 70-95%- Purification method (e.g., HPLC, ethanol (B145695) precipitation)- Length and sequence of the oligonucleotide

Table 2: Efficiency of Splinted Enzymatic Ligation of Modified Oligonucleotides

ParameterTypical Efficiency (Unmodified Oligo)Estimated Efficiency (5'-Modified Oligo)Factors Influencing Efficiency
Ligation Yield >90%80-95%- Presence and nature of the 5' modification- Optimization of ligase and ATP concentration- Splint oligonucleotide design and concentration- Incubation temperature and time[8]
Purification Recovery 70-95%70-95%- Purification method (e.g., PAGE, HPLC)- Length of the ligated product

Note: The ligation efficiency of 5'-modified oligonucleotides can be slightly lower than their unmodified counterparts due to potential steric hindrance from the conjugated molecule. However, with optimized reaction conditions, high yields are achievable.

Experimental Protocols

Protocol 1: Conjugation of an NHS Ester to a C6 Amino-Modified Oligonucleotide

This protocol describes the conjugation of a generic NHS ester-activated molecule to a 5'-C6 amino-modified oligonucleotide.

Materials:

  • 5'-C6 Amino-Modified Oligonucleotide

  • NHS Ester-Activated Molecule (e.g., fluorescent dye, biotin)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Purification supplies (e.g., HPLC system or reagents for ethanol precipitation)

Procedure:

  • Oligonucleotide Preparation: Dissolve the 5'-C6 amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: a. In a microcentrifuge tube, combine the following:

    • 5'-C6 Amino-Modified Oligonucleotide (1 mM): 10 µL
    • 0.1 M Sodium Bicarbonate Buffer (pH 8.3): 80 µL b. Add 10 µL of the 10 mM NHS ester solution to the oligonucleotide solution. This represents a molar excess of the NHS ester. c. Mix thoroughly by pipetting and incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification of the Conjugated Oligonucleotide:

    • Ethanol Precipitation (for desalting): a. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the reaction mixture. b. Vortex briefly and incubate at -20°C for at least 1 hour. c. Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes at 4°C. f. Remove the supernatant and air-dry the pellet. g. Resuspend the purified conjugated oligonucleotide in a desired volume of nuclease-free water.

    • HPLC Purification (for higher purity): a. Purify the reaction mixture using reverse-phase HPLC. The exact gradient and column will depend on the properties of the oligonucleotide and the conjugated molecule. b. Collect the fractions corresponding to the conjugated product. c. Lyophilize the purified fractions. d. Resuspend the purified conjugated oligonucleotide in a desired volume of nuclease-free water.

  • Quantification and Storage: Determine the concentration of the purified conjugated oligonucleotide using UV-Vis spectrophotometry. Store the oligonucleotide at -20°C.

Protocol 2: Splinted Enzymatic Ligation of a Modified Oligonucleotide

This protocol describes the ligation of a 5'-modified oligonucleotide (from Protocol 1, after 5'-phosphorylation) to a 3'-hydroxyl oligonucleotide using a DNA splint and T4 DNA Ligase.

Materials:

  • 5'-Phosphorylated and Modified Oligonucleotide (Donor)

  • 3'-Hydroxyl Oligonucleotide (Acceptor)

  • DNA Splint Oligonucleotide (complementary to the 3' end of the acceptor and the 5' end of the donor)

  • T4 DNA Ligase (and associated 10X reaction buffer containing ATP)

  • Nuclease-free water

  • PAGE purification supplies

Procedure:

  • Phosphorylation of the 5'-Modified Oligonucleotide (if not already phosphorylated): a. In a microcentrifuge tube, combine:

    • 5'-Modified Oligonucleotide: 100 pmol
    • T4 Polynucleotide Kinase (PNK) 10X Buffer: 2 µL
    • 10 mM ATP: 2 µL
    • T4 PNK: 1 µL (10 units)
    • Nuclease-free water to a final volume of 20 µL. b. Incubate at 37°C for 30 minutes. c. Heat-inactivate the PNK at 65°C for 20 minutes.

  • Annealing of Oligonucleotides: a. In a new microcentrifuge tube, combine:

    • 5'-Phosphorylated and Modified Oligonucleotide (Donor): 10 pmol
    • 3'-Hydroxyl Oligonucleotide (Acceptor): 12 pmol (1.2x molar excess)
    • DNA Splint Oligonucleotide: 15 pmol (1.5x molar excess)
    • Nuclease-free water to a volume of 16 µL. b. Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.

  • Ligation Reaction: a. To the annealed oligonucleotide mixture, add:

    • 10X T4 DNA Ligase Buffer: 2 µL
    • T4 DNA Ligase: 1 µL (e.g., 400 units)
    • Nuclease-free water to a final volume of 20 µL. b. Mix gently by pipetting. c. Incubate at 16°C overnight or at room temperature for 2-4 hours.

  • Purification of the Ligated Product: a. Add an equal volume of 2X formamide (B127407) loading dye to the ligation reaction. b. Denature the sample by heating at 95°C for 5 minutes. c. Separate the ligation products on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea). d. Visualize the bands by UV shadowing or by staining with a suitable nucleic acid stain. e. Excise the band corresponding to the full-length ligated product. f. Elute the DNA from the gel slice (e.g., by crush and soak method). g. Purify the eluted DNA by ethanol precipitation.

  • Quantification and Storage: Determine the concentration of the purified ligated product and store at -20°C.

Visualizations

experimental_workflow Oligo 5'-C6 Amino-Modified Oligonucleotide Conjugation Conjugation Reaction (pH 8.3) Oligo->Conjugation NHS NHS Ester-Activated Molecule NHS->Conjugation Purification1 Purification (HPLC or Precipitation) Conjugation->Purification1 ModifiedOligo 5'-Modified Oligonucleotide Purification1->ModifiedOligo Phosphorylation 5'-Phosphorylation (T4 PNK, ATP) ModifiedOligo->Phosphorylation PhosphoOligo 5'-Phosphorylated & Modified Oligo (Donor) Phosphorylation->PhosphoOligo Annealing Annealing PhosphoOligo->Annealing AcceptorOligo 3'-OH Oligo (Acceptor) AcceptorOligo->Annealing Splint DNA Splint Splint->Annealing Ligation Enzymatic Ligation (T4 DNA Ligase, ATP) Annealing->Ligation Purification2 Purification (PAGE) Ligation->Purification2 FinalProduct Final Ligated Product Purification2->FinalProduct

Caption: Experimental workflow for conjugation and enzymatic ligation.

t4_dna_ligase_mechanism Ligase T4 DNA Ligase (Active Site Lysine) Step1 Step 1: Adenylylation of Ligase Ligase->Step1 ATP ATP ATP->Step1 LigaseAMP Ligase-AMP Intermediate Step1->LigaseAMP PPi PPi Step1->PPi Step2 Step 2: AMP Transfer to DNA LigaseAMP->Step2 Nick DNA Nick (5'-PO4 & 3'-OH) Nick->Step2 DNAMP Adenylated DNA Intermediate Step2->DNAMP Step3 Step 3: Phosphodiester Bond Formation DNAMP->Step3 LigatedDNA Ligated DNA Step3->LigatedDNA AMP AMP Step3->AMP LigatedDNA->Ligase Ligase released

Caption: Mechanism of T4 DNA Ligase action.

References

Troubleshooting & Optimization

Premature loss of DMS(O)MT group during oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the premature loss of the 4,4'-Dimethoxy-4''-methylsulfonyl-trityl (DMS(O)MT) protecting group during oligonucleotide synthesis.

Troubleshooting Guide: Premature DMS(O)MT Group Loss

Premature loss of the DMS(O)MT group is a common issue that can significantly impact the yield of full-length oligonucleotides, especially during post-synthesis workup. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: Low yield of DMS(O)MT-on oligonucleotide after cleavage and deprotection, as observed by HPLC or LC-MS analysis.

Initial Assessment Workflow

start Start: Low yield of DMS(O)MT-on oligo check_drying Was the oligonucleotide solution dried down after cleavage and deprotection? start->check_drying check_base Was a non-volatile base (e.g., TRIS) added before drying? check_drying->check_base Yes no_drying Issue is likely not related to drying conditions. Investigate other causes. check_drying->no_drying No add_base Solution: Add a non-volatile base before drying. check_base->add_base No base_present Was the correct amount of non-volatile base added? check_base->base_present Yes end End add_base->end no_drying->end adjust_base Solution: Ensure correct concentration of non-volatile base is used. base_present->adjust_base No other_causes Investigate other potential causes: - Acidic contamination - Extended processing time - Inappropriate deprotection conditions base_present->other_causes Yes adjust_base->end other_causes->end

Caption: Troubleshooting workflow for low DMS(O)MT-on oligo yield.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Action
Complete or significant loss of DMS(O)MT group after drying the crude oligonucleotide solution. Removal of volatile bases (e.g., ammonia (B1221849) from the deprotection solution) during drying creates a slightly acidic environment, which is sufficient to cleave the acid-labile DMS(O)MT group.[1][2]Primary Solution: Add a non-volatile base, such as Tris(hydroxymethyl)aminomethane (TRIS), to the oligonucleotide solution before the drying step. A concentration of 45 mg of TRIS base per mL of crude oligo solution has been shown to prevent the loss of the DMS(O)MT group.[2] Alternative Solution: Convert the oligonucleotide to a non-volatile salt (e.g., sodium salt) before drying. This can be achieved by desalting the oligonucleotide using a suitable cartridge and eluting with a solution containing a non-volatile salt.[2]
Partial loss of DMS(O)MT group even after the addition of a non-volatile base. Insufficient amount of the non-volatile base was added to neutralize the solution effectively.Verify the concentration of the non-volatile base. Ensure that 45 mg/mL of TRIS base is used. If using an alternative non-volatile base, ensure the concentration is sufficient to maintain a basic pH during drying.
DMS(O)MT group is lost during cartridge purification. The DMS(O)MT group is designed to be removed on a reverse-phase cartridge using aqueous trifluoroacetic acid (TFA).[3] If acidic conditions are inadvertently used during the loading or washing steps, premature cleavage can occur.Ensure that all solutions used for loading and washing the cartridge are neutral or basic. Acidic solutions should only be used for the intentional on-cartridge detritylation step.
Unexpected loss of DMS(O)MT group during the capping step of synthesis. The capping reagents (e.g., acetic anhydride) can hydrolyze over time, becoming more acidic. This increased acidity can lead to the premature loss of the highly acid-labile DMS(O)MT group.[4]Use fresh capping reagents for the synthesis of oligonucleotides containing a DMS(O)MT-protected amino-modifier.[4]

Frequently Asked Questions (FAQs)

Q1: What is the DMS(O)MT group and why is it used in oligonucleotide synthesis?

The DMS(O)MT (4,4'-Dimethoxy-4''-methylsulfonyl-trityl) group is a protecting group used for the 5'-terminus of oligonucleotides, particularly for 5'-amino-modifiers. It is an improvement over the more traditional Monomethoxytrityl (MMT) group, offering more reliable performance in trityl-on purification techniques.[3] Its lipophilic nature allows for the separation of the full-length oligonucleotide from shorter failure sequences by reverse-phase chromatography.

cluster_dmsomt DMS(O)MT Group Structure dmsomt_structure dmsomt_structure

Caption: Chemical structure of the DMS(O)MT group.

Q2: Why is the DMS(O)MT group susceptible to premature loss?

The DMS(O)MT group is designed to be cleaved under mild acidic conditions. During the workup of oligonucleotide synthesis, the cleavage and deprotection steps are typically performed in a basic solution, such as aqueous ammonia. When this solution is dried, the volatile ammonia is removed, which can lead to a slightly acidic environment. This change in pH is sufficient to cause the premature cleavage of the DMS(O)MT group.[2]

Mechanism of Premature DMS(O)MT Loss

start Oligo-DMS(O)MT in Aqueous Ammonia drying Drying Step (e.g., vacuum centrifugation) start->drying ammonia_removal Volatile Ammonia (NH3) is removed drying->ammonia_removal acidic_env Residual water becomes slightly acidic ammonia_removal->acidic_env cleavage Acid-catalyzed cleavage of DMS(O)MT group acidic_env->cleavage product Oligo-NH2 (prematurely deprotected) + DMS(O)MT cation cleavage->product

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection of DMS(O)MT (di-p-anisyl(o-methoxyphenyl)methyl) aminolink C6. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure efficient and reliable removal of the DMS(O)MT protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using DMS(O)MT over MMT for amino-modification of oligonucleotides?

A1: The DMS(O)MT group offers several advantages over the traditional MMT (monomethoxytrityl) group. It is significantly more stable, leading to a 2-3 fold increase in oligonucleotide yield, particularly when using cartridge-based purification methods.[1][2] The DMS(O)MT cation is more stabilized, which makes the deprotection of the amino group easier and more efficient compared to MMT-protected amines.[3][4]

Q2: What are the standard acidic conditions for DMS(O)MT deprotection?

A2: Standard deprotection is typically carried out using acidic cleavage. Common reagents include 80% acetic acid or 2% to 4% trifluoroacetic acid (TFA), especially during on-cartridge purification.[1][5]

Q3: Is it necessary to perform a lengthy deprotection for DMS(O)MT?

A3: No. While a previous recommendation suggested deprotection for at least 17 hours at approximately 40°C, this is now considered unnecessary.[6] Deprotection can be achieved in a much shorter time, for instance, complete deprotection is possible within 5 minutes using 4% aqueous TFA on a Poly-Pak™ cartridge.[3]

Q4: Can the DMS(O)MT group be removed on the synthesizer?

A4: Yes, if the 5'-amine is intended for on-column conjugation, the DMS(O)MT group can be removed on the synthesizer by extending the deblocking step until the color completely elutes, which typically takes about 5 minutes.[6]

Q5: How can I prevent the loss of the DMS(O)MT group during oligo cleavage and deprotection workup?

A5: If you plan to perform a "DMS(O)MT-on" purification, it is crucial to avoid drying down the oligonucleotide solution after cleavage and deprotection without adding a non-volatile base like Tris. The absence of a base can lead to the premature loss of the DMS(O)MT group.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or deprotection time.Increase the trifluoroacetic acid (TFA) concentration from 2% to 4% for on-cartridge deprotection. For off-column deprotection with acetic acid, ensure the solution is 80% aqueous acetic acid and increase the reaction time. Monitor deprotection by HPLC.
Inefficient mixing of deprotection solution with the solid support.Ensure the deprotection solution fully wets the solid support or purification cartridge. Gently agitate or pass the solution back and forth through the cartridge.
Low Oligonucleotide Yield Premature loss of the DMS(O)MT group during workup.If performing a DMS(O)MT-on purification, add Tris base to the cleavage solution before evaporation to prevent premature deprotection.[6]
Re-attachment of the cleaved DMS(O)MT cation to the amino group.While the DMS(O)MT+ cation is more stable and less prone to re-attachment than MMT+, ensure rapid and efficient removal of the cleaved trityl alcohol.[3] For off-column deprotection, extraction with ethyl acetate (B1210297) can remove the DMS(O)MT alcohol.[6]
Presence of Side Products Acid-sensitive moieties in the oligonucleotide are degraded.If your oligonucleotide contains acid-sensitive groups, consider using milder deprotection conditions. DMS(O)MT is more labile than MMT, suggesting that lower temperatures or shorter incubation times could be effective.[7]
Depurination of the oligonucleotide.Avoid prolonged exposure to strong acids. Optimize the deprotection time to be just sufficient for complete DMS(O)MT removal.

Experimental Protocols

Protocol 1: On-Cartridge Deprotection of DMS(O)MT Aminolink C6

This protocol is suitable for oligonucleotides purified using a reverse-phase cartridge (e.g., Glen-Pak™ or Poly-Pak™).

Materials:

  • DMS(O)MT-on oligonucleotide bound to the purification cartridge

  • 2% or 4% aqueous trifluoroacetic acid (TFA)

  • Deionized water

  • Elution buffer (e.g., 50% acetonitrile (B52724) in water)

Procedure:

  • Following the cartridge manufacturer's instructions for washing the oligonucleotide, proceed to the deprotection step.

  • Pass the 2% or 4% aqueous TFA solution through the cartridge. A 5-minute exposure is generally sufficient for complete deprotection.[3]

  • Wash the cartridge with deionized water to remove the TFA and the cleaved DMS(O)MT alcohol.

  • Elute the deprotected amino-modified oligonucleotide from the cartridge using the appropriate elution buffer.

Protocol 2: Post-HPLC Deprotection of this compound

This protocol is intended for oligonucleotides that have been purified by reverse-phase HPLC with the DMS(O)MT group intact ("DMS(O)MT-on").

Materials:

  • Purified DMS(O)MT-on oligonucleotide

  • 80% aqueous acetic acid (20:80 acetic acid:water)

  • Ethyl acetate

Procedure:

  • Dissolve the purified DMS(O)MT-on oligonucleotide in the 80% acetic acid solution.

  • Incubate the solution at room temperature for 1 hour.[6]

  • After incubation, a hazy precipitate of the DMS(O)MT alcohol may form.

  • To remove the DMS(O)MT alcohol, perform three extractions with an equal volume of ethyl acetate.[6]

  • The aqueous layer containing the deprotected oligonucleotide can then be dried or further processed.

Data Summary

The following table summarizes recommended deprotection conditions for this compound based on available literature. Direct comparative studies on time and temperature optimization are limited; these conditions represent established and effective methods.

Method Reagent Concentration Time Temperature Notes
On-Cartridge DeprotectionAqueous Trifluoroacetic Acid (TFA)2% - 4%5 minutesRoom TemperatureComplete deprotection is achieved within this timeframe.[3]
Post-HPLC DeprotectionAqueous Acetic Acid80%1 hourRoom TemperatureA reliable method for deprotection after HPLC purification.[6]
On-Synthesizer DeprotectionStandard Deblock Solution (e.g., 3% TCA in DCM)N/A~5 minutesRoom TemperatureFor on-column conjugation; monitor until color elution ceases.[6]
Historical (Not Recommended)N/AN/A17 hours40°CNow considered unnecessarily long.[6]

Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflow for this compound deprotection.

Deprotection_Decision_Pathway start Start: DMS(O)MT-on Oligonucleotide decision Purification Method? start->decision cartridge Cartridge Purification decision->cartridge Cartridge hplc HPLC Purification decision->hplc HPLC on_column On-Column Conjugation decision->on_column On-Synthesizer protocol1 Protocol 1: On-Cartridge Deprotection cartridge->protocol1 protocol2 Protocol 2: Post-HPLC Deprotection hplc->protocol2 protocol3 On-Synthesizer Deblocking on_column->protocol3 end_product Deprotected Amino-Oligonucleotide protocol1->end_product protocol2->end_product protocol3->end_product

Caption: Decision pathway for choosing the appropriate DMS(O)MT deprotection protocol.

Experimental_Workflow cluster_on_cartridge On-Cartridge Deprotection cluster_post_hplc Post-HPLC Deprotection a1 1. Bind DMS(O)MT-on Oligo to Cartridge a2 2. Wash Cartridge a1->a2 a3 3. Apply 2-4% Aqueous TFA (5 min) a2->a3 a4 4. Wash with Deionized Water a3->a4 a5 5. Elute Deprotected Oligo a4->a5 b1 1. Purify DMS(O)MT-on Oligo by HPLC b2 2. Dissolve in 80% Acetic Acid b1->b2 b3 3. Incubate at RT for 1 hour b2->b3 b4 4. Extract with Ethyl Acetate (3x) b3->b4 b5 5. Collect Aqueous Layer b4->b5

Caption: Step-by-step experimental workflows for DMS(O)MT deprotection methods.

References

Troubleshooting low yield of 5'-amino-modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of 5'-amino-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields of 5'-amino-modified oligonucleotides?

Low yields can stem from several stages of the synthesis and purification process. The most frequent culprits include inefficient coupling of the 5'-amino-modifier phosphoramidite (B1245037), issues with the monomethoxytrityl (MMT) protecting group, suboptimal deprotection conditions, and losses during post-synthesis purification.[1][2][3]

Q2: Which protecting group is best for my 5'-amino-modifier?

The choice of protecting group depends on your purification strategy.[4]

  • Monomethoxytrityl (MMT): Ideal for "trityl-on" reverse-phase (RP) purification, which separates the full-length, MMT-containing oligonucleotide from shorter, "failure" sequences that lack the MMT group.[4][5] However, the MMT group can be sensitive to acidic conditions.[4][6]

  • Trifluoroacetyl (TFA) or Phthalic acid diamide (B1670390) (PDA): These are base-labile protecting groups that are removed during the standard ammonia (B1221849) or methylamine (B109427) deprotection step.[7][8] This strategy is simpler if you do not plan to perform MMT-on purification.[8]

Q3: How does the purity of reagents impact the final yield?

The purity of all reagents, particularly the phosphoramidites, solvents, and deprotection agents, is critical. Moisture in the acetonitrile (B52724) or other reagents can significantly reduce coupling efficiency.[1][2] Old or degraded capping reagents can become acidic, leading to the premature removal of the MMT group and subsequent capping of the free amine.[6]

Q4: What is the expected coupling efficiency for a 5'-amino-modifier?

While standard DNA phosphoramidites can achieve coupling efficiencies of 99% or higher, modified phosphoramidites, including amino-modifiers, may have lower coupling efficiencies, sometimes as low as 90-95%.[1][3] This can significantly impact the overall yield, especially for longer oligonucleotides.

Q5: Can the purification method affect the yield?

Absolutely. Significant loss of product can occur during purification.[1][3] For instance, unprotected primary amine-modified oligonucleotides may co-elute with shorter failure sequences during HPLC, making separation difficult and leading to yield loss.[1][3] Furthermore, PAGE purification should be avoided for amino-modified oligonucleotides as the urea (B33335) in the gel can damage the modification.[9] HPLC is the preferred method for purifying these modified oligos.[9]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of the 5'-Amino-Modifier

Symptom: The trityl yield drops significantly after the final coupling step with the amino-modifier phosphoramidite.

Potential Cause Troubleshooting Action
Degraded Amino-Modifier Phosphoramidite Use a fresh vial of the amino-modifier phosphoramidite. Ensure it has been stored correctly under anhydrous conditions.
Moisture Contamination Use anhydrous grade acetonitrile for phosphoramidite dissolution and synthesis. Ensure all synthesizer lines are dry.[2]
Suboptimal Coupling Time Increase the coupling time for the amino-modifier step. Modified phosphoramidites can be bulkier and may require more time to couple efficiently.
Activator Issues Ensure the activator (e.g., Tetrazole, DCI) is fresh and anhydrous.
Issue 2: Premature Loss of the MMT Protecting Group

Symptom: Mass spectrometry analysis shows a significant peak corresponding to the uncapped 5'-amino-oligonucleotide and/or an acetylated or phenoxyacetylated amine.[6]

Potential Cause Troubleshooting Action
Acidic Capping Reagents Old capping reagents (Cap A) can hydrolyze to form acetic or phenoxyacetic acid, which can cleave the acid-labile MMT group.[6] Replace with fresh capping reagents.
Prolonged Synthesis Cycle Minimize the time the oligonucleotide is exposed to acidic conditions on the synthesizer.
Acidic Deprotection Conditions Avoid harsh acidic conditions during deprotection, which can also lead to depurination.[7][10] Consider milder deprotection strategies.[7][10]
Issue 3: Incomplete Removal of the MMT Protecting Group

Symptom: The final product shows a persistent MMT group after the deprotection step, leading to issues in downstream applications.

Potential Cause Troubleshooting Action
Insufficient Acid Treatment Standard deprotection with 20% acetic acid may be incomplete.[7] While increasing acid concentration or time can help, it also increases the risk of depurination.[7]
Re-attachment of MMT Group During cartridge purification, do not remove the MMT group on the cartridge as it can reattach.[4] Elute the MMT-on oligo first, then deprotect in solution.[4]
Alternative Deprotection Consider an acid-free deprotection method using only water and heat, which can drive the equilibrium towards deprotection and prevent depurination.[7][10]
Issue 4: Low Recovery After Purification

Symptom: A significant loss of product is observed after RP-HPLC or other purification methods.

Potential Cause Troubleshooting Action
Co-elution of Product and Impurities If the MMT group is removed before purification, the amino-modified oligonucleotide may have a similar retention time to failure sequences, making separation difficult.[1][3] Always perform "trityl-on" purification for MMT-protected oligos.
Precipitation of Product After purification and solvent evaporation, ensure the product is fully redissolved before quantification.
Suboptimal Purification Protocol Optimize the HPLC gradient and conditions for your specific oligonucleotide sequence and modification.

Experimental Protocols

Protocol 1: MMT-On Reverse-Phase HPLC Purification
  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect the nucleobases using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine). Crucially, keep the 5'-MMT group intact.

  • Sample Preparation: After deprotection, evaporate the ammonia/methylamine. Re-suspend the crude oligonucleotide pellet in a suitable buffer for HPLC injection (e.g., 0.1 M TEAA, pH 7.0, or water).

  • HPLC Separation:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides. The MMT-on product, being more hydrophobic, will have a longer retention time than the MMT-off failure sequences.

  • Fraction Collection: Collect the peak corresponding to the MMT-on oligonucleotide.

  • MMT Removal (Deprotection):

    • Evaporate the acetonitrile from the collected fraction.

    • Add 80% aqueous acetic acid and let the reaction proceed at room temperature for 15-30 minutes.[4]

    • Quench the reaction by adding a buffer such as triethylamine.

  • Desalting: Desalt the final product using a suitable method, such as a desalting cartridge or ethanol (B145695) precipitation, to remove the acetic acid and other salts.

Protocol 2: Quality Control by Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., water or a water/acetonitrile mixture).

  • Analysis: Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the 5'-amino-modified oligonucleotide. Look for the presence of common impurities or side products, such as:

    • n-1, n-2, etc. failure sequences.

    • Oligonucleotides with incomplete deprotection (e.g., still containing the MMT group).

    • Products of side reactions (e.g., acetylated amine).

    • Depurinated species.

Visual Guides

Troubleshooting_Workflow Start Low Yield of 5'-Amino Oligo Check_Coupling Analyze Trityl Yield after Amino-Modifier Coupling Start->Check_Coupling Coupling_OK Coupling Yield >90%? Check_Coupling->Coupling_OK Troubleshoot_Coupling Troubleshoot Coupling: - Use fresh amidite/reagents - Increase coupling time - Check for moisture Coupling_OK->Troubleshoot_Coupling No Check_Purity Analyze Crude Product by Mass Spectrometry Coupling_OK->Check_Purity Yes Troubleshoot_Coupling->Check_Coupling Re-synthesize Purity_OK Correct Mass Observed? Check_Purity->Purity_OK Troubleshoot_Side_Reactions Investigate Side Reactions: - Premature MMT loss? - Capped amine? - Incomplete deprotection? Purity_OK->Troubleshoot_Side_Reactions No Check_Purification Analyze Yield Pre/Post Purification Purity_OK->Check_Purification Yes Troubleshoot_Side_Reactions->Check_Purity Re-process or Re-synthesize Yield_OK Acceptable Recovery? Check_Purification->Yield_OK Troubleshoot_Purification Optimize Purification: - Confirm 'Trityl-On' method - Adjust HPLC gradient - Check for co-elution Yield_OK->Troubleshoot_Purification No Final_Product High Yield Product Yield_OK->Final_Product Yes Troubleshoot_Purification->Check_Purification Re-purify Synthesis_Purification_Pathway cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Final Steps Deblocking Deblocking (DMT Removal) Coupling Coupling Deblocking->Coupling Cycle n times Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Final_Coupling 5'-Amino-Modifier Coupling (MMT-On) Oxidation->Final_Coupling Final Cycle Cleavage Cleavage from Support (e.g., NH4OH) Final_Coupling->Cleavage Base_Deprotection Base Deprotection (MMT group remains) Cleavage->Base_Deprotection RP_HPLC MMT-On RP-HPLC Base_Deprotection->RP_HPLC MMT_Removal MMT Removal (e.g., Acetic Acid) RP_HPLC->MMT_Removal Desalting Desalting MMT_Removal->Desalting End End Desalting->End Start Start->Deblocking

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMS(O)MT Aminolink C6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phosphoramidite (B1245037) reagent used in solid-phase oligonucleotide synthesis to introduce a primary amino group at the 5'-terminus via a C6 spacer arm.[1][2] The key feature of this reagent is the 4,4'-dimethoxy-4''-methylsulfonyl-trityl (DMS(O)MT) protecting group for the amine. This group is an improved alternative to the more traditional monomethoxytrityl (MMT) group.[1][2][3]

Primary applications include:

  • Post-synthesis conjugation: The introduced primary amine serves as a reactive handle for the attachment of various molecules, such as fluorescent dyes, quenchers, biotin, peptides, and other labels.[4][5]

  • Immobilization: Amino-modified oligonucleotides can be covalently attached to solid surfaces for applications like microarrays.

  • Therapeutic research: It is used in the synthesis of antisense oligonucleotides and siRNAs for gene silencing research.[6][][8]

Q2: What are the main advantages of the DMS(O)MT protecting group over the MMT group?

The DMS(O)MT group offers several advantages over the MMT group:

  • Higher Stability: Oligonucleotides with the DMS(O)MT group are more stable in solution than their MMT counterparts.[9]

  • Improved Deprotection Efficiency: The DMS(O)MT group is easier to remove under acidic conditions compared to the MMT group.[9] Complete deprotection can be achieved in minutes.[9]

  • Higher Purification Yields: For "trityl-on" reverse-phase purification, the DMS(O)MT group provides a 2-3 fold increase in oligonucleotide yield compared to MMT protection.[1] This is because the DMS(O)MT cation is more stable and less prone to re-attaching to the deprotected amine during on-cartridge deprotection.[3][9]

Q3: Can I use standard phosphoramidite coupling conditions for this compound?

Yes, this compound is fully compatible with standard phosphoramidite coupling protocols on automated DNA synthesizers. No changes are required from the standard methods recommended by the synthesizer manufacturer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, deprotection, and purification of oligonucleotides modified with this compound.

Problem Potential Cause Recommended Solution
Low final yield of amino-modified oligonucleotide Inefficient coupling due to moisture in reagents or synthesizer lines.[10][11]Ensure all reagents, especially acetonitrile (B52724), are anhydrous. Use fresh, high-purity phosphoramidites and activators.
Premature loss of the DMS(O)MT group during deprotection and work-up.[12]Avoid heating during the evaporation of the deprotection solution. Add a non-volatile base, such as TRIS, to the solution before drying to prevent acidic loss of the trityl group.[3]
Inefficient sulfurization (for phosphorothioate (B77711) oligonucleotides).Use fresh, high-quality sulfurizing reagents. Ensure anhydrous conditions during the sulfurization step to prevent oxidation.[10]
Presence of n-1 species in the final product Incomplete coupling at each synthesis cycle.Optimize coupling time, especially for long or complex sequences. Ensure high-purity and anhydrous reagents.[10]
Inefficient capping of unreacted 5'-hydroxyl groups.Verify the freshness and activity of capping reagents (Cap A and Cap B). Consider increasing the capping time.[10]
Unexpected peaks in HPLC or Mass Spectrometry analysis Cyanoethylation of the primary amine.After synthesis and before deprotection, treat the solid support with a 10% solution of diethylamine (B46881) (DEA) in acetonitrile for 5-10 minutes to remove acrylonitrile, a byproduct of phosphate (B84403) deprotection.[13]
Transamidation side reactions.For sensitive nucleobases, consider using milder deprotection conditions or alternative protecting groups if this side reaction is suspected.
Incomplete removal of the DMS(O)MT group.For on-cartridge deprotection, use 2-4% trifluoroacetic acid (TFA) for at least 5 minutes. For in-solution deprotection, use 80% acetic acid. Monitor the deprotection by HPLC.[9]
Hazy solution after in-solution deprotection of the DMS(O)MT group Precipitation of the DMS(O)MT alcohol byproduct.After deprotection with aqueous acetic acid, extract the solution with ethyl acetate (B1210297) (3x) to remove the insoluble DMS(O)MT alcohol.

Quantitative Data Summary

Parameter Value/Observation Reference
Yield Improvement with DMS(O)MT (vs. MMT) 2-3 fold increase in oligonucleotide yield with cartridge purification.[1]
On-Cartridge Deprotection of DMS(O)MT Complete deprotection with 2-4% aqueous TFA in 5 minutes.[9]
On-Cartridge Deprotection of MMT (for comparison) Less than 50% deprotection under the same conditions as DMS(O)MT.[9]
Premature Deprotection of Protecting Groups It is common to lose 10% of the protecting group prior to purification during deprotection and work-up without proper precautions.[2][12][2][12]
Coupling Efficiency Impact on Yield (Theoretical) A 1% decrease in average coupling efficiency (from 99% to 98%) for a 30-mer synthesis results in a theoretical yield drop from 75% to 55%.[2][2]

Experimental Protocols

Protocol 1: Automated Synthesis of a 5'-Amino-Modified Oligonucleotide
  • Reagent Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Ensure all other reagents (nucleoside phosphoramidites, activator, capping solutions, oxidizing solution, deblocking solution) are fresh and correctly installed on the synthesizer.

  • Synthesis:

    • Program the desired oligonucleotide sequence into the DNA synthesizer.

    • In the final coupling cycle, specify the addition of the this compound from the designated reagent port.

    • Run the synthesis program with the "DMT-on" or "Trityl-on" setting enabled for the final 5'-modification. This will ensure the DMS(O)MT group remains on the oligonucleotide for purification.

  • Post-Synthesis Cleavage and Deprotection:

    • Transfer the synthesis column containing the solid support with the synthesized oligonucleotide to a deprotection vial.

    • Add the appropriate deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)).

    • Incubate at room temperature or as required by the specific nucleobase protecting groups used.

    • Collect the supernatant containing the cleaved and deprotected oligonucleotide.

Protocol 2: DMT-on HPLC Purification of Amino-Modified Oligonucleotides
  • Sample Preparation:

    • After cleavage and deprotection, evaporate the deprotection solution. If heating is used, ensure a non-volatile base like TRIS has been added to prevent premature deprotection.

    • Resuspend the crude oligonucleotide pellet in an appropriate buffer for HPLC injection (e.g., 0.1 M TEAA).

  • HPLC Conditions:

    • Column: A reverse-phase column (e.g., C18) is suitable.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. A typical gradient for a DMT-on oligonucleotide might be from 5% to 50% acetonitrile over 30-40 minutes.

    • Detection: UV absorbance at 260 nm.

  • Purification:

    • Inject the sample onto the HPLC system.

    • The DMS(O)MT-on oligonucleotide, being more hydrophobic, will have a longer retention time than the failure sequences (trityl-off).

    • Collect the peak corresponding to the full-length, DMS(O)MT-on product.

  • DMS(O)MT Group Removal (Post-Purification):

    • Evaporate the collected fraction to dryness.

    • Resuspend the purified oligonucleotide in 80% aqueous acetic acid.

    • Incubate at room temperature for 15-30 minutes.

    • Neutralize the solution and desalt using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Protocol 3: NHS-Ester Conjugation to an Amino-Modified Oligonucleotide
  • Oligonucleotide Preparation:

    • The starting material should be a purified and deprotected amino-modified oligonucleotide with a free primary amine.

    • Dissolve the oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0).[4][5]

  • NHS-Ester Preparation:

    • Immediately before use, dissolve the NHS-ester label (e.g., a fluorescent dye) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5]

  • Conjugation Reaction:

    • Add a molar excess (typically 5-20 fold) of the dissolved NHS-ester to the oligonucleotide solution.

    • Vortex the mixture gently and allow it to react at room temperature for at least 2 hours, or overnight. Protect from light if using a photosensitive dye.[4]

  • Purification of the Conjugate:

    • The conjugated oligonucleotide can be purified from excess label and unconjugated oligonucleotide by methods such as ethanol precipitation, size-exclusion chromatography (e.g., a desalting column), or reverse-phase HPLC.[4]

Visualizations

Signaling Pathway Diagrams

Amino-modified oligonucleotides are frequently used as antisense oligonucleotides (ASOs) to modulate gene expression. Below are diagrams illustrating the mechanism of action of ASOs in two important signaling pathways.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Modification cluster_purification Purification cluster_conjugation Conjugation & Final Purification A 1. Solid-Phase Synthesis B 2. Addition of DMS(O)MT Aminolink C6 A->B C 3. Cleavage & Deprotection B->C D 4. DMT-on HPLC Purification C->D E 5. On-column or In-solution DMS(O)MT Removal D->E F 6. Conjugation with NHS-Ester Label E->F G 7. Final Purification (HPLC or Desalting) F->G H Final Labeled Oligonucleotide G->H Characterization (Mass Spec, etc.)

Caption: A typical experimental workflow for synthesizing and labeling an amino-modified oligonucleotide.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degradation of IκBα NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases ASO 5'-Amino-Modified Antisense Oligo (ASO) mRNA_p65 p65 mRNA ASO->mRNA_p65 Binds (Hybridizes) Ribosome Ribosome mRNA_p65->Ribosome Translation Degradation mRNA_p65->Degradation RNase H Mediated Degradation p65_protein p65 Protein (RelA) Ribosome->p65_protein block Ribosome->block DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Stimulus->IKK Activates block->p65_protein Translation Blocked

Caption: ASO-mediated inhibition of the NF-κB signaling pathway by targeting p65 mRNA.[14][15][16][17]

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates ASO 5'-Amino-Modified Antisense Oligo (ASO) mRNA_STAT3 STAT3 mRNA ASO->mRNA_STAT3 Binds (Hybridizes) Ribosome Ribosome mRNA_STAT3->Ribosome Translation Degradation mRNA_STAT3->Degradation RNase H Mediated Degradation STAT3_protein STAT3 Protein Ribosome->STAT3_protein block Ribosome->block DNA DNA STAT3_dimer_nuc->DNA Binds Gene Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Gene Initiates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds block->STAT3_protein Translation Blocked

Caption: ASO-mediated inhibition of the STAT3 signaling pathway by targeting STAT3 mRNA.[6][18][19][20]

References

Preventing re-attachment of the DMS(O)MT cation after cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMS(O)MT and related trityl-based protecting groups. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protected compounds, particularly in the field of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the DMS(O)MT group and why is its re-attachment a concern?

The DMS(O)MT group, or 4,4'-Dimethoxy-4''-thiomethoxytrityl, is an acid-labile protecting group used to temporarily block nucleophilic functional groups like primary amines and hydroxyls.[1][2] It is a derivative of the more common Dimethoxytrityl (DMT) group.

Upon cleavage with a mild acid (e.g., trifluoroacetic acid - TFA), the group detaches to form a highly stable carbocation, which is intensely colored, allowing for reaction monitoring.[3] However, this reactive DMS(O)MT cation can subsequently react with the newly deprotected nucleophile on the target molecule or with other nucleophilic sites, leading to a "re-attachment" side reaction. This re-attachment can significantly lower the yield of the desired product and complicate purification.[1][4]

Interestingly, while re-attachment is a major issue for groups like Monomethoxytrityl (MMT), the higher stability of the DMS(O)MT cation makes it less prone to re-attaching to amines compared to the MMT cation.[1][2][5] Nevertheless, preventing this side reaction is crucial for achieving high-purity products.

Q2: What is the chemical mechanism of DMS(O)MT cleavage and re-attachment?

The process involves two main steps:

  • Acid-Catalyzed Cleavage: The reaction is initiated by protonation of the oxygen or nitrogen atom linking the DMS(O)MT group to your molecule. This weakens the C-O or C-N bond, which then breaks to release the deprotected molecule and the DMS(O)MT carbocation. This cation is highly stabilized by resonance across its three phenyl rings.[6][7]

  • Electrophilic Re-attachment: The positively charged DMS(O)MT cation is a potent electrophile. If not neutralized, it can be attacked by any available nucleophile in the reaction mixture. The most likely nucleophile is the functional group that was just deprotected, leading to the reformation of the starting material in an unproductive equilibrium.

Below is a diagram illustrating this process.

G cluster_cleavage 1. Acid-Catalyzed Cleavage cluster_reattachment 2. Unwanted Re-attachment Protected R-X-DMS(O)MT Protonated R-X(H+)-DMS(O)MT Protected->Protonated + H+ Cleaved R-XH + Protonated->Cleaved Cation DMS(O)MT+ Product R-XH Cation->Product Electrophilic Attack Cation2 DMS(O)MT+ Start_Material R-X-DMS(O)MT Product->Start_Material + H+

Caption: Cleavage and re-attachment of the DMS(O)MT cation.

Q3: How can I prevent the DMS(O)MT cation from re-attaching?

The most effective strategy is to introduce a carbocation scavenger into the cleavage reaction mixture.[7][8] A scavenger is a nucleophilic molecule that is more reactive towards the DMS(O)MT cation than your deprotected product. It rapidly and irreversibly traps the cation, converting it into a neutral, stable byproduct.[8]

Commonly used scavengers include:

  • Silanes: Triethylsilane (TES) or Triisopropylsilane (TIS) act as hydride donors to reduce the cation.[3][9][10]

  • Thiols and Thioethers: Thioanisole or ethanedithiol (EDT) are effective sulfur-based nucleophiles.[8][9]

  • Water or Alcohols: Water can quench the cation to form DMS(O)MT-OH (the corresponding alcohol). Methanol is also highly reactive but should not be pre-mixed with the acid solution as it can react with it.[9][11]

The diagram below shows the desired pathway using a scavenger.

G cluster_workflow Desired Pathway with Scavenger Protected R-X-DMS(O)MT Cleaved R-XH + Protected->Cleaved + H+ Cation DMS(O)MT+ Trapped Trapped Cation (Neutral Byproduct) Cation->Trapped Scavenger Scavenger (e.g., TES) Scavenger->Trapped

Caption: Scavenger trapping the reactive DMS(O)MT cation.

Troubleshooting Guide

Problem: My yield is low, and LC-MS analysis shows the presence of starting material even after the cleavage reaction.
  • Possible Cause 1: Incomplete Cleavage.

    • Solution: The acidic deprotection may be too mild or the reaction time too short. While DMS(O)MT is more labile than MMT, complete cleavage still requires optimized conditions.[1] Consider slightly increasing the acid concentration (e.g., from 2% to 4% TFA) or extending the reaction time from 2 minutes to 5 minutes. Monitor the reaction by TLC or a rapid LC-MS protocol. Be aware that overly harsh acid conditions or prolonged exposure can lead to side reactions like depurination in oligonucleotides.[12][13]

  • Possible Cause 2: Cation Re-attachment.

    • Solution: This is a classic sign of re-attachment, especially if the starting material reappears after quenching or during workup (e.g., solvent evaporation).[4] The definitive solution is to add a scavenger to your cleavage cocktail. Triethylsilane (TES) is an excellent first choice. Add 5-10% (v/v) of the scavenger to the acid/DCM solution immediately before use.

Problem: My final product is impure, with multiple spots on a TLC plate or extra peaks in the chromatogram.
  • Possible Cause 1: Re-attachment at other nucleophilic sites.

    • Solution: The DMS(O)MT cation is an electrophile and can potentially alkylate other nucleophilic sites on your molecule, such as the indole (B1671886) ring of tryptophan or the purine (B94841) bases of DNA/RNA.[8][12] This leads to undesired, permanently modified byproducts. Using a scavenger is the most effective way to prevent this, as it neutralizes the cation before it can react elsewhere.[3][10]

  • Possible Cause 2: Acid-induced degradation (Depurination).

    • Solution: In oligonucleotide synthesis, the acidic conditions required for detritylation can cause hydrolysis of the glycosidic bond between purine bases (adenine and guanine) and the sugar backbone.[12][13] This creates apurinic sites and leads to chain cleavage. To mitigate this, use the mildest acid conditions that still achieve complete detritylation in a short time. Dichloroacetic acid (DCA) is often considered less depurinating than TFA.[13] Avoid prolonged exposure to the acid; the cleavage step should typically be complete within 2-5 minutes.

Experimental Protocols & Data

Data Presentation: Comparison of Cation Scavengers

The choice of scavenger can impact the efficiency of the cleavage reaction. The table below summarizes the relative reactivity of common scavengers toward the tritylium (B1200429) cation, which serves as a model for the DMS(O)MT cation.

ScavengerChemical ClassRelative ReactivityRecommended ConcentrationNotes
Methanol AlcoholMost Reactive5-10% (v/v)Highly effective but should not be pre-mixed and stored with acid solutions (e.g., TCA) as it can react.[9][11]
Triethylsilane (TES) SilaneHigh5-10% (v/v)Excellent, clean scavenger. Reduces the cation to a neutral hydrocarbon.[3][9][10]
Triisopropylsilane (TIS) SilaneModerate5-10% (v/v)Similar to TES, also widely used.[8][9]
1-Dodecanethiol ThiolLow5% (v/v)Effective but less reactive than silanes or methanol.[9][11]
Thioanisole ThioetherLeast Reactive5% (v/v)Common in peptide chemistry but shows the lowest reactivity in direct comparison studies.[9][11]
Experimental Protocol: Cleavage of a 5'-DMS(O)MT-Protected Oligonucleotide

This protocol describes a standard procedure for removing the DMS(O)MT group from a synthetic oligonucleotide bound to a solid support (e.g., on a purification cartridge).

Materials:

  • DMS(O)MT-oligonucleotide on a solid support (e.g., Poly-Pak™ cartridge).

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Scavenger: Triethylsilane (TES).

  • Washing Solution: Acetonitrile (B52724).

  • Elution Buffer: e.g., 50% Acetonitrile in water.

Procedure:

  • Prepare Cleavage Cocktail: In a chemical fume hood, prepare the deblocking solution. For every 1 mL of 3% TCA/DCM required, add 50 µL (5% v/v) of triethylsilane. Prepare this solution fresh just before use.

  • Equilibrate Cartridge: Wash the cartridge containing the DMS(O)MT-ON oligonucleotide with 2-3 mL of acetonitrile to ensure the support is properly solvated.

  • Perform Cleavage: Slowly pass 1-2 mL of the freshly prepared Cleavage Cocktail through the cartridge. The eluent should turn a bright orange/red color as the DMS(O)MT cation is released.

  • Incubate: Allow the Cleavage Cocktail to remain in the cartridge for 2-5 minutes to ensure complete reaction.

  • Wash: Wash the cartridge thoroughly with 5-10 mL of acetonitrile to remove the cleaved, scavenged trityl group and any remaining acid. Continue washing until the eluent is colorless.

  • Elute Product: Elute the deprotected oligonucleotide from the cartridge using the appropriate elution buffer.

  • Analysis: Analyze the eluted product by RP-HPLC and mass spectrometry to confirm complete detritylation and assess purity.

The following diagram outlines this experimental workflow.

G start Start: DMS(O)MT-Oligo on Cartridge equil Equilibrate Cartridge (Acetonitrile) start->equil prep Prepare Fresh Cleavage Cocktail (3% TFA, 5% TES in DCM) cleave Apply Cleavage Cocktail to Cartridge prep->cleave equil->cleave incubate Incubate (2-5 minutes) cleave->incubate wash Wash Cartridge (Acetonitrile) incubate->wash elute Elute Deprotected Oligo wash->elute end Final Product: Purified Oligo elute->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of DMS(O)MT Aminolink C6 phosphoramidite (B1245037) in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary advantages?

A1: this compound is a phosphoramidite reagent used to introduce a primary amino group at the 5'-terminus of an oligonucleotide. The DMS(O)MT (4,4'-Dimethoxy-4"-methylsulfonyl-trityl) protecting group is an improved alternative to the traditional MMT group. Its key advantages include higher stability and better recovery during "DMT-on" cartridge purification.[1][2][3] This enhanced stability can lead to a 2-3 fold increase in the yield of amino-modified oligonucleotides.[3] The DMS(O)MT group is fully compatible with standard coupling, deblocking, and purification protocols.[1][2][3][4]

Q2: How does the quality of the this compound phosphoramidite affect the synthesis?

A2: The purity of phosphoramidites is critical for the successful synthesis of high-quality oligonucleotides.[5] Impurities can be classified into three categories:

  • Nonreactive and noncritical: These do not get incorporated into the oligonucleotide chain.

  • Reactive but noncritical: These may be incorporated but are easily separated from the final product.[6]

  • Reactive and critical: These are incorporated into the oligonucleotide and are difficult or impossible to remove, leading to a contaminated final product.[6]

Even small amounts of critical impurities can significantly impact the quality of the final oligonucleotide, as the repetitive nature of the synthesis process can amplify their presence.[6] For instance, if a phosphoramidite with a 0.2% critical impurity is used eight times in the synthesis of a 20-mer, the final product will contain 1.6% of that impurity.[6]

Q3: What is the expected coupling efficiency, and how does it impact the final yield?

A3: While 100% coupling efficiency is not achievable, a high stepwise efficiency (ideally >99%) is crucial for obtaining a good yield of the full-length product (FLP).[7] The impact of coupling efficiency becomes more pronounced with longer oligonucleotides. A seemingly small decrease in average coupling efficiency can lead to a significant reduction in the final yield.[8]

Data Presentation: Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Full-Length Product (FLP) Yield
20-mer99.4%89.2%[7]
20-mer99.0%~75%[8]
20-mer98.0%~68%
30-mer99.0%75%[8]
30-mer98.0%55%[8]
50-mer99.4%74.5%[7]
70-mer99.0%~50%[8]
70-mer98.0%~25%[8]
100-mer98.0%~13%

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage and handling are vital to maintain the quality of the phosphoramidite.

  • Storage: Store at -10 to -30°C in a dry, dark environment.[1][9]

  • Transportation: Can be transported at room temperature for up to three weeks.[1]

  • Handling: Always use anhydrous acetonitrile (B52724) as the diluent.[1][9] Ensure all handling is performed under anhydrous conditions to prevent degradation.[9] Once dissolved, the solution is stable for 1-2 days.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling.

Issue 1: Low Coupling Efficiency

  • Symptom: A significant drop in the trityl signal during synthesis, or post-synthesis analysis (e.g., HPLC) shows a high percentage of shorter, truncated sequences (n-1, n-2, etc.).[11]

  • Possible Causes & Solutions:

    • Presence of Moisture: Water is a primary inhibitor of the coupling reaction as it hydrolyzes the activated phosphoramidite.[11][12]

      • Solution: Use anhydrous acetonitrile (water content <30 ppm, preferably <10 ppm) for all reagents and washes.[12][13] Ensure the argon or helium gas used in the synthesizer is passed through an in-line drying filter.[12]

    • Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation.[11] Using expired or improperly stored reagents will result in poor coupling.

      • Solution: Use fresh, high-purity this compound. Ensure it has been stored correctly and brought to room temperature before opening to prevent condensation. Dissolve the phosphoramidite under anhydrous conditions.[12]

    • Suboptimal Activator: An incorrect activator, wrong concentration, or degraded activator solution can reduce coupling efficiency.[11]

      • Solution: Verify that the correct activator (e.g., 1H-Tetrazole, DCI) is being used at the recommended concentration and that the solution is fresh.

    • Instrument/Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery can prevent sufficient reagents from reaching the synthesis column.[11]

      • Solution: Perform regular maintenance on your DNA synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes.

    • Solid Support Problems: For longer oligonucleotides, the pores of the solid support can become clogged, hindering reagent access.[11]

      • Solution: For very long oligos (>100 bases), consider using a support with a larger pore size (e.g., 2000 Å).[12]

Issue 2: Presence of (n-1) Deletion Mutants in the Final Product

  • Symptom: The final product contains a significant amount of oligonucleotides that are missing a single base. This is particularly problematic as they are difficult to separate from the full-length product.[12]

  • Possible Causes & Solutions:

    • Inefficient Capping: If the unreacted 5'-hydroxyl groups from a failed coupling step are not efficiently capped, they can react in the subsequent coupling cycle, leading to an n-1 sequence.[12]

      • Solution: Ensure your capping reagents (Cap A: e.g., acetic anhydride/lutidine/THF and Cap B: e.g., N-methylimidazole/THF) are fresh and active.[14] Some synthesizers have lower capping efficiencies, which may be improved by increasing the concentration of N-methylimidazole in the Cap B solution.[12]

Issue 3: Loss of the DMS(O)MT Protecting Group

  • Symptom: Difficulty in purifying the amino-modified oligonucleotide using "DMT-on" methods because the DMS(O)MT group has been prematurely cleaved.

  • Possible Causes & Solutions:

    • Acidic Conditions: The DMS(O)MT group is acid-labile.

      • Solution: Avoid drying down the oligonucleotide after cleavage and deprotection without adding a non-volatile base like TRIS.[9][10][15] This prevents residual acid from cleaving the protecting group. Do not remove the DMS(O)MT group on the synthesis column unless you plan to perform an on-support conjugation.[15]

Experimental Protocols

Protocol 1: Standard this compound Coupling

This protocol outlines the standard procedure for coupling this compound on an automated DNA synthesizer.

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.05 M to 0.1 M).[13] This should be done under an inert, anhydrous atmosphere.

    • Ensure all other synthesis reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and correctly prepared.

  • Synthesis Cycle:

    • Coupling: No changes are needed from the standard coupling method recommended by the synthesizer manufacturer for regular nucleobases.[1][9][10]

    • Capping: Use standard capping reagents to block any unreacted 5'-hydroxyl groups.

    • Oxidation: Use a standard oxidizing solution (e.g., iodine/water/pyridine) to stabilize the newly formed phosphite (B83602) triester linkage to a phosphate (B84403) triester.[7]

    • Deblocking: This step is performed at the beginning of the next cycle to remove the DMT group from the previously added nucleotide.

Protocol 2: Cleavage and Deprotection

  • Cleavage from Support:

  • Base Deprotection:

    • The deprotection conditions are identical to those used for standard protected nucleobases.[1]

  • DMS(O)MT Group Removal (for "DMT-off" applications):

    • On-Cartridge: The DMS(O)MT group can be efficiently removed on a reverse-phase cartridge using 2% to 4% trifluoroacetic acid.[1]

    • In-Solution: After HPLC purification, the DMS(O)MT group can be removed by treating the purified oligonucleotide with an 80% acetic acid solution in water for 1 hour at room temperature.[1][9] The released DMS(O)MT alcohol, which is sparingly soluble, can be removed by extraction with ethyl acetate.[9]

Visualizations

Oligo_Synthesis_Workflow Oligonucleotide Synthesis Cycle Start Start with Solid Support (Attached First Nucleoside) Deblocking Step 1: Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling Step 2: Coupling (Add next phosphoramidite) Deblocking->Coupling Capping Step 3: Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation Step 4: Oxidation (Stabilize phosphate linkage) Capping->Oxidation End_Cycle Cycle Complete Oxidation->End_Cycle End_Cycle->Deblocking Next Nucleotide Final_Cleavage Final Cleavage & Deprotection End_Cycle->Final_Cleavage Final Nucleotide

Caption: Workflow of the four-step automated oligonucleotide synthesis cycle.

Troubleshooting_Low_Coupling Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Reagents Are all reagents (Amidite, ACN, Activator) fresh and anhydrous? Start->Check_Reagents Check_Instrument Is the synthesizer functioning correctly (no leaks, correct volumes)? Check_Reagents->Check_Instrument Yes Replace_Reagents Solution: Replace with fresh, anhydrous reagents. Check_Reagents->Replace_Reagents No Perform_Maintenance Solution: Perform instrument maintenance and calibration. Check_Instrument->Perform_Maintenance No Problem_Resolved Problem Resolved Check_Instrument->Problem_Resolved Yes Replace_Reagents->Problem_Resolved Perform_Maintenance->Problem_Resolved

Caption: Decision tree for troubleshooting low coupling efficiency.

Impurity_Classification Classification of Phosphoramidite Impurities Phosphoramidite_Impurities Phosphoramidite Impurities Nonreactive Nonreactive & Noncritical (Do not incorporate) Phosphoramidite_Impurities->Nonreactive Reactive_Noncritical Reactive & Noncritical (Incorporate but easily removed) Phosphoramidite_Impurities->Reactive_Noncritical Reactive_Critical Reactive & Critical (Incorporate and difficult to remove) Phosphoramidite_Impurities->Reactive_Critical

Caption: Classification of potential impurities in phosphoramidite reagents.

References

Strategies to improve yield in high-throughput amino-oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput amino-oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in amino-oligonucleotide synthesis?

Low yields in amino-oligonucleotide synthesis can stem from several factors throughout the synthesis cycle. The most common culprits include inefficient coupling of phosphoramidites, issues during the deprotection step, and product loss during purification.[1][2][3][4] Factors such as reagent quality, moisture content, the specific oligonucleotide sequence, and the choice of solid support also play a significant role.[1][2][5]

Q2: How does coupling efficiency affect the overall yield of my synthesis?

Coupling efficiency is a critical factor determining the maximum possible yield of the full-length oligonucleotide product. Even a small decrease in average coupling efficiency can dramatically reduce the final yield, especially for longer oligonucleotides.[1][2] For example, a 30-mer synthesis with a 99% average coupling efficiency has a theoretical maximum yield of 75%, whereas the same synthesis at 98% efficiency drops the maximum yield to about 55%.[2]

Q3: What is the impact of the amino-modifier on the overall synthesis and purification process?

The introduction of an amino-modifier can present unique challenges. The coupling efficiency of modified phosphoramidites, including amino-modifiers, can be lower than that of standard nucleoside phosphoramidites, sometimes as low as 90%.[1][2] Additionally, the primary amine can be susceptible to side reactions, such as reaction with acrylonitrile (B1666552) produced during deprotection, which can inactivate the amine and complicate purification.[6] Unprotected primary amines can also cause the oligonucleotide to co-elute with failure sequences during reverse-phase HPLC purification.[1][2]

Q4: Which purification method is best for amino-modified oligonucleotides?

The choice of purification method depends on the required purity and the length of the oligonucleotide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for modified oligonucleotides, including those with amino linkers, as it can effectively separate the desired product from failure sequences.[7][8]

  • Polyacrylamide Gel Electrophoresis (PAGE) provides the highest purity but can result in lower yields and is not compatible with certain modifications, including amino modifiers, as the urea (B33335) in the gel can damage them.[7][8][9]

  • Desalting is the most basic purification method and only removes small molecule impurities. It is generally not sufficient for applications requiring high-purity amino-oligonucleotides.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptom: Lower than expected yield of the full-length oligonucleotide, as indicated by trityl monitoring or analysis of the crude product.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Poor Reagent Quality Ensure all phosphoramidites and activators are fresh and of high purity. Use anhydrous acetonitrile (B52724) for all solutions.[10]Reagents can degrade over time, and impurities can interfere with the coupling reaction.
Presence of Moisture Implement stringent anhydrous techniques. Ensure all solvents and synthesizer lines are free of moisture.[1][10]Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[10]
Suboptimal Coupling Time Increase the coupling time, especially for modified phosphoramidites or sequences known to be difficult.Some phosphoramidites, particularly modified ones, react more slowly and may require longer reaction times to achieve high coupling efficiency.
Inefficient Activator Verify the concentration and freshness of the activator solution (e.g., tetrazole or a non-nucleophilic activator like ETT or DCI).The activator is crucial for the formation of the reactive intermediate. An inactive or dilute activator will lead to poor coupling.

Experimental Protocol: Trityl Cation Assay for Monitoring Coupling Efficiency

The trityl cation assay is a real-time method to quantify the efficiency of each coupling step during solid-phase oligonucleotide synthesis.[1]

Methodology:

  • After the deblocking step of each cycle, the acidic solution containing the cleaved dimethoxytrityl (DMT) cation is collected.

  • The absorbance of this orange-colored solution is measured spectrophotometrically at approximately 495 nm.[11]

  • The intensity of the absorbance is directly proportional to the amount of DMT cation released, which corresponds to the number of available 5'-hydroxyl groups that were successfully coupled in the previous cycle.

  • A stable or slightly decreasing absorbance from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance indicates a problem with the coupling step of that particular cycle.

Issue 2: Problems During Deprotection

Symptom: Incomplete removal of protecting groups, base modification, or cleavage from the solid support, leading to a complex mixture of products and low yield of the desired amino-oligonucleotide.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Incomplete Deprotection Ensure the deprotection reagent (e.g., ammonium (B1175870) hydroxide, AMA) is fresh and used at the correct concentration and temperature for the recommended time.[1][12]Old or improperly stored deprotection reagents can lose their effectiveness, leading to incomplete removal of protecting groups from the bases and phosphates.
Base Modification For sensitive modifications, use milder deprotection conditions (e.g., potassium carbonate in methanol (B129727) for UltraMILD monomers).[13] For dC, use Ac-dC instead of Bz-dC when using AMA to prevent transamination.[12]Harsh deprotection conditions can lead to unwanted side reactions and degradation of the oligonucleotide, especially those with sensitive modifications.[1]
Amine Inactivation Treat the support-bound oligonucleotide with 10% diethylamine (B46881) (DEA) in acetonitrile for 5 minutes before cleavage and deprotection.[6]Acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) deprotection, can alkylate the primary amine. A DEA wash removes acrylonitrile.[6]
Depurination For acid-labile sequences, consider using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) during synthesis.[10] A novel acid-free deprotection method using only water and heat for MMTr-protected amino oligonucleotides can also be employed.[14][15]Strong acids used for detritylation can cause depurination (cleavage of the purine (B94841) base from the sugar), leading to chain cleavage during the final basic deprotection.[10][14][15]

Experimental Protocol: Acid-Free Deprotection of 5'-MMTr-Amino-Oligonucleotides

This method provides a mild alternative to traditional acid-based deprotection, which can cause depurination.[14][15]

Methodology:

  • After synthesis and purification of the MMTr-protected amino-oligonucleotide, elute the product from the purification cartridge.

  • Heat the aqueous solution of the oligonucleotide. The heat is sufficient to selectively cleave the MMTr group.

  • The MMTr-OH byproduct can be removed by extraction with ethyl acetate (B1210297) or through a desalting step.

  • This method simplifies the purification process and increases the synthetic efficiency and quality of the oligonucleotide.[14][15]

Issue 3: Low Recovery After Purification

Symptom: Significant loss of product during the purification step, resulting in a low final yield despite a good crude synthesis.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Co-elution of Product and Impurities For RP-HPLC, ensure the primary amine is protected (e.g., with MMTr or TFA) during purification to increase the hydrophobicity of the full-length product and improve separation from failure sequences.[1][2]Unprotected primary amines can reduce the retention time of the oligonucleotide on a reverse-phase column, causing it to co-elute with shorter, truncated sequences.[1][2]
Poor Resolution on HPLC Optimize the HPLC gradient and mobile phase composition. For longer oligos, consider ion-exchange HPLC or PAGE purification if compatible with modifications.[16]The separation of oligonucleotides is highly dependent on the chromatographic conditions. Poor resolution leads to broader peaks and the need for tighter cuts, which reduces yield.
Product Precipitation Ensure the oligonucleotide remains soluble in the HPLC mobile phase and during post-purification workup (e.g., desalting, lyophilization).Oligonucleotides, especially longer or modified ones, can precipitate if the solvent conditions are not optimal, leading to significant product loss.
Incomplete Recovery from PAGE Gel If using PAGE, ensure efficient elution of the product from the gel slice. This can be a source of significant product loss.[8]The recovery of oligonucleotides from a polyacrylamide gel can be inefficient and is a known drawback of this high-resolution purification method.[8]

Data Summary Tables

Table 1: Effect of Coupling Efficiency on Theoretical Yield

Oligonucleotide LengthAverage Coupling Efficiency: 98% (Theoretical Max. Yield)Average Coupling Efficiency: 99% (Theoretical Max. Yield)Average Coupling Efficiency: 99.5% (Theoretical Max. Yield)
20-mer~67%~83%~91%
30-mer~55%~75%~86%
50-mer~36%~61%~78%
70-mer~25%~50%~70%
Data derived from the formula: Yield = (Coupling Efficiency)^(Number of Couplings)[2]

Table 2: Comparison of Common Deprotection Methods

Deprotection ReagentConditionsAdvantagesDisadvantages
Ammonium Hydroxide Room temperature to 55°C, several hoursTraditional, well-established method.[12]Can be slow; may not be suitable for sensitive modifications.
AMA (Ammonium Hydroxide/Methylamine) 65°C, 5-10 minutesVery fast deprotection times ("UltraFAST").[12]Requires Ac-dC to avoid base modification; can be too harsh for some dyes.[12]
Potassium Carbonate in Methanol Room temperature, 2-4 hoursVery mild ("UltraMILD"); suitable for very sensitive modifications.[13]Requires the use of UltraMILD phosphoramidites during synthesis.
t-Butylamine/Methanol/Water 55°C, overnightAlternative mild condition for certain modifications like TAMRA.[12]Slower than AMA.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Add Activator & Amidite Capping 3. Capping (Block Failures) Coupling->Capping Unreacted 5'-OH Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Purification 6. Purification (e.g., HPLC) Cleavage->Purification QC 7. Quality Control (Mass Spec, HPLC) Purification->QC

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Troubleshooting_Low_Yield cluster_crude Analyze Crude Product cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems Start Low Final Yield Crude_Analysis Mass Spec / HPLC of Crude Start->Crude_Analysis Low_Crude_Yield Low % Full-Length Product Crude_Analysis->Low_Crude_Yield Indicates... Good_Crude_Yield High % Full-Length Product Crude_Analysis->Good_Crude_Yield Indicates... Coupling_Issue Inefficient Coupling Low_Crude_Yield->Coupling_Issue Caused By Deprotection_Issue Incomplete Deprotection Low_Crude_Yield->Deprotection_Issue Caused By Reagent_Issue Reagent Quality/Moisture Low_Crude_Yield->Reagent_Issue Caused By Purification_Loss Product Loss During Purification Good_Crude_Yield->Purification_Loss Caused By CoElution Co-elution with Impurities Purification_Loss->CoElution Poor_Resolution Poor HPLC Resolution Purification_Loss->Poor_Resolution

Caption: Logical workflow for troubleshooting low yield issues.

References

Technical Support Center: 5'-Amino Modifier Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-amino modifiers in oligonucleotide synthesis. Our goal is to help you minimize common synthesis failures, particularly the appearance of n-1 species, and ensure high-quality modified oligonucleotides for your downstream applications.

Troubleshooting Guide: Minimizing n-1 Species and Other Impurities

This section addresses specific issues that can arise during the synthesis of 5'-amino-modified oligonucleotides, with a focus on identifying and mitigating the root causes of impurities that appear to be n-1 deletions.

Q1: I'm observing a significant n-1 peak in my analysis after synthesizing an oligonucleotide with a 5'-amino modifier. Is the modifier causing a deletion of the last base?

This is a common observation, but it is unlikely that the 5'-amino modifier phosphoramidite (B1245037) is directly causing the deletion of the preceding nucleotide. The "n-1" peak you are observing is most likely one of two species:

  • Full-length (n-mer) oligonucleotide without the 5'-amino modifier. This is the most common cause and results from the incomplete coupling of the 5'-amino modifier phosphoramidite to the full-length oligonucleotide chain.

  • A true n-1 deletion sequence that occurred at any stage of the synthesis. If the capping step after a failed nucleotide coupling is also inefficient, this n-1 sequence will have a free 5'-hydroxyl group. This allows it to react in subsequent cycles, including the final trityl-bearing modifier coupling, making it difficult to separate from the full-length product during trityl-on purification.[1]

The key takeaway is that the problem lies in the coupling efficiency of the modifier itself or in general synthesis/capping efficiency, rather than a specific deletion event induced by the modifier.

Q2: What are the primary causes of low coupling efficiency for 5'-amino modifier phosphoramidites?

Several factors can lead to the incomplete coupling of the 5'-amino modifier, resulting in the presence of the unmodified full-length oligo:

  • Steric Hindrance: 5'-amino modifier phosphoramidites are often bulkier than standard nucleoside phosphoramidites. This steric bulk can physically impede the coupling reaction, especially if the 5'-terminal nucleotide is itself bulky.[2][3]

  • Phosphoramidite Quality: The phosphoramidite reagent can degrade due to hydrolysis (exposure to moisture) or oxidation.[4] This is particularly relevant for modifiers that are viscous oils and can be challenging to handle.[5]

  • Suboptimal Reaction Conditions: Factors such as inadequate activator concentration, insufficient coupling time, or poor reagent delivery on the synthesizer can all contribute to lower coupling yields.

Q3: My analysis shows a full-length product, but I get low yields in my subsequent conjugation reaction. What happened to the primary amine?

Even if the 5'-amino modifier couples successfully, the primary amine can be rendered inactive for downstream labeling through several side reactions during the deprotection step. This does not shorten the oligonucleotide but "caps" the reactive amine.

  • Alkylation by Acrylonitrile (B1666552): Acrylonitrile is a byproduct of the removal of the standard cyanoethyl phosphate (B84403) protecting groups during deprotection.[6] This electrophilic molecule can react with the newly formed primary amine, creating a stable, unreactive adduct.

  • Transamidation: The primary amine of the modifier can attack the protecting groups of nearby nucleobases (particularly A and G), leading to the formation of a stable, non-hydrolyzable amide linkage. This effectively inactivates the amine.

The diagram below illustrates the acrylonitrile side reaction and its prevention.

Acrylonitrile_Scavenging Oligo_CE Oligo-P(O)(O-)-O-CH2CH2CN (Cyanoethyl Protected Phosphate) Oligo_Deprotected Oligo-P(O)(O-)-OH (Deprotected Phosphate) Oligo_CE->Oligo_Deprotected Base Acrylonitrile CH2=CH-CN (Acrylonitrile) Oligo_CE->Acrylonitrile Elimination Capped_Oligo 5'-(NC-CH2CH2)-NH-Oligo (Inactive Adduct) Acrylonitrile->Capped_Oligo Undesired Alkylation DEA_Adduct DEA-Acrylonitrile Adduct (Inert) Acrylonitrile->DEA_Adduct Desired Scavenging Amino_Oligo 5'-NH2-Oligo (Active Amine) DEA Diethylamine (B46881) (DEA) (Scavenger)

Caption: Prevention of amine inactivation by scavenging acrylonitrile with DEA.

Troubleshooting Summary

The table below provides a quick reference for common issues, their probable causes, and recommended solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
High n-1 peak in crude product analysis (HPLC/MS) 1. Inefficient coupling of the 5'-amino modifier phosphoramidite. 2. Hydrolysis/degradation of the phosphoramidite reagent. 3. General low coupling efficiency during synthesis combined with inefficient capping.1. Extend the coupling time for the 5'-amino modifier step. 2. Use fresh, high-quality phosphoramidite and anhydrous acetonitrile (B52724). 3. Ensure your synthesizer's capping reagents and protocol are optimal.
Low yield of conjugated product despite good oligo synthesis yield 1. Inactivation of the 5'-amine by acrylonitrile during deprotection. 2. Inactivation of the 5'-amine via transamidation. 3. Contamination of labeling reagents (e.g., NHS ester).1. Perform a post-synthesis diethylamine (DEA) wash on the CPG column.[6] 2. Use AMA (Ammonium Hydroxide (B78521)/Methylamine) for deprotection instead of ammonium (B1175870) hydroxide alone. 3. Use fresh, high-quality labeling reagents.
Difficulty purifying the final product 1. Co-elution of n-1 species during trityl-on RP-HPLC. 2. Premature loss of the MMT/DMS(O)MT protecting group.1. For critical applications, use PAGE purification for better resolution of n-1 species.[7] 2. Avoid drying down the oligo solution without adding a non-volatile base like TRIS to prevent trityl loss.[6]

Experimental Protocols

Here are detailed protocols for key troubleshooting procedures.

Protocol 1: Diethylamine (DEA) Wash for Acrylonitrile Removal

This procedure should be performed after the synthesis is complete but before the cleavage and deprotection step.

  • Prepare the Reagent: Prepare a solution of 10% (v/v) diethylamine in anhydrous acetonitrile.

  • On-Column Wash: With the synthesis column still on the synthesizer (or manually using a syringe), pass 1-2 mL of the 10% DEA solution through the CPG solid support.

  • Incubation: Allow the DEA solution to remain in contact with the support for 5-10 minutes at room temperature.[6]

  • Rinse: Thoroughly rinse the column with 5-10 mL of anhydrous acetonitrile to remove the DEA and the acrylonitrile adduct.

  • Dry: Dry the CPG support with a stream of argon or nitrogen before proceeding to cleavage and deprotection.

Protocol 2: AMA Deprotection to Minimize Transamidation

Using a 1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine (AMA) is effective for deprotection, especially for modifiers with Phthalic acid diamide (B1670390) (PDA) protecting groups.[6]

  • Prepare AMA: In a well-ventilated fume hood, mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: This mixture is volatile and corrosive.

  • Cleavage & Deprotection: Add the freshly prepared AMA solution to the CPG support in a sealed, pressure-resistant vial.

  • Incubation: Heat the vial at 65°C for 15-20 minutes for standard deprotection. Consult the modifier's technical specifications for optimal time and temperature.

  • Work-up: After cooling the vial, transfer the supernatant containing the oligonucleotide to a new tube and dry using a vacuum concentrator.

Logical Troubleshooting Workflow

If you are encountering n-1 related issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow cluster_coupling Coupling Issue cluster_synthesis General Synthesis Issue Start Problem: n-1 Peak Observed in Crude Oligo Analysis Check_Mass Analyze peak by Mass Spec. Is mass consistent with n-mer oligo (without amino modifier)? Start->Check_Mass Troubleshoot_Coupling Focus on Amino Modifier Coupling Step Check_Mass->Troubleshoot_Coupling Yes Troubleshoot_Synthesis Focus on General Synthesis Efficiency Check_Mass->Troubleshoot_Synthesis No Yes_Coupling YES Optimize_Coupling 1. Use fresh amidite/solvent. 2. Extend coupling time. 3. Check synthesizer fluidics. Troubleshoot_Coupling->Optimize_Coupling No_Synthesis NO Optimize_Synthesis 1. Check capping efficiency. 2. Verify coupling of all bases. 3. Consider PAGE purification. Troubleshoot_Synthesis->Optimize_Synthesis

Caption: A logical workflow for diagnosing the source of n-1 impurities.

Frequently Asked Questions (FAQs)

Q4: Which amine-protecting group is best for my 5'-amino modifier?

The choice depends on your purification strategy and subsequent conjugation chemistry.

Protecting Group Key Features Best For...
MMT (Monomethoxytrityl) The most common trityl group for amine protection. Can be left on for RP-HPLC purification. Can be labile and may partially fall off during deprotection or work-up.[6]Trityl-on RP cartridge or HPLC purification. On-column conjugation after synthesizer-based de-tritylation.
DMS(O)MT A more stable trityl group than MMT, offering more reliable retention during deprotection and higher-yield removal on a purification cartridge.[8]Applications requiring robust trityl-on purification with minimal premature loss of the protecting group.
TFA (Trifluoroacetyl) A base-labile group that is removed during standard ammonium hydroxide deprotection. Does not allow for trityl-on purification.When no purification is needed or when purification methods other than trityl-on RP are used (e.g., PAGE).
PDA (Phthalic acid diamide) A very stable protecting group that requires AMA for efficient removal. The phosphoramidites are often stable, free-flowing powders, which simplifies handling.[5]High-throughput synthesis where reagent stability is critical. Requires use of methylamine-based deprotection.

Q5: How should I store my 5'-amino modifier phosphoramidites?

Like all phosphoramidites, they are sensitive to moisture and oxidation.[4]

  • Long-term: Store in a freezer at -20°C under an inert atmosphere (argon or nitrogen).

  • On-synthesizer: Once dissolved in anhydrous acetonitrile, the solution is typically stable for 2-3 days.[9] For longer periods, it is best to remove the bottle and store it in the freezer. Modifiers supplied as powders (e.g., PDA-protected) are significantly more stable than oily versions.[5]

Q6: Can I use a 5'-amino modifier for internal labeling of my oligonucleotide?

No, the phosphoramidites discussed here are specifically designed for addition to the 5'-terminus, which has a free hydroxyl group. To introduce an amine internally, you must use a modified nucleoside phosphoramidite that has an amino-linker attached to the base (e.g., Amino-Modifier C6 dT).

References

Inefficient capping of unreacted 5'-hydroxyls with amino modifiers

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Inefficient Capping & Amino Modifier Issues

This guide addresses common issues related to the inefficient capping of unreacted 5'-hydroxyl groups during solid-phase oligonucleotide synthesis, particularly when incorporating 5'-amino modifiers. Effective capping is crucial to prevent the formation of failure sequences (n-1mers), ensuring the purity of the final product.[1][]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?

The capping step chemically blocks any 5'-hydroxyl groups that failed to react during the coupling step.[1][3] This is typically done by acetylation, which converts the unreacted hydroxyls into unreactive acetate (B1210297) esters.[4][5] This prevents these truncated sequences from participating in subsequent coupling cycles, which would otherwise lead to a complex mixture of deletion mutants (n-1, n-2, etc.) that are difficult to purify from the full-length oligonucleotide.[6][7]

Q2: I'm observing a significant 'n-1' peak in my HPLC analysis. What is the most likely cause?

A prominent n-1 peak, representing oligonucleotides missing one nucleotide, is the classic indicator of inefficient capping.[7] If the unreacted 5'-hydroxyl groups are not capped, they will be available to couple with the next phosphoramidite (B1245037) in the sequence, leading to a one-base deletion. While low coupling efficiency can also contribute, highly efficient capping can mitigate this by terminating the error sequences.[1]

Q3: Can my 5'-amino modifier itself be accidentally capped?

Yes, this is a known side reaction. If the protecting group on the amino modifier (e.g., MMT or DMS(O)MT) is prematurely removed by acidic conditions, the exposed primary amine can be acetylated by the capping reagents.[8] This is more likely to occur with aged or hydrolyzed capping reagents, which can become acidic over time.[8] This results in a final product with a capped amine instead of a free amine, which will be unreactive to subsequent labeling or conjugation chemistries.

Q4: Why is my amino-modified oligonucleotide yield unexpectedly low?

Low yield can stem from several issues. One possibility is inefficient coupling of the amino modifier phosphoramidite itself. This can be caused by moisture in the reagents or on the synthesizer.[7][9] Another cause could be the accidental capping of the terminal 5'-hydroxyl before the amino modifier has been coupled, which can happen if there are issues with reagent delivery on the synthesizer. Finally, issues during the final cleavage and deprotection steps can also lead to significant product loss.

In-Depth Troubleshooting
Issue 1: High Levels of n-1 Deletion Sequences

Symptoms:

  • A significant peak adjacent to the main product peak in HPLC or UPLC analysis, consistent with an n-1 species.[7][10]

  • Mass spectrometry data shows a population of molecules with masses corresponding to the full-length product minus one nucleotide.

Potential Causes & Solutions:

CauseRecommended Action
Degraded Capping Reagents The active component in Cap A, typically acetic anhydride (B1165640), hydrolyzes over time. Ensure capping reagents are fresh and anhydrous.[8] Discard reagents that are past their expiration date or have been opened for an extended period.
Inefficient Reagent Delivery Check the synthesizer's fluidics. Ensure that the correct volumes of Cap A and Cap B are being delivered to the synthesis column. Blocked lines or failing valves can lead to incomplete capping.
Insufficient Capping Time For long oligonucleotides or those with known difficult couplings, the standard capping time may be insufficient. Increase the capping wait step by 50-100% to ensure the reaction goes to completion.[7]
Incompatible Capping Chemistry For sensitive or modified oligonucleotides, standard capping reagents may be too harsh. Consider using alternative capping agents like phenoxyacetic anhydride (UltraMild Cap A) or a phosphoramidite-based capping reagent like UniCap.[6][8]
Issue 2: Failure to Conjugate a Label to the 5'-Amino Modifier

Symptoms:

  • Post-synthesis reaction with an NHS-ester dye or other amine-reactive label results in no or very low labeling efficiency.

  • Mass spectrometry reveals the major product has a mass increase of +42 Da (acetylation) or +190 Da (phenoxyacetylation) over the expected amino-modified oligo mass, indicating the amine was capped.[8]

Potential Causes & Solutions:

CauseRecommended Action
Premature Deprotection of Amino Modifier The trityl protecting group on the amine is acid-labile. If capping reagents have degraded and become acidic, they can remove the trityl group during the capping step, exposing the amine to acetylation.[8] Always use fresh capping reagents.
Steric Hindrance Bulky amino modifiers may be sterically hindered, making them less reactive.[11][12] While this is less of an issue for the capping of the amine itself (which is undesirable), it can affect subsequent labeling steps. Ensure the linker arm of the amino modifier is sufficiently long for the intended application.
Omit Final Capping Step A simple and effective solution is to disable the capping step during the final cycle when the amino modifier phosphoramidite is added.[8] Since no further coupling will occur, there is no risk of generating n-1 sequences, and this completely avoids the possibility of capping the desired amino group.
Experimental Protocols
Protocol 1: HPLC Analysis of Oligonucleotide Purity

This protocol outlines a general method for analyzing the purity of a synthesized oligonucleotide and identifying potential n-1 failure sequences.

  • Sample Preparation: Cleave and deprotect the oligonucleotide from the solid support using the appropriate protocol (e.g., ammonium (B1175870) hydroxide (B78521) at 55°C). Evaporate the solution to dryness and resuspend the pellet in an appropriate volume of sterile, nuclease-free water.

  • Mobile Phase Preparation:

    • Buffer A: Prepare a solution of 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile (HPLC grade).

  • Chromatography Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60°C.

    • Detection: UV absorbance at 260 nm.

    • Gradient: A shallow gradient is crucial for separating n-1 species.[10] For example: 5-20% Buffer B over 20 minutes.

  • Data Analysis: Integrate the peak areas. The full-length product should be the major peak. Any significant preceding peaks may correspond to n-1 or other truncated species. The separation between the main peak and the n-1 peak is often challenging and depends on sequence length and composition.[10][13]

Protocol 2: Kaiser Test for Primary Amines

The Kaiser (or ninhydrin) test is a qualitative colorimetric assay to confirm the presence of a primary amine on the solid support after coupling a 5'-amino modifier.

  • Reagent Preparation:

    • Solution A (Ninhydrin): 5 g ninhydrin (B49086) in 100 mL ethanol.

    • Solution B (Pyridine): 80 g phenol (B47542) in 20 mL ethanol.

    • Solution C (KCN): 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

  • Procedure:

    • Take a small sample of the CPG beads (~1-2 mg) from the synthesis column after the amino modifier coupling step.

    • Wash the beads with dichloromethane (B109758) and dry them.

    • Add 2-3 drops of Solution A, Solution B, and Solution C to the beads.

    • Heat the sample at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Amine Present): The beads and/or the solution will turn a deep blue (Ruhemann's purple).

    • Negative Result (No Amine): The solution will remain yellow or colorless.

Visual Guides

Oligo_Synthesis_Cycle cluster_workflow Standard Phosphoramidite Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Next Base) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping ~99% Success Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Start Next Cycle

Caption: Standard workflow for one cycle of oligonucleotide synthesis.

Capping_Logic cluster_failure Inefficient Capping Scenario Start Coupling Step Completed Check_Hydroxyl Free 5'-OH Groups Remain? Start->Check_Hydroxyl Capping_Step CAPPING: 5'-OH is acetylated. Chain is terminated. Check_Hydroxyl->Capping_Step Yes (~1-2%) Oxidation_Step Desired Path: Proceed to Oxidation Check_Hydroxyl->Oxidation_Step No (>99%) Capping_Step->Oxidation_Step Failure_Sequence FAILURE: Uncapped 5'-OH forms n-1 sequence in next cycle. Capping_Step->Failure_Sequence Capping Fails

Caption: The critical role of the capping step in preventing failure sequences.

Troubleshooting_Amino_Modifier Start Problem: Low Labeling Efficiency of 5'-Amino-Oligo Check_Mass Check Mass Spec Data Start->Check_Mass Mass_Correct Mass is Correct Check_Mass->Mass_Correct Expected Mass Mass_Incorrect Mass is +42 Da (or +190 Da) Check_Mass->Mass_Incorrect Unexpected Mass Solution2 Diagnosis: Labeling reaction failed. Action: 1. Check label/reagent quality. 2. Optimize reaction conditions (pH, temp, time). Mass_Correct->Solution2 Solution1 Diagnosis: Amine was capped. Action: 1. Use fresh capping reagents. 2. Omit capping on final cycle. Mass_Incorrect->Solution1

Caption: Troubleshooting logic for failed labeling of an amino-modified oligo.

References

Technical Support Center: Mass Spectrometry Troubleshooting for Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected masses during the mass spectrometry (MS) analysis of modified oligonucleotides.

Troubleshooting Guides

Issue 1: Peaks with Higher Than Expected Mass

Question: My mass spectrum shows one or more peaks at a higher mass-to-charge ratio (m/z) than my target modified oligonucleotide. What are the potential causes and how can I resolve this?

Answer:

Peaks with a mass higher than the expected molecular weight of your modified oligonucleotide are typically due to the presence of adducts or incomplete removal of protecting groups from synthesis.

Common Causes and Solutions:

  • Metal Ion Adducts: The negatively charged phosphate (B84403) backbone of oligonucleotides readily chelates positive ions from solvents, glassware, and buffers.[1][2]

    • Identification: Look for mass additions corresponding to common metal ions (see Table 1). The most prevalent are sodium (+22.99 Da) and potassium (+38.96 Da).[2][3] Multiple adducts can also be observed (e.g., +45.98 Da for 2xNa+).

    • Solution:

      • Desalting: Prior to MS analysis, desalt your oligonucleotide sample. Detailed protocols for --INVALID-LINK-- and --INVALID-LINK-- are provided below.

      • Use High-Purity Reagents: Employ LC-MS grade solvents and high-purity water.

      • Utilize Plasticware: Avoid glass vials and containers to minimize leaching of metal ions.[4]

      • Optimize Mobile Phase: For LC-MS, adding a small amount of a chelating agent like EDTA to the mobile phase or using an ion-pairing agent such as triethylamine (B128534) (TEA) can help suppress metal adduct formation.[5]

  • Incomplete Deprotection: Protecting groups used during solid-phase synthesis may not be completely removed during the deprotection step.[6][7]

    • Identification: Calculate the mass difference between the observed peak and the expected mass. This difference may correspond to a remaining protecting group (see Table 2). For example, a benzoyl (Bz) group adds 104.11 Da.

    • Solution: Re-treat the oligonucleotide sample using the appropriate --INVALID-LINK--. Ensure the recommended time, temperature, and reagent concentrations are used.[1]

  • Solvent and Mobile Phase Adducts: Components of the solvent or mobile phase can form adducts with the oligonucleotide.

    • Identification: Look for mass additions corresponding to common solvents or ion-pairing reagents (see Table 1). For instance, triethylamine (TEA) can add 101.19 Da.

    • Solution: Optimize MS source conditions, such as increasing the desolvation temperature or in-source collision energy, to promote the dissociation of these adducts.[5] Ensure proper solvent evaporation before analysis.

Table 1: Common Adducts in Oligonucleotide Mass Spectrometry

Adduct SpeciesChemical FormulaMonoisotopic Mass Shift (Da)Common Source(s)
Sodium (Na+)Na+22.9898Glassware, buffers, reagents[2][3]
Potassium (K+)K+38.9637Glassware, buffers, reagents[2][3]
Triethylamine (TEA)C6H15N+101.1204LC-MS ion-pairing reagent[8]
Acetonitrile (B52724) (ACN)C2H3N+41.0265LC-MS solvent[3]
Water (H2O)H2O+18.0106Residual moisture[3]
FormateHCOO-+44.9977Mobile phase additive[3]
Trifluoroacetic acid (TFA)CF3COO-+112.9851Ion-pairing reagent

Table 2: Common Protecting Groups and Their Mass Additions

Protecting GroupAbbreviationChemical FormulaMonoisotopic Mass Addition (Da)
DimethoxytritylDMTC21H19O2+303.1385
BenzoylBzC7H5O+105.0340
AcetylAcC2H3O+43.0184
IsobutyryliBuC4H7O+71.0497
PhenoxyacetylPacC8H7O2+135.0446
2-CyanoethylCEC3H4NO+68.0317
Issue 2: Peaks with Lower Than Expected Mass

Question: My mass spectrum shows peaks at a lower m/z than my target oligonucleotide. What could be the cause?

Answer:

Masses lower than the expected molecular weight are often the result of synthesis failures, in-source decay, or degradation of the oligonucleotide.

Common Causes and Solutions:

  • n-1 and n-2 Deletions (Shortmers): These are common synthesis-related impurities where one or more nucleotides were not successfully coupled during synthesis.[9][10]

    • Identification: Look for a series of peaks with masses corresponding to the loss of one or more nucleotide bases (e.g., ~313.2 Da for dA, ~289.2 Da for dC, ~329.2 Da for dG, ~304.2 Da for dT).[9]

    • Solution: These are impurities from the synthesis and cannot be rectified in the final product. If the purity is unacceptably low, the oligonucleotide may need to be re-synthesized or purified using methods like HPLC or PAGE.

  • Depurination: The glycosidic bond between a purine (B94841) base (Adenine or Guanine) and the sugar can break, leading to the loss of the base.[9]

    • Identification: Look for peaks with a mass loss of approximately 135.05 Da (Adenine) or 151.05 Da (Guanine).

    • Solution: Depurination can occur during synthesis, deprotection, or in the mass spectrometer source.[9] To minimize in-source depurination, use milder MS source conditions (e.g., lower desolvation temperature). If the issue persists, it may be an artifact of the synthesis or deprotection process, requiring optimization of those steps.

  • Incomplete Modification Coupling: If a modification is not fully coupled during synthesis, a population of the oligonucleotide will have a lower mass.[6]

    • Identification: The mass difference should correspond to the mass of the intended modification.

    • Solution: This is a synthesis-related issue. The product may require purification to isolate the fully modified oligonucleotide.

Issue 3: Unexpected Peak Series or Broad/Split Peaks

Question: I am observing a complex series of unexpected peaks, or my main peak is broad and poorly resolved. What are the likely causes?

Answer:

Complex peak patterns or poor peak shape can arise from a variety of factors, including the presence of multiple adducts, diastereomers in phosphorothioate-modified oligonucleotides, or in-source fragmentation.

Common Causes and Solutions:

  • Multiple Adducts: A single oligonucleotide species can have a distribution of different adducts (e.g., Na+, K+, and solvent adducts), leading to a series of peaks.[1]

    • Identification: The mass differences between the peaks in the series will often correspond to the mass differences between common adducts (e.g., a 16 Da difference between a Na+ and a K+ adduct).

    • Solution: Implement rigorous desalting procedures as described in --INVALID-LINK-- and optimize MS source conditions to minimize adduct formation.

  • Phosphorothioate (B77711) Diastereomers: The introduction of a sulfur atom in a phosphorothioate (PS) linkage creates a chiral center at the phosphorus atom, resulting in a mixture of diastereomers.[11]

    • Identification: In LC-MS, this can manifest as broadened or split chromatographic peaks, as the diastereomers may have slightly different retention times. In direct infusion MS, this may not be readily apparent as a mass difference but can contribute to overall peak broadening.[12]

    • Solution: This is an inherent property of phosphorothioate oligonucleotides and not an impurity. Chromatographic conditions can sometimes be optimized to improve peak shape, but complete resolution of all diastereomers is often not feasible.[11]

  • In-source Fragmentation: High energy in the mass spectrometer source can cause the oligonucleotide to fragment.[13]

    • Identification: A series of peaks with masses corresponding to fragments of the oligonucleotide will be present.

    • Solution: Optimize MS source parameters by reducing the fragmentor/nozzle-skimmer voltage and using the lowest possible desolvation temperature that still allows for efficient solvent evaporation.[5]

Visual Troubleshooting Workflows

Figure 1. General troubleshooting workflow for unexpected masses.

Adduct_Identification start Higher Mass Peak Observed calc_delta Calculate Mass Difference (Observed - Expected) start->calc_delta check_metal Compare with Metal Ion Masses (+23, +39 Da) calc_delta->check_metal is_metal Metal Adduct? check_metal->is_metal check_solvent Compare with Solvent/Mobile Phase Masses is_metal->check_solvent No action_desalt Action: Desalt Sample is_metal->action_desalt Yes is_solvent Solvent/Reagent Adduct? check_solvent->is_solvent check_protecting Compare with Protecting Group Masses is_solvent->check_protecting No action_optimize_ms Action: Optimize MS Source is_solvent->action_optimize_ms Yes is_protecting Incomplete Deprotection? check_protecting->is_protecting action_redeprotect Action: Re-run Deprotection is_protecting->action_redeprotect Yes end Issue Identified is_protecting->end No action_desalt->end action_optimize_ms->end action_redeprotect->end

Figure 2. Workflow for identifying sources of higher mass peaks.

Experimental Protocols

Protocol 1: Reversed-Phase Cartridge Desalting of Oligonucleotides

This protocol is suitable for the rapid desalting of oligonucleotides prior to mass spectrometry.

Materials:

  • C18 Sep-Pak or equivalent reversed-phase cartridge[14]

  • 10 mL syringe

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Elution buffer (e.g., 60% methanol (B129727) in water for oligos <40 nt, or 70% acetonitrile in water for oligos >40 nt)[14]

  • Microcentrifuge tubes

Procedure:

  • Cartridge Activation: Pass 10 mL of MeCN through the C18 cartridge using the syringe, followed by 10 mL of water. Do not let the cartridge run dry.[14]

  • Sample Loading: Dissolve the oligonucleotide sample in a minimal volume of water (e.g., 1-3 mL) and load it onto the cartridge slowly (1-2 drops per second).[14][15]

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other hydrophilic impurities. Collect the flow-through and check for any loss of product via UV absorbance at 260 nm.[14]

  • Elution: Elute the desalted oligonucleotide with 3-5 mL of the appropriate elution buffer, collecting 1 mL fractions.[14]

  • Analysis and Recovery: Measure the A260 of the eluted fractions to identify those containing the oligonucleotide. Pool the relevant fractions and evaporate the solvent using a vacuum centrifuge.[14]

  • Resuspension: Resuspend the dried, desalted oligonucleotide in an appropriate solvent for MS analysis (e.g., 50:50 MeCN:water).

Protocol 2: Ethanol (B145695) Precipitation for Desalting and Concentrating Oligonucleotides

This method is effective for desalting and concentrating oligonucleotides, especially for sequences longer than 20 bases.[16]

Materials:

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • Cold 100% ethanol (-20°C)

  • Cold 70% ethanol (-20°C)

  • Microcentrifuge

Procedure:

  • Initial Solution: Dissolve the oligonucleotide in a known volume of water or buffer (e.g., 100 µL).

  • Precipitation: Add 1/10th volume of 3 M NaOAc (e.g., 10 µL) and mix. Then, add 2.5 to 3 volumes of cold 100% ethanol (e.g., 275-330 µL) and vortex briefly.[17][18]

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes. For very small amounts of oligonucleotide, incubation can be extended overnight.[17][18]

  • Pelleting: Centrifuge at high speed (>12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.[16][18]

  • Washing: Carefully decant the supernatant without disturbing the pellet. Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge again for 10-15 minutes.[16]

  • Drying: Decant the 70% ethanol and air-dry the pellet or use a vacuum centrifuge. Do not over-dry, as this can make resuspension difficult.[18]

  • Resuspension: Resuspend the pellet in the desired volume of MS-grade water or solvent.

Protocol 3: Complete Deprotection of Synthetic Oligonucleotides

This is a general protocol for the deprotection of standard DNA oligonucleotides synthesized using phosphoramidite (B1245037) chemistry. Note: The specific conditions may vary depending on the protecting groups and any modifications present. Always consult the recommendations from your synthesis reagent provider.[1]

Materials:

Procedure:

  • Cleavage and Deprotection: Place the solid support containing the synthesized oligonucleotide into a sealed vial. Add 1-2 mL of concentrated ammonium hydroxide.[1]

  • Incubation: Tightly seal the vial and place it in a heating block or oven at 55°C for at least 5 hours. For some protecting groups, overnight incubation may be necessary.[7]

  • Cooling and Transfer: Allow the vial to cool completely to room temperature before opening to prevent the ammonia (B1221849) from boiling. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporation: Evaporate the ammonium hydroxide using a vacuum centrifuge.

  • Post-Deprotection Cleanup: The resulting oligonucleotide pellet should be desalted using either --INVALID-LINK-- or --INVALID-LINK-- to remove residual salts and protecting group byproducts before MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why do I see a peak at +22.99 Da from my expected mass? This is a very common observation and corresponds to the adduction of a single sodium ion (Na+). This can be mitigated by desalting your sample and using high-purity solvents and plasticware.[2][3]

Q2: My phosphorothioate oligonucleotide gives a broad peak in the mass spectrum. Is it impure? Not necessarily. The synthesis of phosphorothioate linkages creates a mixture of diastereomers, which can lead to peak broadening in both chromatography and mass spectrometry. This is an inherent characteristic of the molecule, not an impurity.[12]

Q3: I see a peak that is ~1 Da higher than my expected mass. What could this be? A +1 Da mass shift can sometimes be due to deamination, where an amine group is replaced by a hydroxyl group (e.g., cytosine to uracil (B121893) or adenine (B156593) to hypoxanthine). This can be a product of the synthesis or deprotection conditions.

Q4: What is the best ionization technique for modified oligonucleotides, ESI or MALDI? Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. ESI is often coupled with liquid chromatography (LC-MS) and is well-suited for complex mixtures and obtaining high mass accuracy. MALDI is a rapid technique that is tolerant of some salts, but can sometimes induce fragmentation.[9] The choice often depends on the specific application and available instrumentation.

Q5: How can I minimize fragmentation of my oligonucleotide in the mass spectrometer? To reduce in-source fragmentation, use the softest possible ionization conditions. For ESI, this means lowering the cone/nozzle-skimmer voltage and desolvation temperature. For MALDI, use the minimum laser power necessary for ionization and consider using a matrix known to be "softer," such as 3-hydroxypicolinic acid (3-HPA).[5][6]

References

Technical Support Center: Optimizing NHS Ester Conjugation to Amino-Oligos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions for N-hydroxysuccinimide (NHS) ester conjugation to amino-oligonucleotides. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation to amino-oligos?

The optimal pH for reacting NHS esters with primary amines on oligos is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 9.0 is generally effective, with a more specific optimal range of 8.3-8.5 being widely recommended.[1][2][3][4][5][6][7] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[5][6][7]

Q2: Which buffers are recommended for this conjugation reaction?

Non-amine-containing buffers are essential to avoid competition with the amino-oligo. Commonly recommended buffers include:

  • Phosphate buffer[1][6][8]

  • Carbonate-bicarbonate buffer[1][8][9]

  • HEPES buffer[1][8]

  • Borate buffer[1][8]

A 0.1 M sodium bicarbonate solution is a frequently used and recommended choice.[6][7]

Q3: Are there any buffers I should absolutely avoid?

Yes. Buffers containing primary amines must be avoided as they will compete with your amino-oligo for reaction with the NHS ester, leading to significantly lower conjugation yields.[1][7][10][11] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][7][10][11]

  • Glycine[1][10][11] Ammonium (B1175870) salts from oligo deprotection can also interfere and should be removed prior to conjugation.[12]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many NHS esters, especially those that are not sulfo-NHS esters, have poor water solubility.[1][8] The standard procedure is to first dissolve the NHS ester in a small amount of a water-miscible, anhydrous organic solvent before adding it to the aqueous solution of the amino-oligo.[2][6][7][8][12] Recommended solvents include:

It is critical to use high-quality, amine-free DMF.[6][7] The final concentration of the organic solvent in the reaction mixture should typically be low, around 0.5% to 10%.[1]

Q5: How can I stop or "quench" the conjugation reaction?

To stop the reaction, you can add a small molecule containing a primary amine.[1][13] This will react with and consume any unreacted NHS ester.[13] Common quenching agents include:

  • Tris buffer[1][10]

  • Glycine[1][10]

  • Hydroxylamine[14]

  • Ethanolamine[14] A final concentration of 20-50 mM of the quenching agent is typically sufficient.[10][14][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The reaction pH is too low (amine is protonated) or too high (NHS ester is rapidly hydrolyzed).Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[1][7][15][16] For many applications, a pH of 8.3-8.5 is ideal.[2][3][4][6]
Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or oligo sample (e.g., residual ammonium salts) contains primary amines.Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[1][7][8] Ensure your amino-oligo is free from amine-containing contaminants by performing a desalting or precipitation step.[12]
Inactive NHS Ester: The NHS ester has been hydrolyzed due to improper storage or handling.Store NHS esters desiccated at -20°C.[10] Allow the reagent to warm to room temperature before opening to prevent condensation. Always prepare the NHS ester solution immediately before use.[7][10][17]
Low Reactant Concentrations: The concentration of the amino-oligo or NHS ester is too low.Increase the concentration of your reactants. Lowering the reaction volume can also favor the conjugation reaction over hydrolysis.[12]
Precipitation in the Reaction Mixture Poor Solubility of NHS Ester: The NHS ester is precipitating out of the aqueous buffer.First, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction.[6][7][12]
Oligo Precipitation: The addition of the organic solvent is causing the oligonucleotide to precipitate.Ensure the final concentration of the organic solvent is not excessive. Typically, it should be kept below 10%.[1]
Inconsistent Results pH Drift: During the reaction, hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution.Use a buffer with sufficient buffering capacity (e.g., 0.1 M concentration). For large-scale reactions, consider monitoring and adjusting the pH during the reaction.[4][6]
Variable Reagent Quality: Impurities in the NHS ester or solvents can interfere with the reaction.Use high-quality, anhydrous solvents and fresh NHS ester reagents.[6][12]

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters at different pH values and temperatures, highlighting the importance of pH control to minimize hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][18]
8.6410 minutes[1][18]

Table 2: Recommended Buffers for NHS Ester Conjugation

BufferRecommended pH RangeCommon ConcentrationNotes
Sodium Phosphate7.2 - 8.50.1 MA versatile and commonly used buffer.[1][6][8]
Sodium Bicarbonate8.3 - 9.00.1 M - 0.5 MOften cited as optimal for high efficiency.[2][6][9]
HEPES7.2 - 8.20.1 MA good buffering agent in the physiological pH range.[1][8]
Sodium Borate8.0 - 9.00.091 M - 0.1 MEffective at slightly more alkaline pH.[1][8]

Experimental Protocols

Protocol 1: General NHS Ester Conjugation to an Amino-Oligonucleotide

  • Preparation of Amino-Oligo:

    • Dissolve the amino-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 0.3 to 0.8 mM.

    • If the oligo was deprotected with amine-based solutions, ensure it is converted to the sodium salt form, for example, through ethanol (B145695) precipitation, to remove interfering ammonium salts.[12]

  • Preparation of NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or amine-free DMF to a concentration of approximately 14 mM. The exact amount will depend on the desired molar excess. A 5- to 20-fold molar excess of the NHS ester over the oligo is a common starting point.[5]

  • Conjugation Reaction:

    • Add the NHS ester solution to the amino-oligo solution.

    • Gently vortex the mixture.

    • Incubate the reaction for 1-4 hours at room temperature (approximately 25°C) or overnight at 4°C.[1][5] Protect from light if using a fluorescent dye.

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[10][15]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification of the Conjugate:

    • Remove excess, unreacted NHS ester and byproducts using methods such as ethanol precipitation, gel filtration (desalting column), or HPLC.[6][12][17]

Visualizations

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Amino-Oligo in\nAmine-Free Buffer\n(pH 8.3-8.5) Amino-Oligo in Amine-Free Buffer (pH 8.3-8.5) Mix and Incubate\n(1-4h at RT or overnight at 4°C) Mix and Incubate (1-4h at RT or overnight at 4°C) Amino-Oligo in\nAmine-Free Buffer\n(pH 8.3-8.5)->Mix and Incubate\n(1-4h at RT or overnight at 4°C) NHS Ester in\nAnhydrous DMSO/DMF NHS Ester in Anhydrous DMSO/DMF NHS Ester in\nAnhydrous DMSO/DMF->Mix and Incubate\n(1-4h at RT or overnight at 4°C) Quench with\nAmine Buffer\n(e.g., Tris) Quench with Amine Buffer (e.g., Tris) Mix and Incubate\n(1-4h at RT or overnight at 4°C)->Quench with\nAmine Buffer\n(e.g., Tris) Optional Purify Conjugate\n(e.g., Desalting Column) Purify Conjugate (e.g., Desalting Column) Mix and Incubate\n(1-4h at RT or overnight at 4°C)->Purify Conjugate\n(e.g., Desalting Column) Quench with\nAmine Buffer\n(e.g., Tris)->Purify Conjugate\n(e.g., Desalting Column)

Caption: Experimental workflow for NHS ester conjugation to amino-oligos.

Competing_Reactions NHS_Ester NHS Ester Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-9.0) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases at high pH) Amino_Oligo Amino-Oligo (R-NH2) Amino_Oligo->Conjugate Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Competing reactions in NHS ester conjugation.

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Reducing steric hindrance in downstream applications of C6 amino linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 amino linkers. The content is designed to address common issues related to steric hindrance in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is a C6 amino linker, and what is its primary function?

A C6 amino linker is a modification that adds a primary amine to an oligonucleotide via a six-carbon spacer arm.[1] This primary amine serves as a reactive handle, allowing for the covalent attachment of various molecules such as fluorescent dyes, biotin, proteins, or for immobilization onto surfaces.[2][3]

Q2: What is steric hindrance in the context of C6 amino linkers?

Steric hindrance refers to the spatial obstruction that occurs when the size and shape of molecules prevent or slow down a chemical reaction. In the case of a C6 amino linker, the relatively short six-carbon chain may not provide enough distance between the oligonucleotide and the molecule you are trying to conjugate. This can lead to the oligonucleotide's bulkiness interfering with the conjugation reaction, resulting in lower yields or reduced activity of the final conjugate.[4][5]

Q3: When should I consider using a linker longer than C6?

Longer linkers, such as a C12 amino linker or polyethylene (B3416737) glycol (PEG) linkers, are recommended when you are conjugating a large molecule (e.g., a protein or antibody) to an oligonucleotide, or when immobilizing an oligonucleotide on a solid surface.[5][6] The increased length of the spacer arm helps to overcome steric hindrance by providing more distance between the oligonucleotide and the conjugation partner or surface, which can lead to higher conjugation efficiency and better performance in downstream applications.[4][5]

Q4: Can I add a C6 amino linker to the 5' end, 3' end, or internally within an oligonucleotide?

Yes, C6 amino linkers can be incorporated at the 5' end, 3' end, or at internal positions within an oligonucleotide sequence.[7] The choice of placement depends on the specific application and whether the terminus of the oligonucleotide needs to be available for other enzymatic reactions (e.g., ligation or extension by a polymerase). Internal linkers can be useful when both ends of the oligonucleotide need to remain unmodified.

Troubleshooting Guides

Low Conjugation Yield

Issue: I am experiencing low or no yield when conjugating a molecule (e.g., an NHS-ester dye or protein) to my C6 amino-modified oligonucleotide.

Possible Causes and Solutions:

  • Steric Hindrance:

    • Solution: The C6 linker may be too short for your application, especially if you are conjugating a bulky molecule. Consider re-synthesizing your oligonucleotide with a longer linker, such as a C12 or a PEG linker, to increase the distance between the oligonucleotide and the reactive amine.[4]

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. For NHS-ester chemistry, the pH should be between 8.0 and 9.0 to ensure the primary amine is deprotonated and reactive.

    • Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with your amino-modified oligonucleotide for the reactive molecule.

    • Reagent Quality: Ensure that your NHS-ester or other reactive molecule has not been hydrolyzed due to moisture. Use anhydrous DMSO to dissolve NHS esters and use the solution immediately.

  • Impure Oligonucleotide:

    • Solution: Ensure that your C6 amino-modified oligonucleotide is of high purity. Unmodified oligonucleotides will not react, and other impurities can interfere with the conjugation. HPLC purification of the starting oligonucleotide is recommended.

Experimental Protocols

Protocol 1: Conjugation of an NHS-Ester Dye to a 5'-C6 Amino-Modified Oligonucleotide

This protocol describes the conjugation of a fluorescent dye activated as an N-hydroxysuccinimide (NHS) ester to an oligonucleotide with a 5'-C6 amino linker.

Materials:

  • 5'-C6 Amino-Modified Oligonucleotide (HPLC-purified)

  • NHS-Ester Activated Fluorescent Dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Nuclease-free water

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized C6 amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.

  • NHS-Ester Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 20 µL of the 1 mM oligonucleotide solution with 10 µL of the 10 mM NHS-ester dye solution. This represents a 5-fold molar excess of the dye.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with nuclease-free water.

    • Apply the conjugation reaction mixture to the column.

    • Elute the conjugate with nuclease-free water. The labeled oligonucleotide will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions and measure the absorbance at 260 nm (for the oligonucleotide) and the maximum absorbance wavelength of the dye to determine the conjugation efficiency.

Protocol 2: Immobilization of a 3'-C6 Amino-Modified Oligonucleotide to Carboxylated Magnetic Beads

This protocol outlines the covalent attachment of an oligonucleotide modified with a 3'-C6 amino linker to carboxylated magnetic beads using EDC/NHS chemistry.[8][9]

Materials:

  • Carboxylated Magnetic Beads

  • 3'-C6 Amino-Modified Oligonucleotide (HPLC-purified)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Magnetic Stand

Procedure:

  • Bead Preparation:

    • Resuspend the carboxylated magnetic beads in their storage buffer.

    • Transfer 1 mg of beads to a microcentrifuge tube.

    • Place the tube on a magnetic stand and wait for the beads to pellet. Remove the supernatant.

    • Wash the beads twice with 500 µL of Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend the washed beads in 200 µL of Activation Buffer.

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.

    • Add 20 µL of the EDC solution and 20 µL of the NHS solution to the bead suspension.

    • Incubate for 30 minutes at room temperature with gentle rotation.

  • Oligonucleotide Coupling:

    • Pellet the activated beads on the magnetic stand and remove the supernatant.

    • Wash the beads once with 500 µL of Coupling Buffer.

    • Dissolve the 3'-C6 amino-modified oligonucleotide in Coupling Buffer to a concentration of 100 µM.

    • Resuspend the activated beads in 200 µL of the oligonucleotide solution.

    • Incubate for 2-4 hours at room temperature with gentle rotation.

  • Quenching and Washing:

    • Pellet the beads and remove the supernatant (this can be saved to quantify unbound oligonucleotide).

    • Resuspend the beads in 500 µL of Quenching Buffer and incubate for 15 minutes.

    • Wash the beads three times with 500 µL of Washing Buffer.

  • Final Resuspension:

    • Resuspend the oligonucleotide-conjugated beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

Data Summary

While direct quantitative comparisons of conjugation efficiency between different linker types can be application-dependent, the following table summarizes general trends and considerations.

Linker TypeTypical ApplicationsAdvantagesDisadvantagesExpected Relative Efficiency
C6 Amino Linker Labeling with small molecules (dyes, biotin), conjugation to peptides.[5]Cost-effective, standard linker.Prone to steric hindrance with large molecules or on crowded surfaces.[4]Moderate
C12 Amino Linker Conjugation to proteins, antibodies, enzymes; surface immobilization.[6]Reduced steric hindrance compared to C6, leading to potentially higher yields with larger molecules.[4]Higher cost than C6.High
PEG Linkers Conjugation to large proteins, therapeutic applications, improving solubility.Excellent at reducing steric hindrance, improves hydrophilicity and biocompatibility of the conjugate.[10]Can be more expensive, may require different purification strategies.Very High

Visualizations

Troubleshooting_Low_Conjugation_Yield Start Low or No Conjugation Yield Check_Purity Is the amino-oligonucleotide HPLC-purified? Start->Check_Purity Check_Reagents Are conjugation reagents (e.g., NHS-ester) fresh and handled properly? Check_Purity->Check_Reagents Yes Purify_Oligo Purify oligonucleotide using HPLC. Check_Purity->Purify_Oligo No Check_pH Is the reaction buffer pH correct (e.g., 8.0-9.0 for NHS)? Check_Reagents->Check_pH Yes Use_Fresh_Reagents Use fresh, anhydrous reagents. Check_Reagents->Use_Fresh_Reagents No Check_Buffer_Composition Does the buffer contain competing amines (e.g., Tris)? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Consider_Steric_Hindrance Is the conjugation partner large or the surface crowded? Check_Buffer_Composition->Consider_Steric_Hindrance No Buffer_Exchange Perform buffer exchange into an amine-free buffer. Check_Buffer_Composition->Buffer_Exchange Yes Use_Longer_Linker Re-synthesize oligo with a longer linker (C12 or PEG). Consider_Steric_Hindrance->Use_Longer_Linker Yes Successful_Conjugation Successful Conjugation Consider_Steric_Hindrance->Successful_Conjugation No Purify_Oligo->Check_Reagents Use_Fresh_Reagents->Check_pH Adjust_pH->Check_Buffer_Composition Buffer_Exchange->Consider_Steric_Hindrance Use_Longer_Linker->Successful_Conjugation

Caption: Troubleshooting workflow for low conjugation yield.

Oligo_Immobilization_Workflow Start Start: Carboxylated Surface (e.g., Magnetic Bead) Activation Activate Surface (EDC/NHS in MES Buffer, pH 6.0) Start->Activation Washing1 Wash to remove excess EDC/NHS Activation->Washing1 Coupling Couple Amino-Oligonucleotide (in Phosphate Buffer, pH 7.5) Washing1->Coupling Quenching Quench unreacted sites (Tris or Glycine Buffer) Coupling->Quenching Washing2 Wash to remove unbound oligonucleotide Quenching->Washing2 End End: Covalently Immobilized Oligonucleotide Washing2->End

Caption: Experimental workflow for oligonucleotide immobilization.

References

Validation & Comparative

A Head-to-Head Battle of Amino Modifiers: DMS(O)MT vs. TFA in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of an amino modifier is a critical decision that impacts yield, purity, and downstream applications. This guide provides an objective comparison of two commonly used 5'-amino modifiers: the trityl-based DMS(O)MT and the base-labile TFA-protected modifiers. We delve into their respective yields, experimental protocols, and chemical mechanisms to empower you to make an informed choice for your specific research needs.

The functionalization of synthetic oligonucleotides with primary amino groups is a cornerstone of modern molecular biology and drug development, enabling the conjugation of a wide array of molecules such as fluorescent dyes, quenchers, proteins, and therapeutic agents. The efficiency of introducing this amino group and the purity of the final product are paramount. Here, we compare the performance of 4,4'-Dimethoxy-4''-methylsulfonyl-trityl (DMS(O)MT) protected amino modifiers with that of Trifluoroacetyl (TFA)-protected amino modifiers.

Performance Comparison: Yield and Application

DMS(O)MT-protected amino modifiers are an evolution of the more traditional MMT (Monomethoxytrityl) protecting group and are primarily utilized when a highly pure, modified oligonucleotide is required. The lipophilic nature of the DMS(O)MT group allows for a "trityl-on" purification strategy using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification. This method effectively separates the full-length, DMS(O)MT-containing oligonucleotide from shorter, failure sequences that lack the trityl group. Manufacturers report that the use of DMS(O)MT can lead to a 2-3 fold increase in the yield of purified amino-oligonucleotides compared to its predecessor, MMT, particularly in cartridge purification protocols[1]. This is attributed to the increased stability of the DMS(O)MT cation, which minimizes re-attachment to the amino group during deprotection[2].

On the other hand, TFA-protected amino modifiers are employed when the crude, deprotected amino-oligonucleotide is used directly in subsequent conjugation reactions without prior purification. The TFA group is labile under standard basic deprotection conditions (e.g., ammonium (B1175870) hydroxide), conveniently yielding the free amine upon cleavage from the solid support and removal of nucleobase protecting groups[3][4]. However, this approach can be susceptible to side reactions that consume the reactive amine, potentially lowering the overall yield of the desired conjugate. The two primary side reactions are cyanoethylation of the primary amine by acrylonitrile (B1666552) (a byproduct of cyanoethyl protecting group removal) and transamidation[5]. Specific protocols must be followed to mitigate these side reactions and maximize the yield of the amine-functionalized product[4][5].

The following table summarizes the key characteristics and performance aspects of DMS(O)MT and TFA-protected amino modifiers.

FeatureDMS(O)MT-Protected Amino ModifierTFA-Protected Amino Modifier
Primary Use Case Synthesis of purified amino-modified oligonucleotides.Direct use of crude amino-modified oligonucleotides in subsequent reactions.
Purification Strategy "Trityl-on" reverse-phase HPLC or cartridge purification.Typically no purification of the amino-modified oligonucleotide itself.
Relative Yield High yield of purified product; 2-3 fold increase reported over MMT in cartridge purification[1].Yield is dependent on minimizing side reactions (cyanoethylation, transamidation)[5].
Deprotection of Amino Group Acidic conditions (e.g., trifluoroacetic acid or acetic acid) post-purification or on-column[1][6].Standard basic deprotection (e.g., ammonium hydroxide) simultaneously with nucleobase deprotection[3][4].
Potential Issues Premature loss of the trityl group if not handled carefully (e.g., drying down without a non-volatile base)[5][6].Susceptible to side reactions that reduce the amount of available primary amine[5].
Ease of Use Requires an additional purification and deprotection step.Simpler workflow if no purification is needed.

Experimental Protocols

Detailed methodologies for the synthesis and processing of amino-modified oligonucleotides using both DMS(O)MT and TFA-protected C6 amino modifiers are provided below. These protocols are representative and based on standard phosphoramidite (B1245037) chemistry.

Experimental Protocol 1: Synthesis of a 5'-Amino-Modified Oligonucleotide using DMS(O)MT-Amino-Modifier C6

1. Oligonucleotide Synthesis:

  • The oligonucleotide is synthesized on a standard automated DNA/RNA synthesizer using phosphoramidite chemistry on a solid support (e.g., Controlled Pore Glass, CPG).

  • For the final coupling step, a solution of 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite is used instead of a standard nucleoside phosphoramidite.

  • The synthesis is performed in "trityl-on" mode, meaning the final DMS(O)MT group is left on the 5'-terminus.

2. Cleavage and Deprotection of Nucleobases:

  • The solid support is treated with concentrated ammonium hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature or elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

  • Caution: To prevent the premature loss of the DMS(O)MT group, a non-volatile base such as triethylamine (B128534) or TRIS buffer should be added if the solution is to be dried down prior to purification[5][6].

3. "Trityl-on" Purification (Cartridge):

  • The crude, deprotected oligonucleotide solution (with the DMS(O)MT group intact) is loaded onto a reverse-phase cartridge (e.g., a C18 cartridge).

  • The cartridge is washed with a low concentration of organic solvent (e.g., acetonitrile) in an aqueous buffer to elute the shorter, "trityl-off" failure sequences.

  • The desired full-length, DMS(O)MT-on oligonucleotide is retained on the cartridge.

4. On-Cartridge Detritylation (DMS(O)MT Removal):

  • The cartridge is washed with an acidic solution, typically 2-4% aqueous trifluoroacetic acid (TFA), for a short period (e.g., 5-10 minutes) to cleave the DMS(O)MT group[1][6].

  • The detritylated, purified amino-modified oligonucleotide is then eluted from the cartridge with a higher concentration of organic solvent.

5. Post-Purification Processing:

  • The eluted oligonucleotide is desalted using a method such as ethanol (B145695) precipitation or size-exclusion chromatography.

  • The final product is quantified by UV-Vis spectrophotometry at 260 nm.

Experimental Protocol 2: Synthesis of a 5'-Amino-Modified Oligonucleotide using TFA-Amino-Modifier C6

1. Oligonucleotide Synthesis:

  • The oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

  • In the final coupling cycle, a solution of 5'-TFA-Amino-Modifier C6 phosphoramidite is coupled to the 5'-terminus of the growing oligonucleotide chain.

2. Post-Synthesis Treatment to Minimize Side Reactions:

  • Cyanoethylation Prevention: While the oligonucleotide is still on the solid support, it is treated with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) for 5 minutes. This step removes the cyanoethyl protecting groups from the phosphate (B84403) backbone and the acrylonitrile byproduct is washed away, preventing its reaction with the soon-to-be-deprotected primary amine[4][5].

  • The support is then rinsed thoroughly with acetonitrile.

3. Cleavage and Deprotection:

  • The solid support is treated with a basic solution to cleave the oligonucleotide and remove all remaining protecting groups. To minimize transamidation, AMA (a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine) is often recommended under ultrafast deprotection conditions (e.g., 10 minutes at 65°C)[5].

  • During this step, the TFA group is cleaved from the 5'-amino modifier, yielding the free primary amine.

4. Product Work-up:

  • The basic solution containing the crude amino-modified oligonucleotide is typically evaporated to dryness.

  • The resulting pellet is resuspended in an appropriate buffer for direct use in a subsequent conjugation reaction.

  • The concentration of the amino-modified oligonucleotide can be estimated by UV-Vis spectrophotometry at 260 nm.

Visualizing the Workflow and Chemical Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing these two modifiers and the chemical mechanisms of their deprotection.

Comparative Experimental Workflow

The diagram above illustrates the distinct workflows for producing amino-modified oligonucleotides using either DMS(O)MT or TFA-protected modifiers. The DMS(O)MT pathway involves additional purification and deprotection steps to yield a highly pure product, whereas the TFA pathway is more direct, leading to a crude product intended for immediate use.

deprotection_mechanisms cluster_dmsomt_deprotection DMS(O)MT Deprotection (Acid-Catalyzed) cluster_tfa_deprotection TFA Deprotection (Base-Catalyzed Hydrolysis) dmsomt_start 5'-DMS(O)MT-Protected Amino-Oligo dmsomt_protonation Protonation of Ether Oxygen by Acid (H+) dmsomt_start->dmsomt_protonation + H+ (e.g., TFA) dmsomt_cleavage Cleavage of Trityl-Oxygen Bond dmsomt_protonation->dmsomt_cleavage dmsomt_products 5'-Amino-Modified Oligo + DMS(O)MT Cation dmsomt_cleavage->dmsomt_products tfa_start 5'-TFA-Protected Amino-Oligo tfa_attack Nucleophilic Attack by Hydroxide Ion (OH-) tfa_start->tfa_attack + OH- (e.g., from NH4OH) tfa_intermediate Tetrahedral Intermediate tfa_attack->tfa_intermediate tfa_elimination Elimination of Trifluoroacetate tfa_intermediate->tfa_elimination tfa_product 5'-Amino-Modified Oligo tfa_elimination->tfa_product

Deprotection Reaction Mechanisms

This diagram outlines the distinct chemical mechanisms for the removal of the DMS(O)MT and TFA protecting groups. The DMS(O)MT group is cleaved under acidic conditions through an acid-catalyzed hydrolysis of the trityl ether linkage. In contrast, the TFA group is removed by base-catalyzed hydrolysis of the amide bond during standard oligonucleotide deprotection.

Conclusion

References

Stability Showdown: DMS(O)MT vs. MMT as Oligonucleotide Protecting Groups in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of protecting groups for synthetic oligonucleotides is a critical decision that impacts yield, purity, and the overall success of downstream applications. Among the options for protecting the 5'-amino-modifier of an oligonucleotide, 4,4'-Dimethoxy-4”-methylsulfonyl-trityl (DMS(O)MT) and Monomethoxytrityl (MMT) are two common choices. This guide provides an objective comparison of their stability in solution, supported by available data and experimental protocols to aid in selecting the optimal protecting group for your research needs.

Executive Summary

Quantitative Data Summary

The following table summarizes the key characteristics and deprotection conditions for DMS(O)MT and MMT, reflecting their relative stability.

FeatureDMS(O)MT-Protected OligonucleotidesMMT-Protected OligonucleotidesKey Advantage
Deprotection Reliability High and reliable.[1]Variable; can be prone to premature loss or incomplete removal.[1]DMS(O)MT
Suitability for Trityl-on Purification Excellent; stable cation does not reattach to the amine.Good, but the reversible nature of deprotection can be problematic.[1]DMS(O)MT
Standard Acidic Deprotection 4% aqueous trifluoroacetic acid (TFA) for 5 minutes on a cartridge.20% acetic acid in water for 1 hour post-purification.[2]DMS(O)MT (faster on-cartridge)
Thermal Lability Stable under standard deprotection conditions at elevated temperatures.Historically recommended to deprotect at ≤ 40°C to avoid thermal loss, though later reports suggest it is more stable.[3]DMS(O)MT
Behavior on Drying Prone to loss if dried without a non-volatile base (e.g., TRIS).[1]Prone to loss if dried without a non-volatile base (e.g., TRIS).[1]Neutral

Experimental Protocols

Protocol 1: Stability Assessment via Trial Deprotection and HPLC Analysis

This protocol allows for a qualitative and semi-quantitative comparison of the stability of DMS(O)MT and MMT protected oligonucleotides under specific acidic conditions by monitoring the extent of deprotection over time.

Objective: To compare the rate of removal of DMS(O)MT and MMT protecting groups from a 5'-amino-modified oligonucleotide in an acidic solution.

Materials:

  • DMS(O)MT-protected oligonucleotide (lyophilized)

  • MMT-protected oligonucleotide (lyophilized)

  • Deprotection solution: 20% acetic acid in water (v/v)

  • Quenching solution: Triethylamine (TEA)

  • HPLC system with a reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • UV detector (monitoring at 260 nm)

Procedure:

  • Sample Preparation: Dissolve the lyophilized DMS(O)MT- and MMT-protected oligonucleotides in nuclease-free water to a concentration of 10 OD/mL.

  • Deprotection Reaction:

    • In separate microcentrifuge tubes, mix 50 µL of each oligonucleotide solution with 450 µL of the deprotection solution.

    • Incubate the reactions at room temperature.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 50 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the reaction by adding 5 µL of TEA to the aliquot.

  • HPLC Analysis:

    • Inject the quenched aliquot onto the HPLC system.

    • Elute with a linear gradient of Mobile Phase B into Mobile Phase A. A suitable gradient would be 5-50% B over 20 minutes.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the protected (trityl-on) and deprotected (trityl-off) oligonucleotides based on their retention times. The trityl-on species will have a longer retention time.

    • Calculate the percentage of deprotection at each time point by integrating the peak areas.

    • Plot the percentage of deprotected oligonucleotide against time for both DMS(O)MT and MMT to compare their deprotection kinetics.

Protocol 2: On-Cartridge Deprotection for Purification Efficiency Comparison

Objective: To compare the efficiency of on-cartridge deprotection of DMS(O)MT and MMT for trityl-on purification.

Materials:

  • Crude DMS(O)MT-protected oligonucleotide solution

  • Crude MMT-protected oligonucleotide solution

  • Reverse-phase purification cartridges (e.g., Glen-Pak™)

  • Cartridge wash and elution buffers as per manufacturer's instructions

  • Deprotection solution for DMS(O)MT: 4% aqueous TFA

  • Deprotection solution for MMT: 2% aqueous TFA (note: on-cartridge MMT removal is generally inefficient)

  • Elution buffer (e.g., 50% acetonitrile in water)

  • HPLC system for analysis

Procedure:

  • Cartridge Preparation: Condition the reverse-phase cartridges according to the manufacturer's protocol.

  • Sample Loading: Load the crude oligonucleotide solutions onto separate cartridges.

  • Washing: Wash the cartridges to remove failure sequences (trityl-off).

  • On-Cartridge Deprotection:

    • For the DMS(O)MT-loaded cartridge, apply the 4% TFA solution and allow it to react for 5 minutes.

    • For the MMT-loaded cartridge, apply the 2% TFA solution.

  • Elution: Elute the deprotected oligonucleotide from the cartridges using the elution buffer.

  • Analysis: Analyze the eluted fractions by HPLC to determine the purity and the extent of deprotection. Compare the chromatograms to assess the efficiency of on-cartridge deprotection for both protecting groups.

Visualizing the Workflow

Stability_Comparison_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_stability_test Solution Stability & Deprotection Kinetics cluster_purification Trityl-On Purification & Deprotection cluster_results Comparative Analysis Oligo_Synth Synthesize 5'-Amino-Modified Oligonucleotide Protect_DMS Protect with DMS(O)MT Oligo_Synth->Protect_DMS Protect_MMT Protect with MMT Oligo_Synth->Protect_MMT Acid_Treatment Incubate in Acidic Solution (e.g., 20% Acetic Acid) Protect_DMS->Acid_Treatment Cartridge_Load Load onto RP Cartridge Protect_DMS->Cartridge_Load Protect_MMT->Acid_Treatment Protect_MMT->Cartridge_Load Time_Sampling Sample at Time Intervals Acid_Treatment->Time_Sampling HPLC_Analysis Analyze by RP-HPLC Time_Sampling->HPLC_Analysis Compare_Kinetics Compare Deprotection Rates HPLC_Analysis->Compare_Kinetics Wash_Failures Wash (Trityl-Off Failures) Cartridge_Load->Wash_Failures On_Cartridge_Deprotect On-Cartridge Deprotection (Aqueous TFA) Wash_Failures->On_Cartridge_Deprotect Elute_Product Elute Pure Oligonucleotide On_Cartridge_Deprotect->Elute_Product Compare_Purity Compare Final Purity Elute_Product->Compare_Purity

Caption: Workflow for comparing DMS(O)MT and MMT protected oligonucleotides.

Signaling Pathways and Logical Relationships

The decision to use DMS(O)MT or MMT can be guided by the specific experimental requirements. The following diagram illustrates the logical flow for selecting the appropriate protecting group.

Protecting_Group_Decision Start Start: Need 5'-Amino Protection Purification_Method Is Trityl-On Purification Required? Start->Purification_Method High_Reliability Is High Deprotection Reliability Critical? Purification_Method->High_Reliability No Select_DMS Select DMS(O)MT Purification_Method->Select_DMS Yes High_Reliability->Select_DMS Yes Select_MMT Consider MMT (with caution) High_Reliability->Select_MMT No

Caption: Decision tree for selecting a 5'-amino protecting group.

References

Evaluating the Purity of DMS(O)MT Modified Oligonucleotides: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics demands robust analytical methods to ensure the purity, efficacy, and safety of these complex molecules. Modifications to the oligonucleotide backbone, sugar, or base are common strategies to enhance their therapeutic properties. One such modification involves the use of 4,4'-dimethoxytrityl sulfonyl (DMS(O)MT) as a 5'-hydroxyl protecting group, particularly advantageous for facilitating purification. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for evaluating the purity of DMS(O)MT modified oligonucleotides, supported by experimental data and detailed protocols.

The Central Role of HPLC in Oligonucleotide Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic oligonucleotides, offering high resolution and quantitative capabilities. For DMS(O)MT modified oligonucleotides, the lipophilic nature of the DMS(O)MT group makes Ion-Pair Reversed-Phase (IP-RP) HPLC a particularly effective method for purification and analysis.[1]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. The negatively charged phosphate (B84403) backbone is neutralized by an ion-pairing agent in the mobile phase, allowing the oligonucleotide to be retained on a hydrophobic stationary phase. The presence of the highly lipophilic DMS(O)MT group significantly increases the retention of the full-length oligonucleotide compared to shorter, uncapped failure sequences ("shortmers"), enabling excellent separation.[1][2]

Hydrophilic Interaction Chromatography (HILIC)

As a powerful alternative to IP-RP-HPLC, Hydrophilic Interaction Chromatography (HILIC) is gaining traction for oligonucleotide analysis. HILIC separates molecules based on their polarity and is particularly well-suited for the analysis of highly polar compounds like oligonucleotides, especially when compatibility with mass spectrometry is crucial.

Alternative and Complementary Analytical Techniques

While HPLC is a workhorse for oligonucleotide analysis, other techniques provide valuable and often orthogonal information regarding purity and identity.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target oligonucleotide and identifying impurities.[3] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly employed. When coupled with liquid chromatography (LC-MS), it provides a powerful method for both separation and identification of various impurities, including shortmers, longmers (sequences with extra nucleotides), and other modifications.[3]

Capillary Gel Electrophoresis (CGE)

Capillary Gel Electrophoresis offers very high resolution for oligonucleotide separation, often exceeding that of HPLC, particularly for longer sequences. CGE separates oligonucleotides based on their size with single-base resolution.

Comparative Performance of Analytical Techniques

The choice of analytical method depends on several factors, including the length of the oligonucleotide, the nature of the modifications, and the specific information required (e.g., purity, identity, sequence confirmation). The following tables provide a summary of the performance of the discussed techniques for the analysis of modified oligonucleotides.

Table 1: General Comparison of Analytical Techniques

FeatureIP-RP-HPLCHILICLC-MSCGE
Primary Separation Principle HydrophobicityPolarity(Coupled with LC)Size
Resolution HighHighHigh (with LC)Very High
MS Compatibility Moderate (ion-pairing agents can suppress signal)HighDirectIndirect
Throughput HighHighModerateModerate
Primary Application Purity, QuantificationPurity, MS-hyphenationIdentity, Impurity IDPurity, High-resolution separation

Table 2: Quantitative Performance Comparison for Modified Oligonucleotides

ParameterIP-RP-HPLCHILICLC-MSCGE
Typical Purity Achieved >95%>95%N/A (provides identity)>98%
Limit of Detection (LOD) ng rangeng rangepg-ng rangeng range
Limit of Quantification (LOQ) ng rangeng rangepg-ng rangeng range
Precision (RSD) <2%<2%<5%<3%

Note: The values in this table are representative and can vary depending on the specific oligonucleotide, instrumentation, and method parameters.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

Experimental Protocol 1: IP-RP-HPLC Analysis of DMS(O)MT Modified Oligonucleotides

Objective: To determine the purity of a DMS(O)MT-on oligonucleotide by separating the full-length product from failure sequences.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (B1210297) (TEAA) in Water

  • Mobile Phase B: 0.1 M TEAA in Acetonitrile

  • Sample: DMS(O)MT-oligonucleotide dissolved in water

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the oligonucleotide sample.

  • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • The DMS(O)MT-on full-length product will be the most retained peak due to the hydrophobicity of the DMS(O)MT group.

  • Calculate purity by integrating the peak areas.

Experimental Protocol 2: HILIC Analysis of Oligonucleotides

Objective: To analyze the purity of an oligonucleotide sample using a mass spectrometry-compatible method.

Instrumentation:

  • UHPLC system coupled to a mass spectrometer

  • HILIC column (e.g., amide-based, 2.1 x 100 mm, 1.7 µm)

Reagents:

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Sample: Oligonucleotide dissolved in 90% Acetonitrile/10% Water

Procedure:

  • Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A.

  • Inject 1-5 µL of the sample.

  • Run a linear gradient from 95% to 50% Mobile Phase B over 15 minutes.

  • Detect ions using the mass spectrometer in negative ion mode.

  • Process the data to identify the full-length product and any impurities.

Experimental Protocol 3: LC-MS Analysis for Identity Confirmation

Objective: To confirm the molecular weight of the oligonucleotide and identify impurities.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • IP-RP-HPLC or HILIC method for separation (as described above)

Procedure:

  • Perform chromatographic separation using an MS-compatible mobile phase (e.g., using volatile ion-pairing agents like triethylamine (B128534) and hexafluoroisopropanol for IP-RP, or ammonium acetate for HILIC).

  • Introduce the column effluent into the mass spectrometer.

  • Acquire mass spectra across the elution profile.

  • Deconvolute the resulting multi-charged spectra to determine the intact molecular weights of the main product and any co-eluting impurities.

Visualizing Workflows and Mechanisms

To aid in understanding the analytical process and the biological context of modified oligonucleotides, the following diagrams illustrate a typical analytical workflow and a general mechanism of action for antisense oligonucleotides.

analytical_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Purity & Identity Analysis synthesis Solid-Phase Synthesis (DMS(O)MT-on) deprotection Cleavage & Deprotection synthesis->deprotection rp_hplc IP-RP-HPLC (DMS(O)MT-on) deprotection->rp_hplc Crude Product fraction_collection Fraction Collection rp_hplc->fraction_collection purity_check Purity Analysis (HPLC, CGE) fraction_collection->purity_check Purified Fractions identity_check Identity Confirmation (LC-MS) fraction_collection->identity_check final_product Final Purified Oligonucleotide purity_check->final_product identity_check->final_product

Caption: A typical workflow for the synthesis, purification, and analysis of DMS(O)MT modified oligonucleotides.

antisense_mechanism cluster_cell Cellular Environment cluster_outcome Therapeutic Outcome aso Antisense Oligonucleotide (ASO) mrna Target mRNA aso->mrna Hybridization rnaseh RNase H aso->rnaseh Recruitment ribosome Ribosome mrna->ribosome Translation mrna->rnaseh Recruitment protein Disease-Causing Protein ribosome->protein Protein Synthesis no_protein Inhibition of Protein Synthesis degraded_mrna rnaseh->degraded_mrna Cleavage

References

Unraveling the Impact of Spacer Length: A Functional Comparison of C6 and C12 Amino Linkers in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical parameter that can significantly influence the outcome of bioassays. Among the most common choices are the C6 and C12 amino linkers, distinguished by the length of their carbon chains. This guide provides an objective comparison of their performance in various bioassay formats, supported by experimental principles and detailed protocols, to aid in the selection of the optimal linker for specific applications.

The fundamental difference between C6 and C12 amino linkers lies in the length of the spacer arm that connects a biomolecule (such as an oligonucleotide or protein) to another molecule, like a solid support, a fluorescent dye, or another biomolecule. The C6 linker has a six-carbon chain, while the C12 linker has a twelve-carbon chain. This seemingly simple variation in length can have profound effects on the functionality of the conjugated system, primarily by influencing steric hindrance and hydrophobic interactions.

Longer linkers, such as C12, are generally employed to minimize steric hindrance between the conjugated partners.[1] This increased separation can be crucial for maintaining the biological activity of proteins, ensuring efficient hybridization of nucleic acids, and allowing antibodies to access their epitopes without obstruction. Conversely, the increased hydrophobicity of the longer C12 chain can sometimes lead to non-specific binding or reduced solubility in aqueous buffers. The selection of the appropriate linker, therefore, represents a trade-off between minimizing steric effects and managing hydrophobicity.

Performance in Key Bioassays: A Comparative Overview

While direct quantitative comparisons in peer-reviewed literature are sparse, the principles of molecular interactions allow for a functional assessment of C6 and C12 linkers in common bioassays.

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA, the length of the linker used to immobilize a capture antibody or antigen to a microplate surface can impact the accessibility of the binding sites.

FeatureC6 Amino LinkerC12 Amino LinkerRationale
Antigen/Antibody Accessibility May lead to steric hindrance, potentially masking epitopes and reducing signal.Provides greater separation from the surface, enhancing accessibility for binding partners and potentially increasing signal.A longer spacer arm can orient the immobilized molecule more favorably for interaction.
Non-Specific Binding Lower hydrophobicity may result in lower non-specific binding.Increased hydrophobicity could potentially lead to higher non-specific binding of other proteins in the sample.The longer alkyl chain of the C12 linker increases its non-polar character.
Signal-to-Noise Ratio Potentially lower signal but also lower background.Potentially higher signal but may be accompanied by an increase in background noise.The optimal linker balances maximizing specific signal while minimizing non-specific interactions.
Surface Plasmon Resonance (SPR)

In SPR, where one molecule is immobilized on a sensor chip to study its interaction with an analyte in real-time, the linker length can influence the binding kinetics and affinity measurements.

FeatureC6 Amino LinkerC12 Amino LinkerRationale
Ligand Immobilization Density May allow for higher packing density on the sensor surface.The longer, more flexible chain may result in a less dense, more heterogeneous surface.Shorter linkers can lead to a more uniform monolayer.
Analyte Binding & Kinetics Steric hindrance from the surface or neighboring immobilized molecules could affect on- and off-rates.Reduced steric hindrance can lead to more accurate determination of binding kinetics that better reflect solution-phase interactions.A longer linker allows the immobilized ligand to extend further into the flow cell, away from surface effects.
Mass Transport Effects Less likely to entangle and obstruct the flow of analyte to the surface.The longer, more flexible chains could potentially create a more complex diffusion barrier for the analyte.The physical properties of the linker layer can impact the rate at which the analyte reaches the immobilized ligand.
Flow Cytometry

In flow cytometry, fluorescently labeled probes are used to identify and quantify cells. The linker connecting the fluorophore to the probe (e.g., an antibody or oligonucleotide) can affect the fluorescence signal and specificity.

FeatureC6 Amino LinkerC12 Amino LinkerRationale
Fluorophore Environment The fluorophore is held closer to the biomolecule, which could lead to quenching or altered spectral properties.The greater distance reduces the likelihood of interactions between the fluorophore and the biomolecule, potentially leading to a brighter, more stable signal.The local environment of a fluorophore can significantly impact its quantum yield.
Probe-Target Interaction The shorter linker may cause steric clashes between the fluorophore and the target molecule or cell surface.The longer linker provides more flexibility and distance, reducing the potential for steric hindrance and allowing for optimal probe-target binding.Minimizing interference with the binding event is crucial for accurate detection.
Cellular Uptake/Staining The overall hydrophobicity of the probe is lower.The increased hydrophobicity may influence non-specific binding to cell membranes.The physicochemical properties of the entire probe construct can affect its interaction with cells.

Experimental Protocols

To facilitate the practical application of these linkers, detailed protocols for common bioconjugation and bioassay techniques are provided below.

Protocol 1: Amine Coupling of a Protein to a Carboxylated Surface (e.g., for ELISA or SPR)

This protocol describes the covalent immobilization of a protein with primary amines (e.g., lysine (B10760008) residues) to a surface functionalized with carboxylic acid groups using EDC/NHS chemistry.

Materials:

  • Carboxylated microplate or SPR sensor chip

  • Protein to be immobilized (in a suitable buffer, e.g., MES or acetate)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 10 mM Sodium Acetate, pH 5.0 (or other amine-free buffer)

  • Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Activation:

    • Prepare a fresh solution of 100 mg/mL EDC and 100 mg/mL NHS (or Sulfo-NHS) in chilled Activation Buffer.

    • Immediately mix equal volumes of the EDC and NHS solutions.

    • Add the EDC/NHS mixture to the carboxylated surface and incubate for 15-30 minutes at room temperature.

    • Wash the surface three times with Coupling Buffer.

  • Protein Coupling:

    • Dissolve the protein to be immobilized in Coupling Buffer at a concentration of 10-100 µg/mL.

    • Add the protein solution to the activated surface and incubate for 30-60 minutes at room temperature.

  • Blocking:

    • Remove the protein solution.

    • Add Blocking Buffer to the surface and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washes:

    • Wash the surface three times with PBST.

    • The surface is now ready for use in the bioassay.

Protocol 2: Fluorescent Labeling of an Amino-Modified Oligonucleotide (e.g., for Flow Cytometry)

This protocol describes the conjugation of an NHS-ester functionalized fluorescent dye to an oligonucleotide synthesized with a C6 or C12 amino linker.

Materials:

  • Amino-modified oligonucleotide (with C6 or C12 linker)

  • NHS-ester fluorescent dye (e.g., Cy5-NHS ester)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in Conjugation Buffer to a final concentration of 1 mM.

  • Dye Preparation:

    • Dissolve the NHS-ester fluorescent dye in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved dye to the oligonucleotide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle mixing.

  • Purification:

    • Purify the labeled oligonucleotide from the unconjugated dye using a size-exclusion chromatography column equilibrated with nuclease-free water.

    • Collect the fractions containing the labeled oligonucleotide, which will be visibly colored.

  • Quantification:

    • Determine the concentration and labeling efficiency of the purified oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.

Visualizing the Workflow: From Conjugation to Bioassay

The following diagrams illustrate the general workflows for preparing and utilizing amino-linked biomolecules in different bioassays.

experimental_workflow cluster_conjugation Bioconjugation cluster_elisa ELISA cluster_spr SPR cluster_flow Flow Cytometry Biomolecule\n(e.g., Oligo, Protein) Biomolecule (e.g., Oligo, Protein) Amino-functionalized\nBiomolecule Amino-functionalized Biomolecule Biomolecule\n(e.g., Oligo, Protein)->Amino-functionalized\nBiomolecule Introduce C6 or C12 Amino Linker Conjugated\nBiomolecule Conjugated Biomolecule Amino-functionalized\nBiomolecule->Conjugated\nBiomolecule React with Label or Surface Immobilized\nSurface Immobilized Surface Conjugated\nBiomolecule->Immobilized\nSurface Immobilize on Microplate Immobilized\nSensor Chip Immobilized Sensor Chip Conjugated\nBiomolecule->Immobilized\nSensor Chip Immobilize on Sensor Chip Labeled\nProbe Labeled Probe Conjugated\nBiomolecule->Labeled\nProbe Conjugate to Fluorophore Label or Surface Label or Surface Detection Detection Immobilized\nSurface->Detection Add Sample & Detection Reagents Binding Analysis Binding Analysis Immobilized\nSensor Chip->Binding Analysis Flow Analyte & Measure Response Cell Staining Cell Staining Labeled\nProbe->Cell Staining Incubate with Cells Data Acquisition Data Acquisition Cell Staining->Data Acquisition Analyze on Flow Cytometer linker_comparison_logic cluster_choice Linker Selection Logic Application Requirement Application Requirement Steric Hindrance Steric Hindrance Application Requirement->Steric Hindrance Hydrophobicity Hydrophobicity Application Requirement->Hydrophobicity C6 Linker C6 Linker Steric Hindrance->C6 Linker Low C12 Linker C12 Linker Steric Hindrance->C12 Linker High Hydrophobicity->C6 Linker Minimize Hydrophobicity->C12 Linker Tolerable

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with amino-modified oligonucleotides, the choice of purification method is critical to ensuring the quality and performance of the final product. The introduction of the 5'-DMS(O)MT (dimethoxytrityl-sulfoxy) aminolink has provided a valuable tool for enhancing the efficiency of "trityl-on" purification strategies. This guide provides a detailed comparison of two common purification techniques for oligonucleotides modified with DMS(O)MT aminolink: cartridge-based purification and High-Performance Liquid Chromatography (HPLC).

The DMS(O)MT group is a specialized protecting group for the 5'-amino modifier. Its key advantage lies in its enhanced stability compared to traditional MMT (monomethoxytrityl) groups, which translates to significantly better recovery and yield, particularly in cartridge purification protocols.[1][2][3] Some sources claim a 2-3 fold increase in oligonucleotide yield when using DMS(O)MT with cartridge purification.[1][2][3] This guide will delve into the performance of DMS(O)MT-modified oligonucleotides in both cartridge and HPLC purification, providing a comprehensive overview to aid in selecting the optimal method for your specific needs.

Performance Comparison: Cartridge vs. HPLC

The choice between cartridge and HPLC purification often involves a trade-off between purity, yield, speed, and cost. The following tables summarize the key performance metrics for each method when purifying DMS(O)MT aminolink-modified oligonucleotides.

Table 1: General Performance Characteristics

FeatureDMS(O)MT Aminolink in Cartridge PurificationDMS(O)MT Aminolink in HPLC Purification
Primary Separation Principle Reversed-phase chromatography based on the hydrophobicity of the DMS(O)MT group.[4]Reversed-phase or ion-exchange chromatography.[5]
Purity Good (typically >80%).[5]High to Very High (typically >85% for RP-HPLC, can be >95% for IEX-HPLC).[5]
Yield Generally higher than HPLC, significantly improved by the stability of the DMS(O)MT group.[1][2][3]Can be lower than cartridge purification due to the multi-step process and potential for product loss during fraction collection.[6]
Speed Fast, suitable for high-throughput applications.[7]Slower, requires more hands-on time and longer run times.
Cost Lower cost per sample.[6]Higher initial instrument cost and higher cost per sample due to solvents and column maintenance.[6][7]
Scalability Best for small to medium scale (nmol to µmol).[5]Excellent for a wide range of scales, from analytical to large-scale preparative purification.[5]
Typical Applications PCR, sequencing, cloning, preliminary screening.[6]Demanding applications requiring high purity such as therapeutics, diagnostics, crystallography, and gene synthesis.[5]

Table 2: Suitability for Different Oligonucleotide Types

Oligonucleotide CharacteristicDMS(O)MT Cartridge PurificationDMS(O)MT HPLC Purification
Oligonucleotide Length Optimal for oligos up to ~50-60 bases.[4]Can purify longer oligonucleotides, though resolution may decrease with length.[4]
Modified Oligonucleotides (e.g., fluorophores) Compatible with many modifications, especially hydrophobic ones.Method of choice for a wide range of modifications, offering better separation of labeled and unlabeled species.[6][8]
Secondary Structures May not resolve secondary structures effectively.Ion-exchange HPLC can be used to denature and purify oligos with strong secondary structures.[9]

Experimental Workflows

To understand the practical differences between the two methods, it is essential to examine their respective workflows.

DMS(O)MT-on Cartridge Purification Workflow

Cartridge purification of DMS(O)MT-modified oligonucleotides is a streamlined process that leverages the hydrophobic nature of the DMS(O)MT group to separate the full-length product from failure sequences.

Cartridge_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Cartridge Purification cluster_final Final Product synthesis Solid-Phase Synthesis with 5'-DMS(O)MT Aminolink cleavage Cleavage & Deprotection (DMS(O)MT group remains on) synthesis->cleavage loading Load Crude Oligo onto Cartridge cleavage->loading wash Wash (remove failure sequences) loading->wash detritylation On-Cartridge Detritylation (remove DMS(O)MT group) wash->detritylation elution Elute Purified Oligo detritylation->elution final_product Purified Amino-Modified Oligonucleotide elution->final_product HPLC_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_final Final Product synthesis Solid-Phase Synthesis with 5'-DMS(O)MT Aminolink cleavage Cleavage & Deprotection (DMS(O)MT group remains on) synthesis->cleavage injection Inject Crude Oligo onto HPLC Column cleavage->injection separation Gradient Elution (Separation based on hydrophobicity) injection->separation collection Fraction Collection (Collect DMS(O)MT-on peak) separation->collection post_hplc Post-Purification Processing (Detritylation & Desalting) collection->post_hplc final_product Highly Purified Amino-Modified Oligonucleotide post_hplc->final_product

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and cost-effectiveness of large-scale oligonucleotide synthesis are paramount. The choice of aminolinker, a key reagent for introducing a primary amine group for subsequent conjugation, significantly impacts overall yield, purity, and ultimately, the economic viability of the process. This guide provides a comprehensive cost-benefit analysis of DMS(O)MT aminolink C6, comparing its performance against common alternatives like MMT- and TFA-protected aminolinkers, supported by available data and standard experimental protocols.

Executive Summary

DMS(O)MT (4,4'-dimethoxy-4''-methylsulfonyl-trityl) aminolink C6 emerges as a superior choice for large-scale oligonucleotide synthesis, particularly when cartridge-based purification is employed. Its primary advantage lies in a significant increase in final product yield, reportedly 2-3 times higher than that achieved with the more traditional MMT (Monomethoxytrityl) protecting group.[1][2][3] This enhanced yield can substantially offset a potentially higher initial reagent cost, leading to a more favorable cost-per-unit of purified oligonucleotide. While TFA (Trifluoroacetyl)-protected aminolinkers offer a lower upfront cost, they are generally less suitable for the high-purity applications often required in large-scale therapeutic and diagnostic development due to the lack of a trityl group for efficient purification.

Performance Comparison of Aminolinkers

The selection of an aminolinker is a critical decision in the synthesis workflow. The protecting group on the amino moiety dictates the purification strategy and ultimately influences the final yield and purity of the 5'-amino-modified oligonucleotide.

FeatureThis compoundMMT Aminolink C6TFA Aminolink C6
Protecting Group 4,4'-dimethoxy-4''-methylsulfonyl-tritylMonomethoxytritylTrifluoroacetyl
Key Advantage High stability and high recovery yield in cartridge purification.[1][2]Established chemistry, lower cost than DMS(O)MT.Low cost, simple deprotection.[4]
Reported Yield Increase 2-3 fold increase in oligonucleotide yield with cartridge purification compared to MMT.[1][2][3]Baseline for comparison.Not applicable for trityl-on purification.
Purification Compatibility Excellent for "trityl-on" cartridge and HPLC purification.[1][2]Suitable for "trityl-on" purification, but MMT cation can re-attach to the amine.Not suitable for "trityl-on" purification.
Deprotection Efficient on-cartridge deprotection with aqueous TFA without reattachment of the trityl group.Inefficient on-cartridge deprotection; typically requires post-purification acid treatment.Removed during standard ammonia (B1221849) deprotection.
Stability Higher stability of the protecting group compared to MMT.[1][2]Prone to premature loss during synthesis and workup.Stable during synthesis.

Cost-Benefit Analysis

While a direct, real-time cost comparison is subject to market fluctuations and supplier pricing, a qualitative and semi-quantitative analysis highlights the economic advantages of this compound in a large-scale context.

ParameterThis compoundMMT Aminolink C6TFA Aminolink C6
Reagent Cost (per gram) HigherModerateLow
Typical Synthesis Scale Lab to Large-ScaleLab to Large-ScalePrimarily Small-Scale
Impact on Final Yield High (2-3x vs. MMT in cartridge purification)[1][2][3]ModerateLower (due to purification challenges)
Cost per mg of Purified Oligo Potentially Lowest in Large-ScaleModerateHigh for high-purity applications
Overall Process Efficiency HighModerateLow to Moderate

The significant increase in yield with this compound directly translates to a lower cost per milligram of the final, purified oligonucleotide. In large-scale synthesis, where substantial quantities of expensive reagents are used, maximizing the yield of the desired product is the most critical factor in controlling overall costs. The higher upfront cost of the DMS(O)MT phosphoramidite (B1245037) is often justified by the reduction in the number of synthesis runs required to achieve the target amount of product, leading to savings in reagents, labor, and instrument time.

Experimental Protocols

Below are generalized methodologies for the key steps in oligonucleotide synthesis and purification involving aminolinkers. Specific parameters may need optimization based on the sequence, scale, and synthesizer used.

Oligonucleotide Synthesis

Standard phosphoramidite chemistry is employed for the automated synthesis of the oligonucleotide on a solid support. The DMS(O)MT, MMT, or TFA aminolink C6 phosphoramidite is coupled at the final step to introduce the 5'-amino group.

  • Synthesizer: Automated DNA/RNA synthesizer.

  • Scale: 1 µmol to multi-gram scale.

  • Coupling: Standard coupling protocols are used for all phosphoramidites, including the aminolinkers.

  • Capping: Unreacted 5'-hydroxyl groups are capped using a standard capping reagent (e.g., acetic anhydride).

  • Oxidation: The phosphite (B83602) triester linkages are oxidized to the more stable phosphate (B84403) triester linkages.

  • Final Trityl Group: For DMS(O)MT and MMT, the final protecting group is left on for "trityl-on" purification.

Cleavage and Deprotection
  • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Conditions: The solid support is treated with the cleavage reagent at room temperature or elevated temperature (e.g., 55 °C) for a specified time (typically 2-17 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone. The TFA group from the TFA aminolinker is also removed under these conditions.

Purification

For DMS(O)MT and MMT Aminolinkers (Trityl-On Cartridge Purification):

  • The crude oligonucleotide solution with the trityl group still attached is loaded onto a reverse-phase cartridge.

  • "Failure" sequences (oligonucleotides without the trityl group) are washed away with a low concentration of acetonitrile (B52724) in an aqueous buffer.

  • The desired "trityl-on" oligonucleotide is retained on the cartridge.

  • Deprotection (Detritylation):

    • DMS(O)MT: The DMS(O)MT group is efficiently removed on the cartridge by washing with an aqueous solution of trifluoroacetic acid (TFA), typically 2-4%. The stable DMS(O)MT cation is washed away and does not re-attach to the amino group.

    • MMT: On-cartridge deprotection with TFA is less efficient for MMT as the MMT cation can re-attach to the free amine. Therefore, the MMT-on oligonucleotide is often eluted from the cartridge first, and the MMT group is removed in a separate step using an aqueous acid solution.

  • The purified, 5'-amino-modified oligonucleotide is then eluted from the cartridge, desalted, and quantified.

For TFA Aminolinker:

Since there is no trityl group for selective retention, purification relies on other methods such as anion-exchange HPLC, reverse-phase HPLC (without the trityl handle), or gel electrophoresis, which can be less efficient and more costly for large-scale applications.

Visualizing the Workflow and Rationale

To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_final Final Product start Solid Support synthesis Chain Elongation start->synthesis aminolink 5'-Aminolinker Coupling (DMS(O)MT, MMT, or TFA) synthesis->aminolink cleavage Ammonia/AMA Treatment aminolink->cleavage trityl_on Trityl-On Cartridge (DMS(O)MT / MMT) cleavage->trityl_on other_purification HPLC / PAGE (TFA) cleavage->other_purification final_product Purified 5'-Amino Oligonucleotide trityl_on->final_product other_purification->final_product

Caption: General workflow for synthesizing 5'-amino-modified oligonucleotides.

Aminolinker_Decision_Tree start Start: Need for 5'-Amino Oligonucleotide q1 High Yield & Purity for Large-Scale? start->q1 q2 Lowest Reagent Cost Paramount? q1->q2 No dmsomt Use this compound q1->dmsomt Yes mmt Consider MMT Aminolink C6 (balance of cost and performance) q2->mmt No tfa Use TFA Aminolink C6 (for smaller scale or when trityl-on purification is not needed) q2->tfa Yes

Caption: Decision tree for selecting an appropriate aminolinker.

Conclusion

For large-scale synthesis of 5'-amino-modified oligonucleotides where high purity and overall cost-effectiveness are critical, this compound presents a compelling case. The significant increase in product yield during purification directly translates to a lower cost per unit of final product, mitigating its higher initial reagent cost. Its superior stability and compatibility with streamlined purification protocols make it a robust and reliable choice for demanding applications in drug development and diagnostics. While MMT and TFA aminolinkers have their place in smaller-scale or less purity-critical applications, the economic and practical benefits of this compound become increasingly apparent as the scale of synthesis increases.

References

A Comparative Guide to Acid-Labile Amine Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The process relies on a series of protection and deprotection steps to ensure the fidelity of the synthesized sequence. The choice of protecting groups for the exocyclic amines of the nucleobases—adenine (A), guanine (B1146940) (G), and cytosine (C)—is critical, as their timely and complete removal is paramount to obtaining high-purity, functional oligonucleotides. This guide provides a comprehensive comparison of commonly used acid-labile amine protecting groups, with a focus on their deprotection kinetics, stability, and the analytical methods used to monitor their removal.

Comparison of Amine Protecting Groups

The selection of an appropriate amine protecting group strategy depends on the desired speed of deprotection and the sensitivity of the oligonucleotide to the deprotection conditions. Three main categories are commonly employed: standard, fast, and ultra-mild deprotection strategies.

Standard Protecting Groups

Standard protecting groups, such as benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG, have been the workhorses of oligonucleotide synthesis for decades. They are robust and stable throughout the synthesis cycles but require relatively harsh conditions for their removal, typically involving prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).

Fast Deprotection Protecting Groups

To expedite the deprotection process, more labile protecting groups have been developed. These "fast" protecting groups, including acetyl (Ac) for dC, and dimethylformamidine (dmf) for dG, allow for significantly shorter deprotection times, often with milder reagents like a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Ultra-Mild Protecting Groups

For the synthesis of oligonucleotides containing sensitive modifications that cannot withstand standard or fast deprotection conditions, "ultra-mild" protecting groups are employed. These include phenoxyacetyl (Pac) for dA and 4-isopropyl-phenoxyacetyl (iPr-Pac) for dG, which can be removed under very gentle conditions, such as treatment with potassium carbonate in methanol (B129727) at room temperature.[1][2][3]

Quantitative Data Summary

The following tables summarize the deprotection conditions for common amine protecting groups on deoxyadenosine (B7792050) (dA), deoxycytidine (dC), and deoxyguanosine (dG).

Table 1: Deprotection Conditions for dA Protecting Groups

Protecting GroupDeprotection ReagentTemperature (°C)TimeReference(s)
Benzoyl (Bz)Ammonium Hydroxide5516-24 h
Benzoyl (Bz)AMA6510 min[4]
Phenoxyacetyl (Pac)Ammonium HydroxideRoom Temp2 h[2]
Phenoxyacetyl (Pac)0.05M K₂CO₃ in MeOHRoom Temp4 h[2]

Table 2: Deprotection Conditions for dC Protecting Groups

Protecting GroupDeprotection ReagentTemperature (°C)TimeReference(s)
Benzoyl (Bz)Ammonium Hydroxide5516-24 h
Benzoyl (Bz)AMANot Recommended*-[4]
Acetyl (Ac)Ammonium Hydroxide554 h
Acetyl (Ac)AMA655 min[4]
Acetyl (Ac)0.05M K₂CO₃ in MeOHRoom Temp4 h[5]

*Note: The use of AMA with Bz-dC is not recommended due to the potential for base modification.

Table 3: Deprotection Conditions for dG Protecting Groups

Protecting GroupDeprotection ReagentTemperature (°C)TimeReference(s)
Isobutyryl (iBu)Ammonium Hydroxide5516 h
Isobutyryl (iBu)AMA655 min[4]
Dimethylformamidine (dmf)Ammonium Hydroxide554 h
Dimethylformamidine (dmf)AMA655 min[4]
4-isopropyl-phenoxyacetyl (iPr-Pac)Ammonium HydroxideRoom Temp2 h[5]
4-isopropyl-phenoxyacetyl (iPr-Pac)0.05M K₂CO₃ in MeOHRoom Temp4 h[5]

Stability During Acidic Detritylation and Depurination

A critical aspect of protecting group performance is their stability during the acidic detritylation step, which removes the 5'-dimethoxytrityl (DMT) group. Premature removal of the amine protecting group can lead to side reactions. Furthermore, the acidic conditions can lead to depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, which results in chain cleavage during the final basic deprotection.[6]

The rate of depurination is influenced by the nature of the purine and its protecting group. Electron-withdrawing acyl protecting groups can destabilize the glycosidic bond, making the protected nucleoside more susceptible to depurination.[6] The use of milder detritylating agents, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), can significantly reduce the extent of depurination, especially in the synthesis of long oligonucleotides.[7] Protecting groups like dimethylformamidine (dmf) on guanine are known to be more resistant to depurination compared to standard acyl groups.[7]

Experimental Protocols

Accurate monitoring of the deprotection process is crucial to ensure the quality of the synthesized oligonucleotides. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.

Protocol 1: HPLC Analysis of Oligonucleotide Deprotection

This protocol outlines a general method for monitoring the removal of amine protecting groups from a synthetic oligonucleotide using reversed-phase HPLC.

1. Sample Preparation: a. At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. b. Quench the reaction by adding a suitable buffer (e.g., 100 µL of 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0). c. If the oligonucleotide is DMT-on, it can be purified using a reversed-phase cartridge to remove small molecule impurities before analysis.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[8][9]

  • Mobile Phase A: 0.1 M TEAA in water, pH 7.0.[8][9]

  • Mobile Phase B: 0.1 M TEAA in 50% aqueous acetonitrile (B52724).[8][9]

  • Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the oligonucleotides. A typical gradient might be 0-50% B over 30-40 minutes.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection: UV absorbance at 260 nm.

3. Data Analysis:

  • Compare the chromatograms of the aliquots taken at different time points.

  • The appearance of a new peak with a shorter retention time corresponding to the fully deprotected oligonucleotide and the disappearance of the peak(s) corresponding to the protected or partially protected species indicate the progress of the deprotection.

  • Integration of the peak areas allows for the quantification of the extent of deprotection over time.

Protocol 2: Mass Spectrometry Analysis of Oligonucleotide Deprotection

Mass spectrometry is a powerful tool for confirming the identity of the final product and for detecting any incomplete deprotection or side products.

1. Sample Preparation: a. After the deprotection is complete, the oligonucleotide solution is typically desalted using ethanol (B145695) precipitation or a size-exclusion column to remove salts and small molecules that can interfere with the analysis. b. The desalted oligonucleotide is then dissolved in a suitable solvent for MS analysis (e.g., a mixture of water and acetonitrile with a small amount of a volatile base like triethylamine).

2. Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is commonly used.

  • Data Acquisition: The instrument is set to acquire data over a mass-to-charge (m/z) range that encompasses the expected charge states of the oligonucleotide.

3. Data Analysis:

  • The raw ESI-MS spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.

  • Deconvolution of this charge state envelope will yield the molecular mass of the oligonucleotide.

  • Compare the experimentally determined mass to the theoretical mass of the fully deprotected oligonucleotide.

  • The presence of peaks with higher masses may indicate incomplete removal of protecting groups. For example, a remaining benzoyl group adds 104 Da, an isobutyryl group adds 70 Da, and a dmf group adds 55 Da to the mass of the oligonucleotide.[10]

  • Peaks with lower masses might indicate depurination events, with a loss of approximately 135 Da for deoxyadenosine and 151 Da for deoxyguanosine.[10]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of amine deprotection and a typical experimental workflow for comparing different protecting groups.

Deprotection_Mechanism General Mechanism of Amine Deprotection Protected_Nucleobase Protected Nucleobase (e.g., Bz-dA) Transition_State Tetrahedral Intermediate Protected_Nucleobase->Transition_State Nucleophilic Attack Deprotection_Reagent Deprotection Reagent (e.g., NH4OH) Deprotection_Reagent->Transition_State Deprotected_Nucleobase Deprotected Nucleobase (dA) Transition_State->Deprotected_Nucleobase Byproduct Byproduct (e.g., Benzamide) Transition_State->Byproduct Experimental_Workflow Workflow for Comparing Protecting Groups cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis Synthesis_A Synthesize Oligo with Protecting Group A Deprotection_A Deprotect Oligo A (e.g., NH4OH, 55°C) Synthesis_A->Deprotection_A Synthesis_B Synthesize Oligo with Protecting Group B Deprotection_B Deprotect Oligo B (e.g., AMA, 65°C) Synthesis_B->Deprotection_B HPLC_A HPLC Analysis of Deprotection Kinetics Deprotection_A->HPLC_A HPLC_B HPLC Analysis of Deprotection Kinetics Deprotection_B->HPLC_B MS_A Mass Spec Analysis of Final Product HPLC_A->MS_A Comparison Compare Purity, Yield, and Deprotection Efficiency MS_A->Comparison MS_B Mass Spec Analysis of Final Product HPLC_B->MS_B MS_B->Comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, the choice of aminolinker is a critical decision that impacts yield, purity, and downstream applications. This guide provides a detailed characterization of oligonucleotides modified with the 5'-DMS(O)MT Aminolink C6, comparing its performance to other common aminolinker alternatives and providing supporting experimental data and protocols.

Executive Summary

The 5'-DMS(O)MT (4,4'-Dimethoxy-4''-methylsulfonyl-trityl) Aminolink C6 is a phosphoramidite (B1245037) used to introduce a primary amine at the 5'-terminus of a synthetic oligonucleotide. This amine can then be used for the conjugation of various molecules such as dyes, peptides, or other labels. The DMS(O)MT protecting group offers significant advantages over the more traditional Monomethoxytrityl (MMT) protecting group, primarily in terms of stability and deprotection efficiency, leading to higher purity and overall yield of the final amino-modified oligonucleotide, especially when using cartridge-based purification methods.

Performance Comparison: DMS(O)MT Aminolink C6 vs. Alternatives

The selection of a 5'-aminolinker largely depends on the desired purification strategy and the required purity of the final product. The primary alternatives to DMS(O)MT-C6 are MMT-protected C6 aminolinkers and TFA-protected C6 aminolinkers.

Quantitative Data Summary

FeatureDMS(O)MT-C6 AminolinkMMT-C6 AminolinkTFA-C6 Aminolink
Protecting Group DMS(O)MT (acid-labile)MMT (acid-labile)Trifluoroacetyl (base-labile)
"Trityl-On" Purification Yes (Recommended)Yes (Prone to premature loss)No
Deprotection Efficiency >95% in 5 min with 4% aq. TFA[1]<50% in 5 min with 4% aq. TFA[1]Removed during standard base deprotection
Relative Deprotection Yield >20% improvement over MMT[1]BaselineNot applicable
Stability in NH4OH Stable for 6 days at RT[1]Gradual loss of MMT group[1]Stable
Reported Yield Improvement 2-3 fold increase with cartridge purification[2][3][4][5]Baseline for cartridge purificationNot suitable for "trityl-on" cartridge purification

Qualitative Comparison

  • DMS(O)MT-C6 Aminolink : Offers the robustness of a trityl protecting group for efficient "trityl-on" reversed-phase purification. Its key advantage is the enhanced stability of the DMS(O)MT cation upon cleavage, which prevents re-attachment to the 5'-amino group, a common issue with MMT.[6] This leads to cleaner deprotection and higher recovery of the final product. The DMS(O)MT group is also more stable during the final ammonia (B1221849) cleavage and deprotection of the oligonucleotide compared to MMT.[1]

  • MMT-C6 Aminolink : While it allows for "trityl-on" purification, the MMT group is notoriously labile and can be prematurely lost during synthesis or deprotection, leading to lower yields of the desired 5'-amino-modified oligonucleotide.[7] Its removal on a purification cartridge is often inefficient.[7]

  • TFA-C6 Aminolink : This aminolinker utilizes a base-labile trifluoroacetyl protecting group. The primary drawback is the inability to use "trityl-on" purification, which is a highly effective method for separating the full-length oligonucleotide from failure sequences.[8] Purification of the final deprotected amino-oligonucleotide from failure sequences can be more challenging.

Experimental Protocols

1. Synthesis of DMS(O)MT-C6 Modified Oligonucleotides

The incorporation of the this compound phosphoramidite is performed at the final step of a standard solid-phase oligonucleotide synthesis cycle.

  • Phosphoramidite Solution : Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile (B52724).

  • Coupling : The coupling step is performed using standard DNA synthesis protocols as recommended by the synthesizer manufacturer. No changes to the standard coupling time are necessary.[6]

  • Cleavage and Deprotection : After synthesis, the oligonucleotide is cleaved from the solid support and the nucleobase protecting groups are removed using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) according to the requirements of the nucleobases used. The DMS(O)MT group is stable to these basic conditions.[1]

2. Characterization of DMS(O)MT-C6 Modified Oligonucleotides

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for the analysis and purification of DMS(O)MT-on oligonucleotides. The lipophilic DMS(O)MT group provides excellent retention on reversed-phase columns, allowing for efficient separation of the full-length product from shorter, uncapped failure sequences.

  • Column : A C18 or C8 reversed-phase column is recommended.

  • Mobile Phase A : 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B : Acetonitrile

  • Gradient : A typical gradient would be a linear increase in acetonitrile concentration (e.g., 5% to 50% Acetonitrile over 30 minutes) to elute the oligonucleotide. The DMS(O)MT-on oligonucleotide will have a significantly longer retention time than the "trityl-off" failure sequences.

  • Detection : UV absorbance at 260 nm.

b) Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity and purity of the modified oligonucleotide by providing an accurate mass measurement.

  • Sample Preparation : The purified oligonucleotide sample should be desalted prior to MS analysis to remove any non-volatile salts from the HPLC purification.

  • Ionization Mode : Negative ion mode is typically used for oligonucleotides.

  • Analysis : The instrument is set to acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the oligonucleotide. The resulting spectrum will show a series of multiply charged ions, which can be deconvoluted to determine the intact molecular weight of the modified oligonucleotide.

c) Thermal Stability (Melting Temperature, Tm) Analysis

The melting temperature (Tm) is a critical parameter for oligonucleotides used in hybridization-based applications.

  • Sample Preparation : The purified and deprotected amino-modified oligonucleotide is annealed with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation : A UV-Vis spectrophotometer equipped with a temperature-controlled cell holder is used.

  • Procedure : The absorbance of the duplex DNA solution at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1 °C/minute).

  • Data Analysis : The Tm is determined as the temperature at which 50% of the DNA is in the duplex state, which corresponds to the midpoint of the melting curve (absorbance vs. temperature).

Visualizations

Chemical Structure and Synthesis Workflow

G cluster_0 Solid-Phase Oligonucleotide Synthesis cluster_1 5'-Modification cluster_2 Cleavage & Deprotection cluster_3 Purification & Characterization start CPG Solid Support synthesis Chain Elongation (Standard Cycles) start->synthesis coupling Couple DMS(O)MT Aminolink C6 Phosphoramidite synthesis->coupling cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH) coupling->cleavage hplc RP-HPLC (DMS(O)MT-on) cleavage->hplc detritylation DMS(O)MT Removal (Aqueous Acid) hplc->detritylation ms Mass Spectrometry (Intact Mass) detritylation->ms tm Thermal Melt (Tm) Analysis detritylation->tm

Caption: Experimental workflow for the synthesis and characterization of DMS(O)MT-C6 modified oligonucleotides.

Logical Comparison of Protecting Groups

G cluster_features Key Features DMSOMT DMS(O)MT Aminolinker TritylOn Trityl-On Purification DMSOMT->TritylOn HighYield High Yield & Purity DMSOMT->HighYield Stability High Stability DMSOMT->Stability EfficientDeprotection Efficient Deprotection DMSOMT->EfficientDeprotection MMT MMT Aminolinker MMT->TritylOn MMT->HighYield (Lower) MMT->Stability (Lower) MMT->EfficientDeprotection (Inefficient) TFA TFA Aminolinker NoTritylOn No Trityl-On Purification TFA->NoTritylOn

Caption: Comparison of key features for different 5'-aminolinkers.

Conclusion

The this compound stands out as a superior choice for the introduction of a 5'-primary amine onto synthetic oligonucleotides, particularly when high purity and yield are critical. Its enhanced stability and efficient deprotection compared to the traditional MMT linker make it highly compatible with robust "trityl-on" purification strategies. For applications in drug development and diagnostics where well-characterized and pure oligonucleotides are paramount, the use of this compound is highly recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide modification, the choice of aminolink can significantly influence downstream applications. This guide provides a comprehensive comparison of the DMS(O)MT (4,4'-Dimethoxy-4''-methylsulfonyl-trityl) aminolink with other common alternatives, focusing on its impact on synthesis, purification, and the resulting hybridization efficiency. While direct comparative hybridization data is limited, the superior purity and yield achieved with DMS(O)MT-modified oligonucleotides suggest a positive influence on hybridization performance.

Unveiling the Advantages of DMS(O)MT Aminolink

The DMS(O)MT aminolink stands out as a significant improvement over traditional protecting groups like Monomethoxytrityl (MMT) for the 5'-amino-modification of oligonucleotides. Its primary advantages lie in the enhanced stability of the protecting group during synthesis and its efficient removal during purification, leading to higher purity and yield of the final amino-modified oligonucleotide.

Key Performance Metrics: DMS(O)MT vs. Alternatives

The selection of a 5'-amino-modifier is critical for the successful synthesis and subsequent application of modified oligonucleotides. The following table summarizes the key characteristics of DMS(O)MT in comparison to other widely used aminolink protecting groups.

FeatureDMS(O)MTMMT (Monomethoxytrityl)TFA (Trifluoroacetyl)
Primary Use High-purity synthesis & purificationStandard purificationNo purification prior to conjugation
Purification Compatibility Excellent for cartridge-based, trityl-on purificationSuitable for reverse-phase purificationNot suitable for trityl-on purification
Deprotection Conditions Mild acidic conditions (e.g., aqueous TFA on cartridge)Aqueous acid post-purificationBase-labile, removed during standard deprotection
Yield High; 2-3 fold increase in cartridge purification yield reported[1][2][3]Moderate; prone to premature removalHigh, but for unpurified oligos
Stability High; stable in solutionModerate; can be unstable during synthesis and workup[4]High during synthesis
Purity of Final Oligo HighModerate to HighLower (if not subsequently purified)
Handling Viscous oilViscous oilViscous oil

The Ripple Effect: How Purity Impacts Hybridization Efficiency

The efficiency of oligonucleotide hybridization is paramount for the success of numerous molecular biology applications, including qPCR, microarrays, and antisense therapeutics. While direct experimental data comparing the hybridization efficiency of DMS(O)MT-modified oligonucleotides to others is not extensively published, the well-documented improvements in purity and yield strongly suggest a positive impact.

Higher purity of the oligonucleotide probe, a direct benefit of using the DMS(O)MT aminolink, translates to a more homogeneous population of molecules. This homogeneity can lead to:

  • More predictable melting temperatures (Tm): A uniform population of full-length, correctly modified oligonucleotides will exhibit a sharper and more predictable melting curve.

  • Improved hybridization kinetics: The absence of failure sequences and other impurities reduces non-specific binding and allows for more efficient hybridization to the target sequence.

  • Enhanced signal intensity: In applications like microarrays, a higher concentration of functional probes on the surface leads to stronger and more reliable signals.

Experimental Protocol for Assessing Hybridization Efficiency

To empirically determine the impact of a chosen aminolink on hybridization efficiency, a detailed experimental protocol is essential. The following outlines a generalized fluorescence-based method for this purpose.

Objective: To compare the hybridization efficiency of oligonucleotides modified with different 5'-aminolinks.
Materials:
  • 5'-amino-modified oligonucleotides (e.g., with DMS(O)MT, MMT)

  • Fluorescently labeled complementary oligonucleotide (e.g., with FAM, CY3)

  • Hybridization buffer (e.g., PBS with a specific salt concentration)

  • Dehybridization solution (e.g., NaOH solution)

  • Fluorescence plate reader or similar detection instrument

  • Solid support for immobilization (e.g., gold nanoparticles, microarray slides)

Methodology:
  • Immobilization of Amino-Modified Oligonucleotides:

    • Prepare the solid support (e.g., gold nanoparticles, microarray slides) according to standard protocols.

    • Covalently attach the 5'-amino-modified oligonucleotides to the prepared surface.

    • Wash the surface thoroughly to remove any unbound oligonucleotides.

  • Hybridization Reaction:

    • Prepare a solution of the fluorescently labeled complementary oligonucleotide in hybridization buffer at a known concentration.

    • Incubate the immobilized probes with the complementary strand solution under defined hybridization conditions (temperature, time).

    • After incubation, wash the surface to remove any non-hybridized complementary strands.

  • Signal Quantification:

    • Measure the fluorescence intensity of the hybridized duplexes using a suitable instrument. This provides a quantitative measure of the extent of hybridization.

  • Melting Curve Analysis (Optional but Recommended):

    • Gradually increase the temperature of the hybridized duplexes while monitoring the fluorescence.

    • The temperature at which 50% of the duplexes dissociate is the melting temperature (Tm), a key indicator of duplex stability.

  • Data Analysis:

    • Compare the fluorescence signal intensities and Tm values obtained for oligonucleotides modified with different aminolinks. Higher signal intensity and a comparable or higher Tm would indicate superior hybridization efficiency.

Visualizing the Process and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key workflows and molecular structures.

DMS_O_MT_Advantage cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_result Result Start Start Coupling Standard Coupling Cycles Start->Coupling DMS_O_MT_Addition 5'-DMS(O)MT Aminolink Addition Coupling->DMS_O_MT_Addition Cleavage_Deprotection Cleavage & Deprotection DMS_O_MT_Addition->Cleavage_Deprotection Cartridge_Purification Trityl-on Cartridge Purification Cleavage_Deprotection->Cartridge_Purification Crude Oligo On_Cartridge_Deprotection On-Cartridge DMS(O)MT Removal (e.g., 4% TFA) Cartridge_Purification->On_Cartridge_Deprotection Elution Elution of Pure Oligo On_Cartridge_Deprotection->Elution High_Yield High Yield (2-3x increase) Elution->High_Yield High_Purity High Purity Elution->High_Purity

Caption: Workflow highlighting the advantages of DMS(O)MT aminolink in oligonucleotide synthesis and purification.

Hybridization_Efficiency_Workflow Start Start: Oligos with different 5'-aminolinks (A, B, C) Immobilization Immobilize Oligos on Solid Support Start->Immobilization Hybridization Hybridize with Fluorescently Labeled Complementary Strand Immobilization->Hybridization Washing Wash to Remove Unbound Strands Hybridization->Washing Measurement Measure Fluorescence Intensity (Signal Strength) Washing->Measurement Melting_Analysis Perform Melting Curve Analysis (Determine Tm) Measurement->Melting_Analysis Comparison Compare Signal Intensity & Tm for Oligos A, B, C Melting_Analysis->Comparison Conclusion Conclusion on Hybridization Efficiency Comparison->Conclusion

Caption: Experimental workflow for assessing hybridization efficiency.

Aminolink_Structure Aminolink 5'-NH2-(CH2)n-O-P(O)2-O- Oligo Oligonucleotide Sequence-3' Aminolink->Oligo

Caption: General structure of a 5'-aminolinked oligonucleotide.

Conclusion

The DMS(O)MT aminolink represents a significant advancement in the field of oligonucleotide modification. Its superior performance during synthesis and purification, leading to higher yields and purer products, makes it an attractive choice for researchers demanding high-quality modified oligonucleotides. While direct comparative studies on hybridization efficiency are still needed, the inherent benefits of starting with a purer and more homogeneous probe population strongly suggest that the use of DMS(O)MT aminolink can contribute to more reliable and robust hybridization-based assays. For applications where precision and reproducibility are paramount, the adoption of DMS(O)MT aminolink is a strategic step towards achieving higher quality data.

References

A Comparative Guide to the Conjugation Efficiency of Amino Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amino linker is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The efficiency of the conjugation reaction directly impacts the yield, purity, and ultimately the therapeutic efficacy of the final product. This guide provides an objective comparison of the performance of different amino linkers, supported by experimental data and detailed methodologies, to aid in the selection of the optimal linker for your specific application.

Factors Influencing Conjugation Efficiency

The efficiency of a conjugation reaction involving an amino linker is a multifactorial issue. Key determinants include the structure of the linker itself, the nature of the molecule to which it is being attached, and the reaction conditions.

Linker Structure:

  • Chain Length: The length of the carbon or polyethylene (B3416737) glycol (PEG) chain in an amino linker can influence conjugation efficiency. Shorter linkers might experience steric hindrance, potentially reducing the accessibility of the terminal amino group to the reactive site on the target molecule.[1] Conversely, longer linkers can provide greater flexibility and reduce steric hindrance, which is particularly important when conjugating large biomolecules.[2][3] However, excessively long and hydrophobic alkyl chains can lead to aggregation in aqueous solutions, which may negatively impact the reaction.[4]

  • Linker Architecture: Branched linkers, particularly those incorporating PEG chains, are emerging as a powerful tool in bioconjugation.[1] They can offer the potential for higher drug-to-antibody ratios (DARs) and may provide a "shielding" effect that improves the pharmacokinetic profile of the conjugate.[1]

  • Chemical Environment of the Amino Group: The reactivity of the primary amine is influenced by its local chemical environment. For instance, the introduction of a carbamate (B1207046) linkage adjacent to the primary amine can lower its pKa, resulting in a higher proportion of the more reactive, unprotonated form at a given pH and potentially increasing conjugation yields with active esters like N-hydroxysuccinimide (NHS) esters.[5][6]

Reaction Conditions:

  • pH: The pH of the reaction buffer is a critical parameter for reactions targeting primary amines. For instance, the reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 9.0.[2][7] At lower pH values, the majority of primary amines will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.

  • Buffer Composition: The choice of buffer is crucial to avoid interference with the conjugation chemistry. Buffers containing primary amines, such as Tris, are incompatible with amine-reactive chemistries like NHS esters, as they will compete for reaction with the crosslinker.[7][8] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[7]

  • Concentration of Reactants: The concentration of both the biomolecule and the linker-modifier can impact the efficiency of the conjugation reaction. For protein labeling, a protein concentration of 2-10 mg/mL is often recommended for optimal labeling efficiency.[8]

Quantitative Comparison of Conjugation Outcomes

While a direct, side-by-side comparison of the conjugation efficiency of different amino linkers under identical conditions is not extensively documented in the literature, we can collate data from various studies to provide an overview of achievable conjugation outcomes. The Drug-to-Antibody Ratio (DAR) is a common metric used to quantify the average number of drug-linker molecules conjugated to an antibody.

Linker Type/StrategyMolecule ConjugatedAchievable DAR/Labeling OutcomeAnalytical MethodReference
Branched Amino-PEG-AzidePayload Molecules to AntibodyUp to 8-[1]
Site-Specific (Thiol-maleimide)Biotin-SPR, Quantification of Biotin Load[9]
Lysine Conjugation (NHS ester)TCO or DBCO linker~4LC-MS[10]
Site-Specific (AJICAP Technology)Peptide Reagent-IPC analysis[11]
Aminoallyl-modified RNA (NHS ester)Fluorescent Dye~55% labeling efficiencyHPLC[12]

Note: The data in this table is collated from different studies with varying experimental conditions and should be interpreted as a general guide rather than a direct comparison.

Experimental Protocols for Assessing Conjugation Efficiency

Several analytical techniques are commonly employed to determine the efficiency of a conjugation reaction. The choice of method depends on the specific molecules involved and the desired level of detail.[13]

UV-Visible (UV-Vis) Spectrophotometry
  • Principle: This method is applicable when the conjugated molecule has a distinct UV-Vis absorbance spectrum from the protein or biomolecule to which it is attached. By measuring the absorbance at two different wavelengths (one for the protein, typically 280 nm, and one at the λmax of the conjugated molecule), the average number of molecules conjugated per protein can be calculated.[13][][15]

  • Protocol:

    • Prepare solutions of the conjugated biomolecule and the unconjugated biomolecule at the same concentration.

    • Measure the absorbance of both solutions at the protein's λmax (e.g., 280 nm) and the conjugated molecule's λmax.

    • The contribution of the conjugated molecule to the absorbance at 280 nm, and the protein's contribution to the absorbance at the conjugated molecule's λmax must be accounted for in the calculations.[15]

    • The degree of labeling (DOL) or DAR can be calculated using a specific formula that incorporates the extinction coefficients of the protein and the conjugated molecule.[]

Chromatography-Based Methods
  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: HIC separates molecules based on their hydrophobicity. The addition of a linker and drug to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Different species with varying numbers of conjugated molecules (e.g., DAR 0, 2, 4, 6, 8) can be resolved as distinct peaks.[13]

    • Protocol:

      • An HPLC or UHPLC system with a HIC column is used.

      • A gradient of decreasing salt concentration is typically used to elute the conjugated species.

      • The chromatogram will show peaks corresponding to the different conjugated species, and the area of each peak is used to calculate the relative abundance and the average DAR.[13]

  • Size-Exclusion Chromatography (SEC):

    • Principle: SEC separates molecules based on their size. It is primarily used to assess the presence of aggregates or fragments in the conjugate preparation.[13][] While not a direct measure of conjugation efficiency in terms of DAR, it is a crucial quality control step.

    • Protocol:

      • An HPLC or UHPLC system with an SEC column is used.

      • An isocratic mobile phase, such as a buffered saline solution, is employed.

      • The elution profile is monitored to detect any high molecular weight species (aggregates) or low molecular weight species (fragments).

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides a highly accurate measurement of the molecular weight of the conjugate. This allows for the direct determination of the number of conjugated molecules and can reveal the distribution of different species.[13][15][]

  • Protocol:

    • The conjugate sample is typically introduced into the mass spectrometer via liquid chromatography (LC-MS).

    • The resulting mass spectrum is deconvoluted to determine the mass of each species present.

    • The difference in mass between the conjugated and unconjugated protein allows for the precise calculation of the number of attached molecules.[13]

Visualizing the Workflow and Influencing Factors

To better understand the process of evaluating conjugation efficiency and the factors at play, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Biomolecule & Amino Linker buffer Select Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) start->buffer reaction Conjugation Reaction buffer->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification uv_vis UV-Vis Spectrophotometry purification->uv_vis hic Hydrophobic Interaction Chromatography purification->hic ms Mass Spectrometry purification->ms purity Assess Purity & Aggregation purification->purity dol Determine Degree of Labeling (DOL) / DAR uv_vis->dol hic->dol ms->dol characterization Further Characterization dol->characterization purity->characterization

Experimental workflow for assessing conjugation efficiency.

influencing_factors cluster_linker Linker Properties cluster_conditions Reaction Conditions length Chain Length conjugation_efficiency Conjugation Efficiency length->conjugation_efficiency architecture Architecture (Linear vs. Branched) architecture->conjugation_efficiency pka Amine pKa pka->conjugation_efficiency ph pH ph->conjugation_efficiency buffer Buffer Composition buffer->conjugation_efficiency concentration Reactant Concentration concentration->conjugation_efficiency

Key factors influencing amino linker conjugation efficiency.

Conclusion

The choice of an amino linker has a profound impact on the efficiency of bioconjugation reactions and the properties of the resulting conjugate. While direct comparative data on conjugation efficiency is sparse, a thorough understanding of the chemical principles governing the reaction allows for a rational selection of linkers and optimization of reaction conditions. Factors such as linker length, architecture, and the pKa of the amino group, in conjunction with carefully controlled reaction parameters like pH and buffer composition, are paramount for achieving high conjugation efficiency. The analytical methods detailed in this guide provide a robust framework for quantifying the success of the conjugation and ensuring the quality and consistency of the final product.

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of specialized chemical reagents is a critical component of laboratory safety protocols. This guide provides essential information for the proper disposal of DMS(O)MT aminolink C6, a phosphoramidite (B1245037) used in oligonucleotide synthesis. The following procedures are based on manufacturer safety data sheets and are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye protection. The compound may be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye irritation.[1] Always handle the substance in a well-ventilated area and keep the container tightly closed and protected from moisture.[1]

Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to all federal, state, and local regulations.[1] Chemical waste of this nature should not be disposed of in general laboratory trash or down the drain.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before initiating disposal, review your institution's specific chemical waste management plan. Your Environmental Health and Safety (EHS) department will have established protocols for different classes of chemical waste.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound phosphoramidite" and any associated hazard symbols as required by GHS and institutional policy.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the container. Do not attempt to transport or dispose of the chemical waste off-site yourself.

  • Spill Cleanup: In the event of a spill, sweep up the bulk of the material and then wipe the area with a damp towel.[1] All materials used for cleanup (e.g., towels, gloves) should be placed in the designated hazardous waste container.

Key Chemical Data

The following table summarizes essential data for this compound. This information is critical for risk assessment and proper handling.

PropertyValueSource
GHS Hazard Statements H303: May be harmful if swallowedH313: May be harmful in contact with skinH320: Causes eye irritationH333: May be harmful if inhaled[1]
Recommended Storage Freezer storage, -10 to -30°C, dryGlen Research
First Aid: Ingestion Rinse mouth with water.[1]
First Aid: Skin Contact Gently wash with soap and water.[1]
First Aid: Inhalation Remove victim to fresh air and keep at rest.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so.[1]

Disposal Workflow

The logical steps for the proper disposal of this compound are illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met.

G A Start: this compound Waste Identified E Consult Institutional EHS Disposal Guidelines A->E B Is the waste container properly labeled and sealed? C Label container with chemical name and hazard information. B->C No F Store waste in a designated secure, and cool/dry area. B->F Yes C->F D Segregate from other incompatible waste streams. D->B E->D G Arrange for hazardous waste pickup with EHS. F->G H End: Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like DMS(O)MT aminolink C6 is paramount for both experimental success and laboratory safety. This guide provides immediate, essential information on the safe handling, personal protective equipment (PPE), and disposal of this compound, a phosphoramidite (B1245037) used in oligonucleotide synthesis.

Core Safety and Handling Information

Storage and Stability:

Proper storage is critical to prevent degradation of the reagent.

ParameterConditionDuration
Storage (Dry Compound) -20°C in the darkUp to 3 years[3]
Storage (In Solution) Anhydrous Acetonitrile (B52724)1-2 days[5]
Transportation Room TemperatureUp to 3 weeks[6][7]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling. However, the following PPE is recommended as a minimum standard when working with this compound and the associated chemicals in oligonucleotide synthesis.

  • Eye and Face Protection : Chemical splash goggles or a full-face shield are essential to protect against splashes of solvents and reagents.[8][9]

  • Hand Protection : Nitrile or other chemical-resistant gloves should be worn. Given the use of hazardous solvents, ensure the chosen gloves are impervious to the specific chemicals being handled.[8][9]

  • Body Protection : A standard laboratory coat is typically sufficient for handling the reagent itself. When working with larger quantities of flammable solvents or during procedures with a higher risk of splashing (like cleavage with ammonia), a chemical-resistant apron or coveralls should be considered.[8][9]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile solvents like acetonitrile or ammonia. If significant vapor exposure is possible, appropriate respiratory protection may be necessary based on the specific hazard assessment.[9]

Experimental Protocols: Step-by-Step Guidance

1. Reagent Preparation (Dissolution):

  • Ensure all glassware is clean and thoroughly dried to eliminate moisture.[10]

  • Work under an inert atmosphere (e.g., argon) to maintain anhydrous conditions.[4][10]

  • Using a dry syringe, transfer anhydrous acetonitrile to the vial containing this compound.[1]

  • Gently swirl the vial for several minutes until the yellowish oil is completely dissolved.[1] The recommended concentration is typically 0.1M.[11]

2. Oligonucleotide Synthesis:

  • Coupling : No changes are needed from the standard coupling methods recommended by the synthesizer manufacturer.[1][5]

  • Capping : High capping efficiency is critical for the synthesis of long oligonucleotides to minimize deletion mutants.[4]

  • Cleavage : This step removes the synthesized oligonucleotide from the solid support. It is typically achieved using concentrated ammonium (B1175870) hydroxide (B78521) for 2 hours at room temperature.[6][7][12]

    • Caution : When working with ammonia, enhanced PPE, including chemical-resistant gloves and appropriate respiratory protection, is necessary.[8][9]

  • Deprotection : The removal of protecting groups from the nucleobases is performed according to standard protocols for the specific bases used.[1][5] The DMS(O)MT group can be removed by acidic cleavage, for example, with 80% acetic acid or 2-4% trifluoroacetic acid during cartridge purification.[6][7]

3. Purification:

  • For purification techniques like HPLC where the lipophilic nature of the DMS(O)MT group is advantageous, it should be left on.[1]

  • If cartridge purification is used, the DMS(O)MT group can be efficiently removed on the cartridge.[1][5] This protection group often leads to a 2-3 fold increase in oligonucleotide yield in cartridge purification compared to MMT protection.[6][7]

Disposal Plan

All waste materials, including empty reagent vials, used pipette tips, and solvent waste, should be considered hazardous.

  • Solid Waste : Collect all solid waste (gloves, wipes, vials) in a designated, sealed container.

  • Liquid Waste : Collect all liquid waste, including used solvents and reaction mixtures, in a properly labeled, sealed, and chemical-resistant container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of these chemicals down the drain.

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, from preparation to disposal, highlighting the necessary safety precautions at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis reagent_prep Reagent Preparation (Anhydrous Conditions) ppe_prep Wear PPE: - Goggles - Gloves - Lab Coat reagent_prep->ppe_prep synthesis Automated Oligonucleotide Synthesis reagent_prep->synthesis Transfer to Synthesizer cleavage Cleavage (Ammonia in Fume Hood) synthesis->cleavage deprotection Deprotection (Acidic Conditions) cleavage->deprotection purification Purification (HPLC or Cartridge) deprotection->purification Proceed to Purification disposal Waste Disposal (Hazardous Waste Stream) purification->disposal

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMS(O)MT aminolink C6
Reactant of Route 2
Reactant of Route 2
DMS(O)MT aminolink C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.